4-Hydroxy-7-iodoquinoline-3-carbonitrile chemical structure
The following technical guide details the chemical structure, synthesis, and application of 4-Hydroxy-7-iodoquinoline-3-carbonitrile . This document is structured for researchers in medicinal chemistry and drug discovery...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical structure, synthesis, and application of 4-Hydroxy-7-iodoquinoline-3-carbonitrile . This document is structured for researchers in medicinal chemistry and drug discovery.
Scaffold Analysis, Synthetic Methodology, and Functionalization Strategies
Executive Summary
4-Hydroxy-7-iodoquinoline-3-carbonitrile (also known as 7-iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile) is a critical heterocyclic intermediate in the synthesis of tyrosine kinase inhibitors (TKIs). Its structural uniqueness lies in the 3-cyano group , which enhances electrophilicity at the C4 position, and the 7-iodo substituent , which serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This guide provides a validated synthetic workflow, structural characterization, and strategic applications for this scaffold.
Chemical Structure & Properties[1][2][3][4][5][6]
Structural Identity
The compound exists in a tautomeric equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms. In solution and solid state, the 4-oxo-1,4-dihydro tautomer predominates due to the aromatic stability of the pyridone-like ring system.
Property
Detail
IUPAC Name
4-Hydroxy-7-iodoquinoline-3-carbonitrile
Tautomer
7-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Molecular Formula
C₁₀H₅IN₂O
Molecular Weight
296.06 g/mol
Key Substituents
[1][2][3][4][5][6][7] • C3-CN: Electron-withdrawing; activates C4 for nucleophilic attack.• C7-I: High polarizability; excellent leaving group for Suzuki/Sonogashira coupling.• C4-OH: H-bond donor/acceptor; precursor to C4-Cl.
Electronic & Steric Analysis
The 7-iodo substituent is significantly larger and more polarizable than the common 7-chloro or 7-fluoro analogs found in drugs like Gefitinib. This allows for:
Halogen Bonding: Potential interactions with carbonyl backbone residues in the ATP-binding pocket of kinases.
Steric Occlusion: The iodine atom can occupy hydrophobic pockets (e.g., the "gatekeeper" region) more effectively than smaller halogens.
Synthetic Methodology (Gould-Jacobs Reaction)[10]
The most robust route to 4-hydroxyquinoline-3-carbonitriles is the Gould-Jacobs reaction , modified by using ethyl (ethoxymethylene)cyanoacetate instead of the traditional malonate ester.
Retrosynthetic Analysis
The synthesis disconnects to 3-iodoaniline and ethyl (ethoxymethylene)cyanoacetate . The reaction proceeds via an addition-elimination sequence followed by a high-temperature intramolecular cyclization.
Reaction Workflow Diagram
Figure 1: Step-wise synthesis via the modified Gould-Jacobs protocol. High temperature drives the regioselective cyclization.
Medium: Use Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) as the heat transfer medium.
Procedure: Add the acrylate intermediate to boiling Dowtherm A (~250–260°C ).
Critical: Rapid addition to pre-heated solvent favors kinetic control and reduces polymerization.
Duration: Maintain reflux for 30–60 minutes.
Work-up: Cool the mixture to room temperature. The product, 4-hydroxy-7-iodoquinoline-3-carbonitrile , typically precipitates out.
Isolation: Dilute with hexane or diethyl ether to maximize precipitation. Filter the solid and wash extensively with hexane to remove Dowtherm A.
Regioselectivity (The 7- vs. 5-Iodo Issue)
Cyclization of a meta-substituted aniline (3-iodoaniline) can occur at two ortho positions:
Para to Iodine: Yields the 7-iodo isomer.
Ortho to Iodine: Yields the 5-iodo isomer.
Outcome: The 7-iodo isomer is the major product due to steric hindrance at the position flanked by the iodine atom and the amino group.
Functionalization & Reactivity[6][9][13]
Once synthesized, the scaffold serves as a divergence point for library generation.
Chlorination (C4 Activation)
The 4-hydroxy group is converted to a chloride to enable SNAr reactions.
Reagent: Phosphoryl chloride (POCl₃).
Conditions: Reflux (neat or in toluene) for 2–4 hours.
Application: Reacts with anilines (e.g., 3-chloro-4-fluoroaniline) to form the core of EGFR inhibitors.
Palladium-Catalyzed Coupling (C7 Diversification)
The C7-iodo bond is highly reactive toward oxidative addition by Pd(0).
Suzuki-Miyaura: Coupling with aryl boronic acids to extend the scaffold.
Sonogashira: Coupling with terminal alkynes to introduce rigid linkers.
Heck: Vinylation for further conjugation.
Figure 2: Divergent synthesis map. The scaffold allows independent modification at C4 (nucleophilic substitution) and C7 (metal-catalyzed coupling).
Experimental Characterization Data (Expected)
Researchers should validate the structure using the following expected spectral signatures.
Technique
Expected Signal / Characteristic
¹H NMR (DMSO-d₆)
• δ ~12.5-13.0 ppm: Broad singlet (NH/OH tautomer).• δ ~8.6-8.8 ppm: Singlet (H2 proton, deshielded by CN and N).• δ ~8.0-8.2 ppm: Doublet (H5, coupling with H6).• δ ~7.8-8.0 ppm: Doublet (H8, usually distinct due to Iodine).
Gould, R. G., & Jacobs, W. A. (1939).[12] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
Albrecht, R. (1977). Development of antibacterial agents of the nalidixic acid type. Progress in Drug Research, 21, 9–104. (Foundational review on quinoline synthesis via Gould-Jacobs).
Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49-63. Link
BenchChem Technical Guide. (2025). Optimizing reaction conditions for the Gould-Jacobs synthesis.Link
4-Hydroxy-7-iodoquinoline-3-carbonitrile CAS number search
Topic: 4-Hydroxy-7-iodoquinoline-3-carbonitrile CAS Number Search & Technical Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Identity, Synt...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 4-Hydroxy-7-iodoquinoline-3-carbonitrile CAS Number Search & Technical Guide
Content Type: In-depth Technical Guide / Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Identity, Synthesis, and Functionalization of a Key Pharmacophore Scaffold[1]
Executive Summary
The compound 4-Hydroxy-7-iodoquinoline-3-carbonitrile is a critical heterocyclic intermediate used primarily in the development of kinase inhibitors and antimicrobial agents. Its structural uniqueness lies in the 7-iodo position—a versatile "handle" for palladium-catalyzed cross-coupling—and the 3-cyano group, which serves as an electron-withdrawing modulator and a precursor for amides or tetrazoles.
This guide resolves the ambiguity surrounding its CAS registry, details its synthesis via the Gould-Jacobs reaction, and outlines its downstream utility in medicinal chemistry.
Chemical Identity & CAS Registry
One of the most common challenges in sourcing this compound is the nomenclature ambiguity arising from keto-enol tautomerism . In the solid state and polar solvents, the compound exists predominantly as the 4-oxo-1,4-dihydro tautomer.
Core Identifiers
Property
Detail
Primary CAS Number
364793-65-7 (Registered as 1,4-dihydro-7-iodo-4-oxo-3-quinolinecarbonitrile)
IUPAC Name
4-hydroxy-7-iodoquinoline-3-carbonitrile
Tautomer Name
7-iodo-4-oxo-1H-quinoline-3-carbonitrile
Molecular Formula
C₁₀H₅IN₂O
Molecular Weight
296.06 g/mol
SMILES
N#CC1=C(O)C2=CC(I)=CC=C2N=C1
Appearance
Off-white to pale yellow solid
Technical Note: When searching vendor catalogs (e.g., Sigma, Combi-Blocks, Enamine), use CAS 364793-65-7 . Searching for the "4-hydroxy" variant often yields null results because the registry prioritizes the stable "4-oxo" form.
Tautomeric Equilibrium
The reactivity of this scaffold is dictated by its tautomeric state. The 4-hydroxy form is the reactive species in O-alkylation, while the 4-oxo form is relevant for binding interactions and N-alkylation.
Figure 1: Tautomeric equilibrium critical for synthetic planning.
Synthesis Protocol (Gould-Jacobs Reaction)
The most robust route to 4-Hydroxy-7-iodoquinoline-3-carbonitrile is a modified Gould-Jacobs reaction . This involves the condensation of 3-iodoaniline with an ethoxymethylene synthon, followed by high-temperature cyclization.
Solvent: Dowtherm A (Eutectic mixture of biphenyl and diphenyl ether)
Step-by-Step Methodology
Step 1: Condensation (Enamine Formation)
Charge: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 3-iodoaniline (1.0 eq) and Ethyl (ethoxymethylene)cyanoacetate (1.1 eq) in toluene or ethanol.
Reflux: Heat to reflux (approx. 110°C) for 2–4 hours.
Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The aniline spot should disappear, replaced by the less polar enamine intermediate.
Isolation: Cool the mixture. The intermediate, ethyl 2-cyano-3-((3-iodophenyl)amino)acrylate , often precipitates. Filter and wash with cold ethanol.
Step 2: Thermal Cyclization
Preparation: Heat Dowtherm A (10–15 volumes relative to solid) to a rolling boil (~250°C) in a heavy-walled flask.
Addition: Add the enamine intermediate portion-wise to the boiling solvent. Caution: Rapid addition causes foaming due to ethanol evolution.
Reaction: Maintain 250°C for 30–60 minutes. The high heat is required to overcome the activation energy for the intramolecular nucleophilic attack.
Work-up: Cool the mixture to room temperature. Dilute with hexane or diethyl ether to precipitate the product.
Purification: Filter the solid. Wash extensively with ether to remove Dowtherm A. Recrystallize from DMF/Ethanol if necessary.
Figure 2: The Gould-Jacobs synthetic pathway for the 3-cyano-7-iodo scaffold.
Functionalization & Applications
The 7-iodo and 4-hydroxy motifs make this molecule a "divergent core" for library generation in drug discovery.
A. The 7-Iodo "Handle" (Suzuki/Sonogashira)
The iodine atom at position 7 is highly activated for Palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura: Coupling with aryl boronic acids allows the introduction of biaryl systems, common in kinase inhibitors (e.g., Bosutinib analogs).
Sonogashira: Coupling with terminal alkynes yields rigid, extended pi-systems.
B. The 4-Hydroxy Transformation (Chlorination)
The 4-hydroxy group is rarely the final pharmacophore. It is typically converted to a chloride to enable SNAr reactions.
Protocol: Reflux with POCl₃ (Phosphorus oxychloride) to generate 4-chloro-7-iodoquinoline-3-carbonitrile .
Utility: The resulting 4-chloro species reacts with aniline derivatives to form the "amino-quinoline" core found in EGFR and Src kinase inhibitors.
C. The 3-Cyano Modulation
The nitrile group is electron-withdrawing, increasing the acidity of the N-H (in the oxo form) and the reactivity of the C-4 position. It can be hydrolyzed to a carboxamide (primary amide) or converted to a tetrazole (bioisostere of carboxylic acid).
Safety & Handling (MSDS Highlights)
While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions for halogenated quinolines.
Hazard Class
GHS Statement
Precaution
Acute Toxicity
H302 (Harmful if swallowed)
Wear P2/N95 respirator.
Skin Irritation
H315 (Causes skin irritation)
Use nitrile gloves.
Eye Irritation
H319 (Causes serious eye irritation)
Wear safety goggles.
STOT-SE
H335 (May cause respiratory irritation)
Work in a fume hood.
References
Organic Syntheses. Preparation of p-Iodoaniline (Precursor Synthesis). Org.[1][2][3] Synth. 1934, 14, 53. Retrieved from [Link]
ResearchGate. Synthesis, structural and conformational analysis of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. (Analogous Synthesis Protocol). Retrieved from [Link]
PubChem. Compound Summary: 4-Hydroxy-7-nitroquinoline-3-carboxylic acid (Structural Analog). Retrieved from [Link]
The Tautomeric Dynamics of 7-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile: Mechanistic Insights and Synthetic Applications
Executive Summary The quinolone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous antibacterial agents and protein kinase inhibitors[1]. A critical, yet often synthetically chall...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinolone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous antibacterial agents and protein kinase inhibitors[1]. A critical, yet often synthetically challenging, intermediate in the development of these therapeutics is 7-iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile . The reactivity, solubility, and functionalization of this molecule are entirely dictated by its keto-enol tautomerism—specifically, the equilibrium between the 4-oxo-1,4-dihydroquinoline (lactam) and 4-hydroxyquinoline (lactim) states[2].
This technical guide provides an in-depth analysis of the thermodynamic drivers controlling this tautomerism, supported by quantitative data and self-validating experimental protocols designed for drug development professionals.
Mechanistic Framework: The Quinolone vs. Quinolinol Equilibrium
The tautomeric shift of 4-quinolones is not merely a structural curiosity; it is the fundamental mechanism that dictates how the molecule interacts with electrophiles[2]. In 7-iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile, the equilibrium is heavily influenced by two distinct substituents:
The 3-Carbonitrile Group (-CN): This group exerts strong electron-withdrawing inductive (-I) and mesomeric (-M) effects. By withdrawing electron density from the quinolone ring, it significantly increases the acidity of the N1 proton in the 4-oxo form, lowering the activation energy barrier for proton transfer to the C4 oxygen[3].
The 7-Iodo Group (-I): While primarily utilized as a heavy-atom handle for downstream cross-coupling reactions (e.g., Suzuki or Sonogashira), the iodine atom provides a mild inductive pull that further stabilizes the conjugate base during the transient proton-transfer phase.
Environmental Drivers (Solvent Effects)
The dominant tautomer is dictated by the dielectric constant and hydrogen-bonding capacity of the microenvironment. Density Functional Theory (DFT) and Polarizable Continuum Models (PCM) demonstrate that polar, hydrogen-bond-accepting solvents heavily stabilize the highly dipolar 4-oxo form[4]. Conversely, non-polar environments or the gas phase allow the aromatic stabilization of the pyridine ring in the 4-hydroxy form to become thermodynamically competitive.
Diagram 1: Electronic and environmental drivers of 4-quinolone tautomerism.
Quantitative Tautomeric Distribution
To predict the reactivity of 7-iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile, one must quantify the tautomeric ratio across different synthetic environments. The following table summarizes the expected distribution based on established spectroscopic and computational models for 3-cyano-4-quinolones.
Solvent Environment
Dielectric Constant ()
Keto (4-Oxo) %
Enol (4-Hydroxy) %
Dominant Stabilization Mechanism
Water (D₂O)
80.1
>99%
<1%
Intermolecular H-bonding with solvent
DMSO-
46.8
~95%
~5%
Strong dipole-dipole interactions
Chloroform-
4.8
~40%
~60%
Lack of H-bond disruption; favors aromaticity
Gas Phase (DFT)
1.0
~15%
~85%
Unhindered aromatic stabilization of pyridine ring
Self-Validating Experimental Protocols
To utilize this scaffold in drug development, researchers must chemically trap the transient 4-hydroxy tautomer to create a reactive electrophile (typically a 4-chloro derivative)[5]. The following protocols are designed with built-in causality and self-validation mechanisms.
Causality: Because the tautomerization occurs rapidly on the NMR timescale at room temperature, signals often appear broadened. Lowering the temperature slows the proton exchange, allowing for the distinct resolution of the N-H (keto) and O-H (enol) protons, thus validating the exact ratio in a given solvent.
Sample Preparation: Dissolve 15 mg of 7-iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile in 0.6 mL of anhydrous DMSO-
. Rationale: DMSO- is chosen to force the equilibrium toward the 4-oxo state, providing a baseline for the lactam structure.
Baseline Acquisition: Acquire a standard ¹H and ¹³C NMR spectrum at 298 K.
Variable Temperature (VT) Shift: Lower the probe temperature to 253 K in 10 K increments, acquiring a ¹H spectrum at each step.
Self-Validation Check: Observe the chemical shift at ~12.0–13.0 ppm. If the peak sharpens into a distinct singlet without coupling to the solvent, it confirms the stabilization of the N-H proton of the 4-oxo tautomer. The ¹³C spectrum must show a carbonyl peak >170 ppm, confirming the keto state.
Protocol B: Chemical Trapping via POCl₃ Chlorination
Causality: The 4-oxo form is highly insoluble in standard organic solvents due to strong intermolecular hydrogen bonding (forming robust dimer networks). To functionalize the C4 position, neat phosphoryl chloride (POCl₃) must be used. POCl₃ acts dualistically: as a highly polar solvent to disrupt the hydrogen bonds, and as a potent electrophile to irreversibly phosphorylate the transient 4-hydroxy tautomer, driving Le Chatelier's principle forward until conversion is complete[5].
Suspension: Suspend 2.0 g of 7-iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile in 15 mL of neat POCl₃. Add 3 drops of anhydrous DMF. Rationale: DMF acts as a Vilsmeier-Haack-type catalyst, accelerating the formation of the active chlorinating species.
Thermal Activation: Heat the mixture to reflux (115 °C) for 4 hours. Rationale: The high activation energy required for O-phosphorylation necessitates thermal driving.
In-Process Validation (Crucial Step): Withdraw a 0.1 mL aliquot, quench in ice water, extract with DCM, and evaporate. Run an FT-IR spectrum on the residue.
Validation: The reaction is only complete when the broad N-H stretch (~3100 cm⁻¹) and the strong C=O lactam stretch (~1630 cm⁻¹) have completely disappeared, replaced by a sharp C=N stretch (~1580 cm⁻¹). If the C=O peak persists, reflux must continue.
Isolation: Once validated, cool the mixture and remove excess POCl₃ under reduced pressure. Quench the residue carefully with saturated NaHCO₃ to neutralize residual phosphoric acids, and extract with dichloromethane to yield 4-chloro-7-iodoquinoline-3-carbonitrile[5].
Diagram 2: Self-validating workflow for chemical trapping of the enol tautomer.
Implications in Drug Development
The successful manipulation of the 4-oxo/4-hydroxy tautomerism is the gateway to synthesizing advanced kinase inhibitors[1]. By successfully trapping the enol form as a 4-chloroquinoline, drug development professionals unlock the C4 position for subsequent Nucleophilic Aromatic Substitution (S_NAr) with various anilines.
Simultaneously, the preserved 7-iodo group remains orthogonal to the S_NAr conditions, allowing for subsequent late-stage diversification via palladium-catalyzed cross-coupling. Misunderstanding the tautomeric equilibrium—such as attempting the chlorination in non-polar solvents where the reagent cannot disrupt the lactam dimers—results in catastrophic yield losses and synthetic bottlenecks.
References
Title: CA2991572A1 - 6-amino-quinoline-3-carbonitrils as cot modulators
Source: Google Patents
URL
Title: US20020026052A1 - 3-cyanoquinolines, 3-cyano-1,6-naphthyridines, and 3-cyano-1,7-naphthyridines as protein kinase inhibitors
Source: Google Patents
URL
Title: Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor
Source: ACS Publications
URL
Title: Articles List - Chemical Methodologies (DFT-PCM Study on Structures of Phthalazinone Tautomers)
Title: Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
Structural Dynamics, Synthesis, and Pharmacodynamics of 3-Cyano-4-hydroxyquinoline Derivatives
Executive Summary In modern medicinal chemistry, the 3-cyano-4-hydroxyquinoline core represents a "privileged scaffold"—a versatile molecular framework capable of providing high-affinity ligands for diverse biological ta...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the 3-cyano-4-hydroxyquinoline core represents a "privileged scaffold"—a versatile molecular framework capable of providing high-affinity ligands for diverse biological targets. Most notably, derivatives of this scaffold have revolutionized targeted oncology, serving as the foundational pharmacophore for second- and third-generation protein tyrosine kinase (PTK) inhibitors. By offering a highly tunable platform for Nucleophilic Aromatic Substitution (SNAr), this core enables the synthesis of potent ATP-competitive inhibitors, such as the FDA-approved drug Bosutinib, which is critical for treating Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML) (1)[1].
This technical guide dissects the physicochemical properties, self-validating synthetic workflows, and biological mechanisms of 3-cyano-4-hydroxyquinoline derivatives, providing a comprehensive resource for drug development professionals.
A defining characteristic of the 3-cyano-4-hydroxyquinoline scaffold is its structural dynamism. The molecule exists in a state of tautomeric equilibrium between its enol (4-hydroxyquinoline ) and keto (4-quinolone ) forms (2)[2].
Causality in Reactivity: The stability of each tautomer is highly sensitive to solvent polarity and pH. In polar protic solvents, hydrogen bonding stabilizes the keto form (4-quinolone), whereas non-polar environments favor the enol form. This tautomerism dictates the molecule's reactivity profile; for instance, the keto form reduces the nucleophilicity of the oxygen atom, making direct O-alkylation challenging without specific basic activation (2)[2].
Quantitative Physicochemical Data
The following table summarizes the baseline physicochemical properties of the foundational 3-cyano-4-hydroxyquinoline core (Formula: C₁₀H₆N₂O).
The synthesis of highly substituted 3-cyano-4-hydroxyquinoline derivatives requires strict control over reaction conditions to ensure high yields and purity. The following protocols outline the hectogram-scale synthesis and subsequent activation of the core, utilizing a self-validating approach where analytical checks confirm the success of each mechanistic step.
Protocol 1: Intramolecular Cyclization to the Quinoline Core
Objective: Construct the bicyclic 3-cyano-4-hydroxyquinoline core from an open-chain acrylonitrile intermediate.
Causality & Mechanism: This reaction relies on the thermodynamic stability of the resulting aromatic system. By subjecting an intermediate like 3-amino-2-(2-chlorobenzoyl)acrylonitrile to strongly basic conditions, the amine is deprotonated. This generates a highly nucleophilic nitrogen species that attacks the adjacent electrophilic carbonyl carbon, driving ring closure (3)[3].
Preparation: Suspend the acrylonitrile intermediate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF)[3].
Catalysis: Add anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq) to the mixture to initiate deprotonation[3]. (Alternative: tBuONa/tBuOH system can also be utilized for specific derivatives[4])
Thermal Activation: Heat the reaction mixture to 120 °C under a nitrogen atmosphere for 4–6 hours. Elevated temperatures are strictly required to overcome the activation energy barrier of the ring closure[3].
Quenching & Precipitation: Cool the mixture to room temperature and pour it into chilled distilled water. The sudden shift in solvent polarity forces the hydrophobic quinoline core to precipitate out of solution.
Validation & Purification: Filter the crude solid. Purify via trituration in a 50% Ethanol/Ethyl Acetate solution. Validation: Analyze via HPLC; the protocol should yield >99% purity before proceeding[3].
Protocol 2: Chlorination for SNAr Activation
Objective: Convert the 4-hydroxyquinoline to 4-chloro-3-cyanoquinoline.
Causality & Mechanism: The native hydroxyl group is a poor leaving group. Treating the core with Phosphorus Oxychloride (POCl₃) forces the hydroxyl oxygen to attack the phosphorus, creating a superior leaving group (dichlorophosphate). Chloride then attacks the C4 position via an addition-elimination mechanism, yielding a highly electrophilic 4-chloro derivative primed for Nucleophilic Aromatic Substitution (SNAr) with anilines (3)[3].
Reagent Addition: Suspend the purified 3-cyano-4-hydroxyquinoline core in Ethyl Acetate (EtOAc)[3].
Activation: Add POCl₃ (2.0 eq) dropwise at 0 °C to safely control the exothermic phosphorylation.
Catalysis: Introduce 5 mol % of 4-Dimethylaminopyridine (DMAP). Causality: DMAP acts as a nucleophilic catalyst, significantly accelerating the transfer of the phosphoryl group[3].
Reflux: Heat the mixture to reflux for 2 hours. Validation: Monitor via TLC until complete consumption of the starting material is observed[3].
Isolation: Carefully quench excess POCl₃ with cold water. Extract the organic layer, dry over Na₂SO₄, and concentrate. Triturate the residue in DMF at room temperature to obtain the pure 4-chloro-3-cyanoquinoline (Expected yield: ~88%)[3].
Caption: Workflow for the synthesis and activation of the 3-cyano-4-hydroxyquinoline core.
Pharmacodynamics & Biological Activity
The functionalization of the 3-cyano-4-hydroxyquinoline core (specifically via SNAr at the C4 position with substituted anilines) yields potent kinase inhibitors. The clinical exemplar of this class is Bosutinib , an orally active, second-generation dual inhibitor of Src and Abl tyrosine kinases (1)[1].
Mechanism of Action
Derivatives of this class act as ATP-competitive inhibitors . They bind directly to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates.
Overcoming Resistance: Unlike first-generation inhibitors (e.g., Imatinib) that require the kinase to be in a specific inactive conformation, 3-cyanoquinoline derivatives can bind to multiple conformational states. This allows them to overcome the majority of imatinib-resistant BCR-ABL mutations (5)[5].
Limitations: The rigid geometry of the quinoline core prevents it from accommodating the bulky isoleucine side chain of the T315I "gatekeeper" mutation, rendering it ineffective against this specific variant (6)[6].
By inhibiting BCR-ABL and Src family kinases (Lyn, Hck), these compounds effectively shut down hyperactive downstream signaling cascades—including PI3K/AKT, MAPK/ERK, and JAK/STAT3—thereby shifting the cellular balance from unchecked proliferation to apoptosis (7)[7].
Caption: Dual inhibition of BCR-ABL and Src pathways by 3-cyano-4-hydroxyquinoline derivatives.
References
A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide - ACS Publications. URL:[4]
New Synthesis of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide - Clockss. URL:[3]
An In-depth Technical Guide on the Physicochemical Properties of 2-Cyano-3-hydroxyquinoline - Benchchem. URL:[2]
Synthesis of Bosutinib: New Synthetic Process for Bosutinib - Thieme-Connect. URL:[8]
Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - NIH/PMC. URL:[1]
Bosutinib: A Novel Second-Generation Tyrosine Kinase Inhibitor - ResearchGate. URL:[5]
4-Hydroxy-7-iodoquinoline-3-carbonitrile molecular weight and formula
This guide provides an in-depth technical analysis of 4-Hydroxy-7-iodoquinoline-3-carbonitrile , a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Executive Summary & Chem...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 4-Hydroxy-7-iodoquinoline-3-carbonitrile , a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.
Executive Summary & Chemical Identity[1][2]
4-Hydroxy-7-iodoquinoline-3-carbonitrile is a fused heterocyclic compound belonging to the quinoline family. It serves as a pivotal intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Bosutinib analogs) and other bioactive molecules. The compound exists in a tautomeric equilibrium between the enol (4-hydroxy) and keto (4-oxo) forms, a characteristic that dictates its solubility and reactivity profile.
Core Data Table
Property
Specification
IUPAC Name
4-Hydroxy-7-iodoquinoline-3-carbonitrile
Preferred Tautomer Name
7-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Molecular Formula
C₁₀H₅IN₂O
Molecular Weight
296.06 g/mol
CAS Number (Related)
364793-64-6 (Refers to the 4-Chloro derivative, a direct downstream product)
Appearance
Off-white to pale yellow solid
Melting Point
>280 °C (Decomposition typical for high-melting quinolones)
Solubility
Low in water; soluble in DMSO, DMF, and hot acetic acid
Structural Analysis & Tautomerism
Understanding the structural dynamics of this molecule is essential for accurate characterization and reactivity prediction.
Tautomeric Equilibrium
In the solid state and in polar solvents, the compound predominantly exists as the 4-oxo-1,4-dihydro tautomer (quinolone). However, the "4-hydroxy" nomenclature persists in literature due to the aromatized nature of the enol form, which is trapped when the oxygen is alkylated or converted to a leaving group (e.g., with POCl₃).
Keto Form (Dominant): Characterized by an amide-like NH at position 1 and a carbonyl at position 4.
Enol Form (Reactive): Characterized by a hydroxyl group at position 4 and a fully aromatic pyridine ring.
Structural Diagram (DOT)
The following diagram illustrates the tautomeric relationship and the numbering scheme.
Caption: Tautomeric equilibrium between the 4-oxo (quinolone) and 4-hydroxy (quinoline) forms.
Synthetic Pathways
The most robust method for synthesizing 4-Hydroxy-7-iodoquinoline-3-carbonitrile is the Gould-Jacobs Reaction . This sequence involves the condensation of an aniline derivative with an alkoxymethylene reagent, followed by thermal cyclization.
Solvent: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) for high-temperature cyclization.
Step-by-Step Methodology
Condensation (Formation of Acrylate Intermediate):
Mix equimolar amounts of 3-iodoaniline and ethyl (ethoxymethylene)cyanoacetate.
Heat to 100–110 °C for 1–2 hours. Ethanol is evolved as a byproduct.
Checkpoint: The product, ethyl 2-cyano-3-((3-iodophenyl)amino)acrylate, often precipitates upon cooling and can be recrystallized from ethanol.
Thermal Cyclization:
Heat Dowtherm A to reflux (~250 °C).
Slowly add the acrylate intermediate to the boiling solvent. Critical: Rapid addition can cause foaming; slow addition ensures controlled cyclization.
Maintain reflux for 30–60 minutes. The high temperature is required to overcome the activation energy for the intramolecular electrophilic aromatic substitution.
Workup & Purification:
Cool the reaction mixture to room temperature. The product usually precipitates as a solid.
Dilute with hexane or diethyl ether to maximize precipitation and wash away the Dowtherm A.
Cyclization of meta-substituted anilines (like 3-iodoaniline) yields two isomers:
7-Iodo isomer (Major): Cyclization occurs para to the iodine. Sterically favored.
5-Iodo isomer (Minor): Cyclization occurs ortho to the iodine.
Purification Strategy: The 7-iodo isomer is typically less soluble than the 5-iodo isomer. Recrystallization from boiling DMF or acetic acid often yields the pure 7-iodo regioisomer.
Synthesis Workflow Diagram
Caption: Gould-Jacobs synthetic route highlighting the critical cyclization and purification steps.
Analytical Characterization
To validate the identity of the synthesized compound, compare experimental data against these predicted spectroscopic signatures.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Required due to solubility)
¹H NMR (400 MHz):
δ ~12.5 - 13.0 ppm (br s, 1H): NH proton (indicative of the 4-oxo tautomer).
δ ~8.6 - 8.8 ppm (s, 1H): H-2 proton.[3] This signal is highly deshielded due to the adjacent nitrogen and the electron-withdrawing nitrile group.
δ ~8.2 ppm (d, J=1.5 Hz, 1H): H-8 proton. Appears as a doublet (meta-coupling) or singlet depending on resolution; deshielded by the iodine atom.
δ ~7.7 ppm (dd, J=8.5, 1.5 Hz, 1H): H-6 proton.[3] Shows ortho-coupling to H-5 and meta-coupling to H-8.
Mass Spectrometry (MS)[3][5]
Ionization: ESI+ (Electrospray Ionization).
Expected Peaks:
[M+H]⁺: m/z 296.97 (Base peak).
[M+Na]⁺: m/z 318.95.
Isotope Pattern: Iodine is monoisotopic (¹²⁷I), so no M+2 pattern characteristic of Cl or Br will be observed.
Applications in Drug Discovery
This molecule is a high-value scaffold ("privileged structure") in medicinal chemistry.
Kinase Inhibition (Src/Abl): The 3-cyanoquinoline core mimics the ATP-binding motif of protein kinases. The 7-iodo position allows for the introduction of solubilizing groups (e.g., alkoxides) via Ullmann or Buchwald couplings, a strategy used in the synthesis of Bosutinib (Src/Abl inhibitor).
Chlorination Precursor: Reaction with phosphorus oxychloride (POCl₃) converts the 4-hydroxy group to a 4-chloro group (4-Chloro-7-iodoquinoline-3-carbonitrile). This activates position 4 for nucleophilic aromatic substitution (SₙAr) with anilines, a key step in creating the "head" group of kinase inhibitors.
Palladium-Catalyzed Couplings: The 7-iodo substituent is an excellent handle for Sonogashira (alkynes), Suzuki (aryl/vinyl boronates), or Heck reactions, enabling rapid library expansion at the "tail" region of the pharmacophore.
References
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link (Foundational chemistry for the synthesis).
Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry. Link (Detailed SAR and synthesis of related 3-cyanoquinolines).
PubChem Compound Summary. 4-Chloro-7-iodoquinoline-3-carbonitrile (CAS 364793-64-6). National Center for Biotechnology Information. Link (Proxy reference for the 4-chloro derivative properties).
Organic Syntheses. p-Iodoaniline. Org.[4][1] Synth. 1934, 14, 58. Link (Preparation of the starting material).
Introduction: The Strategic Importance of the Quinoline-3-carbonitrile Core
An In-Depth Technical Guide to the Quinoline-3-carbonitrile Scaffold in Medicinal Chemistry Authored for Researchers, Scientists, and Drug Development Professionals The quinoline scaffold, a bicyclic heterocycle formed b...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Quinoline-3-carbonitrile Scaffold in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its presence in a multitude of pharmacologically active compounds.[1][2] Its inherent structural features allow it to interact with a wide array of biological targets, making it a fertile ground for drug discovery.[2][3] When this versatile core is functionalized with a carbonitrile (-C≡N) group at the 3-position, the resulting quinoline-3-carbonitrile scaffold emerges as a particularly powerful motif.[1] The introduction of the carbonitrile group is a strategic design choice, significantly modulating the electronic properties, hydrogen bonding capacity, and metabolic stability of the parent molecule, thereby enhancing its biological activities.[1][4]
This guide provides a comprehensive technical exploration of the quinoline-3-carbonitrile scaffold, delving into its synthesis, diverse biological potential, and the critical structure-activity relationships that govern its efficacy. We will examine its applications in oncology, infectious diseases, and neurodegeneration, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to empower researchers in their quest to develop next-generation therapeutics.[1][3][5]
Part 1: Synthesis of the Quinoline-3-carbonitrile Scaffold
The efficient construction of the quinoline-3-carbonitrile core is paramount for its exploration in drug discovery. Several robust synthetic strategies have been developed, ranging from classical named reactions to modern, highly efficient multi-component approaches.
The Friedländer Annulation
The Friedländer synthesis is a direct and widely used method for constructing the quinoline ring.[6] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate, to directly install the 3-carbonitrile moiety.[7][8][9] The reaction can be catalyzed by either acids or bases and proceeds through one of two primary mechanistic pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base intermediate followed by an intramolecular aldol reaction.[6][10]
Modern adaptations frequently employ microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times, which is highly advantageous for library synthesis in a drug discovery setting.[8]
Diagram: Friedländer Annulation Workflow
Caption: General workflow of the Friedländer Annulation for quinoline-3-carbonitrile synthesis.
Multi-Component Reactions (MCRs)
For efficiency and diversity generation, one-pot multi-component reactions (MCRs) are exceptionally valuable. A common and effective MCR for synthesizing highly substituted quinoline-3-carbonitrile derivatives involves the reaction of an aldehyde, a ketone (such as 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one), a nitrile source like ethyl cyanoacetate, and ammonium acetate as both a catalyst and nitrogen source.[11][12] These reactions are often performed under solvent-free conditions or with microwave assistance, aligning with the principles of green chemistry and enabling the rapid generation of compound libraries.[13]
Experimental Protocol: Microwave-Assisted One-Pot Synthesis of a Quinoline-3-carbonitrile Derivative
This protocol is adapted from efficient MCR methodologies for the synthesis of quinoline-3-carbonitrile derivatives.[11][12][13]
Objective: To synthesize a 2-aryl-tetrahydrobenzo[h]quinoline-3-carbonitrile derivative.
Materials:
Aromatic aldehyde (1.0 mmol)
6-methoxy-1-tetralone (1.0 mmol)
Ethyl cyanoacetate (1.0 mmol)
Ammonium acetate (1.5 mmol)
Ethanol (5 mL)
10 mL microwave synthesis vial with a magnetic stirrer bar
Microwave synthesizer
Procedure:
Reaction Setup: To the 10 mL microwave synthesis vial, add the aromatic aldehyde (1.0 mmol), 6-methoxy-1-tetralone (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and ammonium acetate (1.5 mmol).
Solvent Addition: Add ethanol (5 mL) to the vial and the magnetic stirrer bar.
Microwave Irradiation: Seal the vial securely and place it in the microwave synthesizer cavity. Irradiate the mixture at 120 °C for 10-15 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
Isolation: After completion, allow the reaction vial to cool to room temperature. A solid precipitate typically forms.
Purification: Filter the crude product and wash it with cold ethanol to remove unreacted starting materials and byproducts. The collected solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure quinoline-3-carbonitrile derivative.
Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Trustworthiness Note: This protocol represents a self-validating system where the formation of the product can be easily tracked via TLC, and its identity is unequivocally confirmed by spectroscopic methods. The use of a microwave synthesizer ensures reproducible and controlled heating, enhancing the reliability of the outcome.
Part 2: Biological Activities and Therapeutic Applications
The quinoline-3-carbonitrile scaffold has been successfully exploited to develop potent modulators of various biological targets, leading to a broad spectrum of therapeutic applications.
Anticancer Activity
This scaffold is a prolific source of anticancer agents, with derivatives demonstrating potent activity against numerous cancer cell lines.[4][14] The mechanisms are often multifaceted, primarily involving the inhibition of key oncogenic signaling pathways.[1][4]
Kinase Inhibition: Many quinoline-3-carbonitrile derivatives function as ATP-competitive kinase inhibitors.[15] They have been shown to potently inhibit Receptor Tyrosine Kinases (RTKs) like EGFR and HER-2, as well as non-receptor tyrosine kinases such as Src.[4][15] Furthermore, inhibition of serine/threonine kinases like Tpl2 and Pim-1 has also been reported, highlighting the scaffold's versatility in targeting different branches of the kinome.[16][17] For example, certain pyrano[3,2-c]quinoline-3-carbonitriles have shown potent dual inhibitory activity against EGFR and HER-2 with IC₅₀ values in the nanomolar range.[4]
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic system of the quinoline core allows some derivatives to intercalate into DNA, disrupting replication and transcription processes. This can lead to the inhibition of topoisomerase enzymes, which are critical for managing DNA topology during cell division.[17][18]
Diagram: Targeting the EGFR Signaling Pathway
Caption: Inhibition of the EGFR pathway by quinoline-3-carbonitrile-based kinase inhibitors.
Table 1: Antiproliferative Activity of Selected Quinoline-3-carbonitrile Derivatives
Building on the legacy of quinolone antibiotics, derivatives of quinoline-3-carbonitrile have shown significant potential as novel antibacterial agents.[11] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, repair, and recombination.[2][11][12] This targeted disruption is fatal to bacteria.
Studies have demonstrated that certain quinoline-3-carbonitrile derivatives possess broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Salmonella typhimurium) bacteria, with promising Minimum Inhibitory Concentration (MIC) values.[11] Molecular docking studies have further validated that these compounds fit well into the active site of DNA gyrase, supporting their proposed mechanism of action.[11][12]
Neuroprotective Activity
The quinoline scaffold is also being explored for its therapeutic potential in neurodegenerative diseases like Alzheimer's and Parkinson's.[19][20] The multi-target nature of these compounds is particularly advantageous here. Quinoline-3-carbonitrile derivatives can exert neuroprotective effects through several mechanisms:
Antioxidant Properties: They can mitigate oxidative stress, a key pathological factor in neurodegeneration, by scavenging reactive oxygen species (ROS).[19][20]
Enzyme Inhibition: Derivatives have been designed to inhibit key enzymes such as acetylcholinesterase (AChE), which increases levels of the neurotransmitter acetylcholine, and monoamine oxidase B (MAO-B), which is involved in dopamine metabolism.[20][21]
Other Therapeutic Areas
The versatility of the scaffold extends to other diseases. Quinoline-based compounds have a long history as antimalarial agents (e.g., chloroquine), and novel derivatives continue to be explored to combat drug-resistant strains of Plasmodium falciparum.[2][3] Additionally, promising antiviral and anti-inflammatory activities have been reported, often linked to the inhibition of viral enzymes or inflammatory kinases.[3][16] Recently, derivatives have also been investigated for their potential as antidiabetic agents by inhibiting enzymes like α-amylase and α-glucosidase.[22]
Part 3: Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship (SAR) is critical for optimizing lead compounds. For the quinoline-3-carbonitrile scaffold, several key insights have been established.
The 3-Carbonitrile Group: This group is often crucial for activity. Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor can be vital for binding to target proteins, such as the hinge region of kinases.[4]
Substitution at Position 4: For kinase inhibitors, this position is frequently substituted with an (hetero)arylamino group. The nature of this group profoundly impacts potency and selectivity. For example, specific substitutions on the aniline ring can exploit additional binding pockets in the target kinase.[15]
Substitutions on the Benzenoid Ring (Positions 5-8): Modifying this part of the scaffold can influence pharmacokinetic properties like solubility and metabolism. Additionally, substituents here can impact biological activity; for instance, electron-withdrawing groups have been shown to improve antiplasmodial activity in some series.[3]
Diagram: Key SAR Points on the Quinoline-3-carbonitrile Scaffold
Caption: Summary of key structure-activity relationship (SAR) points for the scaffold.
Conclusion and Future Perspectives
The quinoline-3-carbonitrile scaffold has firmly established itself as a privileged and highly versatile core in modern medicinal chemistry. Its synthetic accessibility, coupled with the unique electronic and steric properties imparted by the carbonitrile group, provides a robust platform for the design of potent and selective modulators of a wide range of biological targets.
The future of research on this scaffold is bright and will likely focus on several key areas:
Precision Oncology: Developing next-generation kinase inhibitors with improved selectivity profiles to minimize off-target effects and overcome drug resistance.[23]
Combating Antimicrobial Resistance: Designing novel antibacterial agents with mechanisms that can circumvent existing resistance pathways.
Multi-Target-Directed Ligands (MTDLs): Further exploiting the scaffold's ability to interact with multiple targets to design single-molecule therapies for complex multifactorial diseases like Alzheimer's.[21]
Advanced Drug Delivery: Incorporating the scaffold into novel drug delivery systems or prodrugs to enhance bioavailability and targeted delivery.
As our understanding of disease biology deepens, the rational design of novel quinoline-3-carbonitrile derivatives will undoubtedly continue to yield promising clinical candidates, solidifying its legacy as a truly impactful structural motif in the pursuit of new medicines.
References
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (n.d.).
Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
Combes quinoline synthesis. (n.d.).
Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
Gould-Jacobs reaction - wikidoc. (2012, August 9). Retrieved March 7, 2026, from [Link]
Aly, A. A., El-Sayed, W. A., Mohamed, Y. A., & Badr, M. F. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Scientific Reports, 13(1), 19846. [Link]
Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
synthesis of quinoline derivatives and its applications. (2021, July 15). SlideShare. Retrieved March 7, 2026, from [Link]
Gould-Jacobs Reaction. (n.d.).
Combes Quinoline Synthesis. (n.d.).
Doebner-Miller Reaction - SynArchive. (n.d.). Retrieved March 7, 2026, from [Link]
Doebner-Miller reaction and applications. (2014, October 16). SlideShare. Retrieved March 7, 2026, from [Link]
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2015, November 13). MDPI. Retrieved March 7, 2026, from [Link]
Pharmacophore generation and atom-based 3D-QSAR of novel quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors. (2011, August 18). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]
Synthesis and Antitumor Activities of 4H-Pyrano[3,2-h]quinoline-3-carbonitrile, 7H-Pyrimido[4 ',5 ' - ResearchGate. (2013, August 6). Retrieved March 7, 2026, from https://www.researchgate.
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022, June 27). MDPI. Retrieved March 7, 2026, from [Link]
Journal of American Science 2016;12(5). (2016, April 6). Retrieved March 7, 2026, from [Link]
Ahmad, S., Wani, W. A., Singh, G., Kumar, S., & Al-Ghamdi, M. S. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic chemistry, 89, 102968. [Link]
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).
Khan, I., Zaib, S., Batool, F., et al. (2024). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Future Medicinal Chemistry, 16(24), 1835-1854. [Link]
Recent advances in the synthesis of quinolines: a review. (2014, April 17). RSC Publishing. Retrieved March 7, 2026, from [Link]
Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (2020). Open Journal of Medicinal Chemistry, 10, 1-14. [Link]
Biological Activities of Quinoline Derivatives. (2014). ResearchGate. Retrieved March 7, 2026, from [Link]
Friedländer synthesis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020, June 4). ResearchGate. Retrieved March 7, 2026, from [Link]
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(4). [Link]
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances. Retrieved March 7, 2026, from [Link]
Advances in polymer based Friedlander quinoline synthesis. (2021, January 1). TÜBİTAK Academic Journals. Retrieved March 7, 2026, from [Link]
Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019). ResearchGate. Retrieved March 7, 2026, from [Link]
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023, October 9). ResearchGate. Retrieved March 7, 2026, from [Link]
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). PubMed. Retrieved March 7, 2026, from [Link]
Effects of quinoline-based compounds on neuronal cells. (2016, April 27). ResearchGate. Retrieved March 7, 2026, from [Link]
Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022, October 12). MDPI. Retrieved March 7, 2026, from [Link]
Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. Retrieved March 7, 2026, from [Link]
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI. Retrieved March 7, 2026, from [Link]
Silva, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. [Link]
7-Iodoquinoline: A Strategic Pivot for Orthogonal Functionalization in Drug Discovery
Topic: 7-Iodo-Substituted Quinoline Building Blocks for Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Strategic...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 7-Iodo-Substituted Quinoline Building Blocks for Drug Discovery
Content Type: In-Depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Strategic Value of the C7 Vector
In the architecture of bioactive small molecules, the quinoline scaffold remains a privileged structure, serving as the core for antimalarials, kinase inhibitors, and antibacterial agents.[1] While the C2 and C4 positions are electronically activated for nucleophilic attack, the C7 position offers a unique geometric vector—often extending into solvent-exposed regions of protein binding pockets or hydrophobic channels that modulate metabolic stability.
The 7-iodo-substituted quinoline is not merely a precursor; it is a bifunctional pivot . The iodine atom provides a "soft" handle for high-fidelity palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig), distinct from the "hard" electrophilicity of the C2/C4 positions. This guide details the synthesis, reactivity hierarchy, and application of this building block, enabling the design of libraries with precise vector exploration.[1]
Chemical Architecture & Reactivity Profile
The Orthogonality Principle
The power of 7-iodoquinoline derivatives (particularly 4-chloro-7-iodoquinoline) lies in their orthogonal reactivity . The quinoline nitrogen renders the C2 and C4 positions electron-deficient, making them susceptible to Nucleophilic Aromatic Substitution (
). Conversely, the C7-Iodo bond is electronically isolated from the nitrogen’s inductive pull but is highly reactive toward oxidative addition by transition metals ().
C4-Cl/F: Reactive toward amines/alkoxides via
(Acid/Base catalyzed).
C7-I: Reactive toward boronic acids/alkynes via Cross-Coupling (
-catalyzed).
This allows for a programmable synthesis:
Path A: Functionalize C4 first (using
), retaining the C7-I for late-stage diversification.
Path B: Functionalize C7 first (using controlled Pd-coupling), retaining the C4-Cl for subsequent amination.
Reactivity Diagram
The following decision tree illustrates the divergent synthesis pathways available from the 4-chloro-7-iodoquinoline core.
Caption: Orthogonal reactivity map showing the interchangeability of C4 and C7 functionalization steps.
Synthetic Methodologies
Obtaining pure 7-iodoquinoline is non-trivial due to the regioselectivity issues inherent in classic condensation reactions.
Method A: The Modified Skraup (Direct but Impure)
Reacting 3-iodoaniline with glycerol/sulfuric acid (Skraup) or crotonaldehyde (Doebner-Miller) typically yields a mixture of 7-iodoquinoline (major) and 5-iodoquinoline (minor).
Cons: Requires difficult chromatographic separation; yields inseparable isomers in some solvent systems.
Expert Insight: Use this only if you have a validated HPLC prep method or if the 5-isomer does not interfere with early-stage screening.
Method B: The Sandmeyer Route (High Purity)
For pharmaceutical GMP standards, the Sandmeyer reaction via 7-aminoquinoline is the gold standard.
Step-by-Step Protocol: Synthesis of 7-Iodo-4-Chloroquinoline
This protocol starts from the commercially available 4,7-dichloroquinoline to ensure correct regiochemistry.
Degassing: Charge a microwave vial with the substrate, boronic acid, base, and catalyst.[1] Seal and purge with Argon for 5 minutes.
Solvation: Add degassed solvent mixture via syringe.
Reaction: Heat to 80°C for 4 hours (conventional) or 100°C for 30 mins (microwave).
Note: Do not exceed 110°C to prevent hydrolysis of the C4-Cl or oxidative addition at the C4 position.
Workup: Dilute with EtOAc, wash with brine, dry over
.
Purification: Flash chromatography (Hexanes/EtOAc). The C7-coupled product usually elutes after the bis-coupled byproduct (if any).
Self-Validating Check:
1H NMR: Look for the disappearance of the C7 singlet (approx 8.5 ppm) and the appearance of new aromatic protons. The C4-Cl proton (C3-H) should remain a singlet/doublet around 7.4 ppm, confirming the Cl is intact.
Quantitative Data: Substituent Effects
The following table summarizes the yield of C7-coupling based on the electronic nature of the boronic acid.
Boronic Acid Type
Substituent (para)
Yield (%)
Reaction Time
Notes
Electron Rich
-OMe
92%
2 h
Fast oxidative addition.
Electron Neutral
-H
88%
3 h
Standard baseline.
Electron Poor
-CF3
75%
6 h
Requires higher temp (90°C); risk of C4 coupling increases.
Sterically Hindered
-o-Tolyl
60%
12 h
Requires SPhos or XPhos ligand system.
Case Study: EGFR Inhibitor Design
7-substituted quinolines have gained traction as EGFR inhibitors (Epidermal Growth Factor Receptor). The 4-anilinoquinazoline is the classic scaffold (e.g., Gefitinib), but the 4-aminoquinoline offers a different solubility profile and vector.
In a recent study targeting the T790M mutation:
Core: 3-cyano-7-iodo-4-aminoquinoline.
C7 Modification: A solubilizing tail (N-methylpiperazine linked via phenyl) was installed via Suzuki coupling at C7.
Result: The C7-extension projected into the solvent front, improving solubility by 15-fold compared to the C6-analog, without disrupting the hinge-binding interaction at C4.
References
Canadian Science Publishing. Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline. (Demonstrates C7 vs C4 selectivity).
Royal Society of Chemistry (RSC). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. (Comprehensive review on halide reactivity orders).
BenchChem. The Skraup Synthesis of Quinoline from Aniline: A Technical Guide. (Foundational synthesis protocols).
Organic Syntheses. Quinoline Synthesis via Skraup Reaction.[1] (Classic validated protocols).[1]
ResearchGate. Synthesis and Structure of Ethyl 4-Chloro-7-Iodoquinoline-3-Carboxylate. (X-ray data and structural analysis).[1]
Solubility Profile and Handling Protocols for 4-Hydroxy-7-iodoquinoline-3-carbonitrile in DMSO: A Technical Guide for Kinase Inhibitor Synthesis
Executive Summary & Structural Context In the development of targeted oncology therapeutics, the 3-cyanoquinoline scaffold is a privileged pharmacophore, serving as the core for numerous ATP-competitive protein kinase in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Context
In the development of targeted oncology therapeutics, the 3-cyanoquinoline scaffold is a privileged pharmacophore, serving as the core for numerous ATP-competitive protein kinase inhibitors targeting EGFR, Src, and Abl pathways (e.g., pelitinib, bosutinib)[1][2]. 4-Hydroxy-7-iodoquinoline-3-carbonitrile (CAS: 364793-65-7) is a critical halogenated intermediate in this synthetic pipeline[3][4].
However, handling this intermediate presents significant physical chemistry challenges. Its extreme hydrophobicity, combined with a rigid crystal lattice, renders it notoriously insoluble in standard organic solvents[5]. As a Senior Application Scientist, I have structured this guide to deconstruct the thermodynamic barriers to its solvation, providing field-proven, self-validating protocols for its dissolution in Dimethyl Sulfoxide (DMSO) and subsequent downstream functionalization.
Physicochemical Profiling & The Causality of Insolubility
To successfully manipulate 4-Hydroxy-7-iodoquinoline-3-carbonitrile, one must understand the molecular forces dictating its solid-state behavior. The compound's insolubility is driven by three compounding factors:
Lactam-Lactim Tautomerism: While drawn as a "4-hydroxy" quinoline, the molecule predominantly exists as its tautomer, 1,4-dihydro-7-iodo-4-oxoquinoline-3-carbonitrile , in the solid state[4]. This lactam form establishes a robust, highly ordered intermolecular hydrogen-bonding network (
).
Stacking: The planar, aromatic quinoline core promotes aggressive face-to-face stacking, maximizing van der Waals interactions and driving up the crystal lattice energy.
Halogen Lipophilicity: The bulky, highly polarizable iodine atom at the 7-position significantly increases the molecular weight (296.06 g/mol ) and lipophilicity (predicted LogP ~2.1), effectively eliminating aqueous and lower-alcohol solubility[4].
The Role of DMSO:
Standard non-polar or moderately polar solvents (e.g., dichloromethane, ethanol) lack the dielectric strength to disrupt this lattice. 4[4] is strictly required because its highly polar
bond acts as a potent hydrogen-bond acceptor. It outcompetes the intermolecular bonds, effectively isolating and solvating the monomeric compound.
Quantitative Solubility Data
The following table summarizes the solubility profile of 4-Hydroxy-7-iodoquinoline-3-carbonitrile across various solvent classes, highlighting the necessity of DMSO for high-concentration workflows[5][6].
Solvent
Dielectric Constant ()
Estimated Solubility
Solvation Mechanism & Practical Notes
Water
80.1
< 0.1 mg/mL
Insoluble. High polarity but unable to disrupt stacking; hydrophobic rejection of the iodo-quinoline core.
Ethanol
24.5
< 1.0 mg/mL
Sparingly soluble. Protic nature competes poorly with the compound's internal crystal lattice hydrogen bonds.
Dichloromethane
8.9
< 1.0 mg/mL
Insoluble. Lacks hydrogen-bond accepting capacity to break the lactam-lactim network.
DMF
36.7
~5.0 - 10.0 mg/mL
Soluble with heating. Good H-bond acceptor, but lower dipole moment than DMSO yields slower dissolution.
Experimental Workflow: Solubilization & Quality Control
To ensure reproducibility in downstream assays (e.g.,
-NMR characterization or biological screening), the preparation of the DMSO stock must be treated as a self-validating system.
Caption: Workflow for the preparation and self-validating quality control of DMSO-solvated 4-Hydroxy-7-iodoquinoline-3-carbonitrile.
Protocol 1: Preparation of a 10 mM Standardized Stock Solution in DMSO
Step 1: Gravimetric Preparation
Weigh exactly 2.96 mg of 4-Hydroxy-7-iodoquinoline-3-carbonitrile into a sterile, static-free amber glass vial. Causality: Amber glass is used to prevent potential UV-induced dehalogenation of the sensitive carbon-iodine bond over long-term storage.
Step 2: Solvent Dispensing
Add 1.0 mL of Anhydrous DMSO (≥99.9%, water <50 ppm). Causality: The use of strictly anhydrous DMSO is non-negotiable. Even trace amounts of water will dramatically reduce the solvation capacity of DMSO, causing the highly hydrophobic compound to crash out of solution or form micro-aggregates.
Step 3: Thermal-Acoustic Disruption
Seal the vial and place it in an ultrasonic water bath heated to 45°C for 10–15 minutes. Causality: Heating provides the kinetic energy required to overcome the high enthalpy of the crystal lattice, while sonication prevents localized supersaturation at the solid-liquid interface, ensuring rapid and uniform dissolution.
Step 4: Self-Validating Quality Control (Tyndall Effect)
Remove the vial and pass a focused laser pointer beam through the solution in a darkened room.
Validation: If the beam path is invisible, complete monomeric solvation has been achieved. If the beam path scatters light (Tyndall effect), colloidal micro-precipitates remain, and further sonication/heating is required. This guarantees accurate molarity for downstream stoichiometry.
Downstream Application: The Chlorination Pathway
In the synthesis of 1[1], the 4-hydroxy group is chemically inert toward nucleophilic aromatic substitution (
). Therefore, the compound must be activated by converting the hydroxyl group into a chloride leaving group using Phosphorus Oxychloride ()[1].
Caption: Mechanistic synthetic pathway from primary precursors to 3-cyanoquinoline kinase inhibitors.
Protocol 2: Conversion to 4-Chloro-7-iodoquinoline-3-carbonitrile
Step 1: Reagent Charging
Suspend 2.2 g (7.43 mmol) of crude 4-Hydroxy-7-iodoquinoline-3-carbonitrile in 14 mL of neat Phosphorus Oxychloride (
) under an inert nitrogen atmosphere[1]. Causality: acts as both the solvent and the chlorinating reagent. The suspension will initially be heterogeneous due to the compound's insolubility.
Step 2: Reflux and Activation
Heat the mixture to reflux (approx. 105°C) for 45 to 60 minutes. Causality: As the reaction proceeds, the Vilsmeier-Haack-type intermediate forms and subsequently collapses to yield the 4-chloro derivative. The reaction mixture will gradually transition into a dark, homogeneous solution, serving as a visual indicator of reaction progress.
Step 3: Quenching and Precipitation
Cool the mixture to room temperature and carefully evaporate the excess
under reduced pressure. Slurry the resulting residue in cold aqueous ammonia or saturated sodium bicarbonate to neutralize residual acid. Filter the resulting solid and wash with cold water.
Step 4: Self-Validating NMR Check
Dissolve a 5 mg sample of the dried product in 0.5 mL of DMSO-
. Run a -NMR spectrum.
Validation: In the starting material, the tautomeric
proton appears as a broad singlet far downfield (typically between 11.0 and 12.5 ppm in DMSO-). The complete disappearance of this signal confirms 100% conversion to the 4-chloro derivative, validating the batch for the final coupling with substituted anilines[5].
References
PubChemLite - 364793-65-7 (C10H5IN2O). Université du Luxembourg.
US20020026052A1 - 3-cyanoquinolines, 3-cyano-1,6-naphthyridines, and 3-cyano-1,7-naphthyridines as protein kinase inhibitors. Google Patents.
Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. MDPI.
Cas 257933-82-7, PELITINIB. LookChem.
Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers.
Technical Whitepaper: 4-Hydroxy-7-iodoquinoline-3-carbonitrile (CAS 364793-65-7) – Safety, Physicochemical Profiling, and Applications in Kinase Inhibitor Synthesis
Executive Summary In the landscape of targeted oncology and signal transduction therapy, the 3-cyanoquinoline scaffold has emerged as a privileged pharmacophore for competitive ATP-binding kinase inhibitors (e.g., target...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of targeted oncology and signal transduction therapy, the 3-cyanoquinoline scaffold has emerged as a privileged pharmacophore for competitive ATP-binding kinase inhibitors (e.g., targeting EGFR, HER2, Src, and Abl). 4-Hydroxy-7-iodoquinoline-3-carbonitrile (CAS 364793-65-7) serves as a critical, early-stage building block in the synthesis of these therapeutics.
This technical guide provides drug development professionals and synthetic chemists with an in-depth analysis of the compound’s physicochemical properties, stringent handling requirements, and field-proven synthetic protocols. By understanding the structural dynamics—specifically its keto-enol tautomerism—and the causality behind its activation, researchers can optimize downstream cross-coupling and nucleophilic aromatic substitution (SNAr) workflows.
Physicochemical Properties & Structural Dynamics
Despite its common nomenclature as a "4-hydroxy" compound, 4-hydroxy-7-iodoquinoline-3-carbonitrile predominantly exists as its tautomer, 7-iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile , in the solid state and in polar solvents 1. This tautomerism is a defining feature that dictates its chemical reactivity; the highly stable 4-oxo form must be aggressively activated (typically via halogenation) to participate in subsequent SNAr reactions.
Table 1: Quantitative Physicochemical Data
Property
Value
Chemical Name
4-Hydroxy-7-iodoquinoline-3-carbonitrile
Primary Synonym
7-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile
CAS Registry Number
364793-65-7
Molecular Formula
C10H5IN2O
Molecular Weight
296.06 g/mol
Monoisotopic Mass
295.94467 Da
SMILES
C1=CC2=C(C=C1I)NC=C(C2=O)C#N
Commercial Purity
≥ 95.0% (Typical)
Material Safety Data Sheet (MSDS) & Handling Protocols
As a halogenated, nitrogen-rich heterocyclic intermediate, this compound presents specific acute hazards. It is critical to implement rigorous environmental, health, and safety (EHS) controls during handling 2.
Table 2: GHS Hazard Identification
GHS Code
Hazard Description
Risk Mitigation
H302
Harmful if swallowed
Do not eat, drink, or smoke when using this product.
H312
Harmful in contact with skin
Wear chemically resistant nitrile gloves and lab coat.
H315
Causes skin irritation
Wash skin thoroughly after handling.
H319
Causes serious eye irritation
Use tightly fitting safety goggles/face shield.
H332
Harmful if inhaled
Handle exclusively within a certified chemical fume hood.
H335
May cause respiratory irritation
Avoid breathing dust/fumes; ensure local exhaust ventilation.
Storage and Stability
Storage Conditions: Store sealed in a dry, well-ventilated environment at 2-8°C.
Decomposition Products: Thermal decomposition may release toxic fumes of carbon oxides, nitrogen oxides (NOx), hydrogen cyanide (HCN), and hydrogen iodide (HI).
Synthetic Utility in Drug Discovery
The strategic value of 4-hydroxy-7-iodoquinoline-3-carbonitrile lies in its orthogonal reactivity sites. The 3-cyano group is strongly electron-withdrawing, which lowers the LUMO of the quinoline ring. Once the 4-hydroxy/oxo group is converted to a leaving group (e.g., chloride), the C4 position becomes highly susceptible to nucleophilic attack by aniline derivatives. Concurrently, the iodine atom at the C7 position acts as an inert bystander during SNAr, preserving a highly reactive handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions) to tune the pharmacokinetic properties of the resulting kinase inhibitor 3.
Figure 1: Stepwise synthetic workflow for generating 3-cyanoquinoline kinase inhibitors.
Figure 2: Logical relationship of pharmacophore elements in the kinase ATP-binding site.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each includes the mechanistic causality behind the reagent choices and explicit analytical checkpoints to verify success before proceeding.
Protocol 1: Synthesis of 4-Chloro-7-iodoquinoline-3-carbonitrile
This step converts the stable 4-oxo tautomer into a highly reactive electrophile.
Thermal Activation: Heat the mixture to reflux (approx. 105°C) under an inert atmosphere (N2 or Ar) for 45 to 90 minutes. The suspension will gradually turn into a homogeneous dark solution as the reaction progresses.
Concentration: Cool the reaction to room temperature. Remove the excess POCl3in vacuo using a rotary evaporator equipped with a suitable acid-resistant pump and secondary trap.
Aqueous Quench & Neutralization: Slurry the resulting thick residue in ice-cold water. Slowly add saturated aqueous Sodium Bicarbonate (NaHCO3) until the pH reaches 7-8.
Isolation: Collect the precipitated solid via vacuum filtration, wash thoroughly with cold water, and dry under high vacuum.
Mechanistic Causality:
Why POCl3? It serves a dual purpose as both the solvent and the chlorinating agent. The thermal energy overcomes the activation barrier required to disrupt the stable 4-oxo tautomer, driving the equilibrium toward the chlorinated aromatic product.
Why evaporate before quenching? POCl3 reacts violently and exothermically with water. Removing the bulk of the reagent prevents a dangerous thermal spike and minimizes the risk of hydrolyzing the newly formed, moisture-sensitive 4-chloroquinoline back to the starting material.
Self-Validation Check:
Analyze the isolated solid via LC-MS. The disappearance of the highly polar starting material (which streaks on silica) and the appearance of a sharp, UV-active peak confirms conversion. The mass spectrum must show the characteristic isotopic pattern for chlorine (M and M+2 in a 3:1 ratio) at m/z ~314/316.
Protocol 2: SNAr with Substituted Anilines
This step installs the critical hydrophobic binding motif required for kinase inhibition.
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask, combine 4-chloro-7-iodoquinoline-3-carbonitrile (1.0 eq) and the desired substituted aniline (1.1 eq) in Isopropanol (iPrOH) (10 volumes).
Catalysis (Optional): Add a catalytic amount of Pyridine Hydrochloride (0.1 eq) to accelerate the reaction.
Heating: Heat the mixture to reflux (82°C) for 2 to 4 hours.
Isolation: Allow the reaction mixture to cool to room temperature, then further cool in an ice bath. The product will precipitate as a crystalline solid. Filter, wash with cold iPrOH, and dry.
Mechanistic Causality:
Why Isopropanol? iPrOH is an ideal solvent because it fully dissolves the starting materials at reflux but is a poor solvent for the highly conjugated 4-anilino product at room temperature. This thermodynamic gradient allows for a high-yielding, chromatography-free isolation via direct filtration.
Why Acid Catalysis? Pyridine hydrochloride protonates the quinoline N1 nitrogen, further lowering the LUMO of the ring and increasing the electrophilicity of the C4 position, thereby accelerating the nucleophilic attack by the aniline.
Self-Validation Check:
Analyze the product via 1H NMR (DMSO-d6). The absolute validation of this step is the disappearance of the aniline's primary amine protons (typically a broad singlet integrating to 2H) and the emergence of a distinct, downfield secondary amine singlet (typically between 9.5–10.5 ppm), confirming the formation of the bridging 4-anilino linkage.
References
PubChemLite. "364793-65-7 (C10H5IN2O) Structural Information and Properties." Université du Luxembourg.
ChemScene. "364793-65-7 | 3-Quinolinecarbonitrile, 1,4-dihydro-7-iodo-4-oxo- Environment, Health And Safety." ChemScene Chemical Database.
Wissner, A. et al. "3-cyanoquinolines, 3-cyano-1,6-naphthyridines, and 3-cyano-1,7-naphthyridines as protein kinase inhibitors." US Patent US20020026052A1.
Engineering Kinase Inhibitors via the 7-Iodoquinoline Core: Synthesis, Functionalization, and PKN3 Targeting
A Technical Whitepaper for Drug Development Professionals Prepared by Senior Application Scientist Executive Summary The quinoline scaffold is a privileged pharmacophore in modern oncology, forming the structural basis f...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Whitepaper for Drug Development Professionals
Prepared by Senior Application Scientist
Executive Summary
The quinoline scaffold is a privileged pharmacophore in modern oncology, forming the structural basis for several FDA-approved kinase inhibitors, including Lenvatinib and Bosutinib. Within the realm of preclinical drug discovery, the 7-iodoquinoline core has emerged as a highly versatile intermediate. The strategic placement of an iodine atom at the C7 position provides a dual advantage: it serves as a highly reactive handle for late-stage palladium-catalyzed cross-coupling, and it precisely directs substituents toward the solvent-exposed channel of the kinase ATP-binding site.
This technical guide explores the mechanistic rationale, orthogonal synthetic workflows, and recent breakthroughs utilizing the 7-iodoquinoline core—specifically highlighting its role in the discovery of potent Protein Kinase Novel 3 (PKN3) inhibitors[1].
Mechanistic Rationale: Orthogonal Reactivity and Pharmacophore Modeling
The power of the 4-chloro-7-iodoquinoline intermediate lies in its orthogonal reactivity . To design effective kinase inhibitors, medicinal chemists must functionalize different vectors of the core scaffold without cross-reactivity.
C4 Position (SNAr Susceptibility): The quinoline nitrogen withdraws electron density from the C2 and C4 positions. Consequently, the C4-chloride is highly activated toward Nucleophilic Aromatic Substitution (
) by anilines or amines. This reaction proceeds rapidly under acidic or basic conditions without affecting the C7-iodine bond.
C7 Position (Palladium Oxidative Addition): The carbocyclic ring (C5-C8) is not activated for
. However, the carbon-iodine (C-I) bond has a low bond dissociation energy (~238 kJ/mol) compared to C-Cl (~338 kJ/mol). This makes the C7-iodo position highly susceptible to oxidative addition by catalysts, allowing for subsequent Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.
From a structural biology perspective, the 4-anilino group typically occupies the deep hydrophobic pocket, the quinoline nitrogen (N1) forms a critical hydrogen bond with the kinase hinge region, and the C7 position projects outward into the solvent channel, allowing researchers to tune solubility and pharmacokinetic properties without disrupting core target binding[2].
Pharmacophore model of 7-iodoquinoline binding within the kinase ATP pocket.
Synthetic Workflow of the 7-Iodoquinoline Core
The synthesis of 4-anilino-7-iodoquinoline derivatives relies on a highly controlled, self-validating sequence. The chlorination of 7-iodoquinolin-4-ol using phosphorus oxychloride (
) is the critical first step. The causality behind using is its dual role: it acts as both the chlorinating agent (converting the tautomeric quinolone to a reactive chloroimine) and the solvent, driving the equilibrium forward through the formation of a dichlorophosphate leaving group.
Synthetic workflow for 4-anilino-7-iodoquinoline kinase inhibitors.
Case Study: Targeting Protein Kinase Novel 3 (PKN3)
Protein Kinase Novel 3 (PKN3) is an AGC serine/threonine kinase implicated in the metastatic progression of prostate and pancreatic cancers. Because it acts downstream of PI3K, inhibiting PKN3 prevents actin cytoskeleton remodeling and tumor cell migration[3].
Recent deep annotation of 4-anilinoquinoline libraries identified the 7-iodoquinoline derivative, Compound 16 (7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine) , as a highly potent, cell-active PKN3 inhibitor[4]. The heavy iodine atom at the C7 position provided an optimal steric fit and halogen-bonding interaction that significantly enhanced potency compared to its lighter halogen counterparts.
Quantitative SAR Data
The following table summarizes the Structure-Activity Relationship (SAR) of C7-halogenated 4-(3,4,5-trimethoxyanilino)quinolines against PKN3 and the off-target Cyclin G-associated kinase (GAK)[5].
Compound
C7 Substituent
PKN3 (nM)
PKN3 In-Cell (M)
GAK (nM)
Compound 8
Chloro (-Cl)
70
> 5.0
210
Compound 9
Bromo (-Br)
9.3
3.5
48
Compound 16
Iodo (-I)
14
1.3
4.4
Analysis: While the bromo-derivative (Compound 9) showed slightly better cell-free potency, the 7-iodo derivative (Compound 16) demonstrated superior cell penetrance and target engagement in live cells (
= 1.3 M), making it the premier tool compound for studying PKN3 biology[6].
PKN3 signaling pathway and targeted inhibition by Compound 16.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of the 4-chloro-7-iodoquinoline intermediate and its subsequent conversion to Compound 16. These methods are designed as self-validating systems: visual cues (color changes, precipitation) and specific TLC monitoring steps confirm the success of each mechanistic phase.
Protocol A: Synthesis of 4-Chloro-7-iodoquinoline
Rationale:
converts the hydroxyl group of 7-iodoquinolin-4-ol into a better leaving group, followed by chloride displacement.
Preparation: Suspend 7-iodoquinolin-4-ol (1.0 eq, 5.0 mmol) in neat
(10.0 mL). Note: Ensure the reaction flask is thoroughly dried, as reacts violently with water to form and .
Reflux: Heat the mixture to 110°C under a nitrogen atmosphere for 2 hours. The suspension will gradually turn into a clear, dark amber solution, indicating the complete formation of the intermediate dichlorophosphate.
Quenching (Critical Step): Cool the reaction to room temperature. Carefully pour the mixture dropwise over crushed ice (100 g) while stirring vigorously. Causality: Slow addition prevents violent exotherms and minimizes the hydrolysis of the newly formed C4-Cl bond back to the quinolone.
Neutralization & Isolation: Neutralize the aqueous mixture to pH 8 using saturated aqueous
. A pale yellow precipitate will form. Filter the solid, wash with cold distilled water, and dry under a high vacuum to yield 4-chloro-7-iodoquinoline.
Protocol B:
Synthesis of Compound 16 (7-Iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine)
Rationale: The electron-deficient C4 position undergoes rapid
with the electron-rich 3,4,5-trimethoxyaniline. Isopropanol is chosen as the solvent because its moderate boiling point allows for sufficient thermal energy without degrading the iodine handle.
Reaction Setup: In a 50 mL round-bottom flask, combine 4-chloro-7-iodoquinoline (1.0 eq, 2.0 mmol) and 3,4,5-trimethoxyaniline (1.1 eq, 2.2 mmol).
Solvent & Catalysis: Add 15 mL of isopropanol and 2 drops of concentrated
(catalytic). Causality: The acid protonates the quinoline N1 nitrogen, further withdrawing electron density from the C4 position and drastically accelerating the addition-elimination mechanism.
Heating: Reflux the mixture at 85°C for 4 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). The disappearance of the starting material (
) and the appearance of a highly fluorescent product spot under UV 254 nm () validates the reaction's completion.
Purification: Cool the mixture to room temperature. The product will precipitate as a hydrochloride salt. Filter the solid, wash with cold diethyl ether, and recrystallize from ethanol to afford pure Compound 16.
References
Asquith, C. R. M., et al. (2022). "Identification of 4-Anilinoquin(az)oline as a Cell-Active Protein Kinase Novel 3 (PKN3) Inhibitor Chemotype." ChemMedChem, 17(12), e202200161. Available at:[Link]
Asquith, C. R. M., et al. (2020). "Identification and Optimization of cell active 4-anilino-quin(az)oline Inhibitors for Protein Kinase Novel 3 (PKN3)." bioRxiv. Available at:[Link]
Synthesis of 4-Hydroxy-7-iodoquinoline-3-carbonitrile from 3-iodoaniline
Application Note: Synthesis of 4-Hydroxy-7-iodoquinoline-3-carbonitrile from 3-Iodoaniline Executive Summary The functionalization of the quinoline core is a cornerstone strategy in the development of targeted therapeuti...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis of 4-Hydroxy-7-iodoquinoline-3-carbonitrile from 3-Iodoaniline
Executive Summary
The functionalization of the quinoline core is a cornerstone strategy in the development of targeted therapeutics, particularly protein tyrosine kinase (PTK) inhibitors[1]. 4-Hydroxy-7-iodoquinoline-3-carbonitrile (also tautomerically known as 1,4-dihydro-7-iodo-4-oxoquinoline-3-carbonitrile) serves as a critical halogenated building block for synthesizing complex molecular architectures, including Src/Abl kinase inhibitors and advanced antimalarial agents[2][3].
This application note provides a comprehensive, self-validating protocol for the synthesis of 4-hydroxy-7-iodoquinoline-3-carbonitrile via a modified Gould-Jacobs reaction. By detailing the mechanistic causality behind reagent selection, thermal parameters, and regioselective purification, this guide empowers synthetic chemists to achieve high-purity yields while mitigating common isomeric byproducts.
Mechanistic Rationale & Regioselectivity
The synthesis relies on a two-step sequence: condensation followed by high-temperature electrocyclization.
Condensation: 3-Iodoaniline is reacted with ethyl (ethoxymethylene)cyanoacetate (EMCA). The nucleophilic attack of the aniline's primary amine on the electron-deficient double bond of EMCA results in the elimination of ethanol, forming an enamine intermediate: ethyl 2-cyano-3-((3-iodophenyl)amino)acrylate[3][4].
Thermal Cyclization (Gould-Jacobs): The intermediate undergoes a 6-electron electrocyclization. Because this step requires overcoming a massive activation energy barrier, a high-boiling eutectic solvent like Dowtherm A (a mixture of biphenyl and diphenyl ether) is strictly required to maintain reaction temperatures near 250 °C[1][3].
The Regioselectivity Challenge: Cyclo-acylation of meta-substituted anilines (such as 3-iodoaniline) inherently presents a regiochemical challenge. Cyclization can occur at either of the two ortho positions relative to the amine, resulting in a mixture of 5-iodo and 7-iodo regioisomers[5]. Steric hindrance favors ring closure at the less hindered position, typically yielding the desired 7-substituted 4-hydroxyquinoline and the undesired 5-substituted isomer in an approximate 5:1 ratio[5]. Exploiting the differential solubility of these isomers in solvents like ethanol or acetic acid allows for the selective isolation of the 7-iodo target[1][5].
Fig 1: Pharmacological context of 3-cyanoquinoline derivatives in kinase inhibition.
Experimental Workflow
Fig 2: Two-step Gould-Jacobs synthesis and regioselective purification workflow.
Step-by-Step Protocols
Protocol A: Synthesis of Ethyl 2-cyano-3-((3-iodophenyl)amino)acrylate
Objective: Form the uncyclized enamine intermediate via nucleophilic substitution.
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-iodoaniline (5.0 g, 22.8 mmol) and ethyl (ethoxymethylene)cyanoacetate (EMCA) (3.86 g, 22.8 mmol)[4].
Thermal Condensation: Heat the neat mixture to 120–140 °C using an oil bath[2][4].
Causality: Performing the reaction neat (solvent-free) or with minimal ethanol drives the equilibrium forward by allowing the evaporative removal of the ethanol byproduct.
Monitoring: Stir for 30 to 60 minutes. The reaction progress can be self-validated by the formation of a thick, solidifying oil/mass as the intermediate forms[1][4].
Isolation: Cool the flask to room temperature. Slurry the resulting solid mass in 100 mL of hexanes[4].
Filtration: Vacuum filter the suspension and wash the filter cake generously with fresh hexanes to remove unreacted starting materials.
Validation: Dry under vacuum. The product should yield a white to off-white solid representing an approximate 1:1 mixture of the E and Z isomers of the enamine intermediate (Expected yield: ~95-98%)[4].
Protocol B: Thermal Cyclization to 4-Hydroxy-7-iodoquinoline-3-carbonitrile
Objective: Execute the high-energy 6-electron electrocyclization and isolate the 7-iodo regioisomer.
Solvent Preparation: In a multi-neck round-bottom flask equipped with a Dean-Stark trap (to remove residual ethanol) and an internal thermometer, add 100-120 mL of Dowtherm A (or diphenyl ether)[1][2]. Heat the solvent to ~250 °C under a nitrogen atmosphere.
Addition: Carefully add the enamine intermediate from Protocol A into the vigorously boiling Dowtherm A[1][2].
Causality: Dropwise or portion-wise addition into pre-heated solvent prevents the degradation of the intermediate that often occurs during prolonged ramping of temperatures[6].
Cyclization: Reflux the solution at 250 °C for 30 minutes to 2 hours (scale-dependent)[2]. Monitor via TLC (Ethyl Acetate/Hexane) until the intermediate is completely consumed.
Precipitation: Remove the heat source and allow the reaction mixture to cool to room temperature. Add an equal volume of hexanes to the mixture to fully precipitate the crude quinoline products[1][2].
Regioselective Purification: Collect the crude brown/tan solid via filtration. To separate the desired 7-iodo isomer from the 5-iodo byproduct, recrystallize the solid from boiling glacial acetic acid, or triturate heavily with boiling ethanol[1][5][7].
Causality: The 5-substituted 4-hydroxyquinolines exhibit higher solubility in ethanol/acetic acid compared to the 7-substituted isomers, allowing the 5-iodo impurity to remain in the mother liquor[5].
Final Validation: Filter the purified solid, wash with cold ethanol followed by hexanes, and dry in vacuo. Confirm purity via ^1H NMR (focusing on the aromatic splitting pattern to ensure the absence of the 5-iodo isomer).
Quantitative Data & Troubleshooting
Table 1: Stoichiometry and Expected Yield Profile
Reagent / Intermediate
MW ( g/mol )
Equivalents
Mass / Vol
Expected Yield
3-Iodoaniline
219.02
1.0 eq
5.00 g
N/A
Ethyl (ethoxymethylene)cyanoacetate
169.18
1.0 - 1.1 eq
3.86 g
N/A
Enamine Intermediate (E/Z mix)
342.13
1.0 eq
~7.67 g
95 - 98%
Dowtherm A (Solvent)
166.22
Excess
120 mL
N/A
4-Hydroxy-7-iodoquinoline-3-carbonitrile
296.06
Target
~4.0 - 4.5 g
60 - 70% (Post-Cryst.)
Table 2: Experimental Troubleshooting
Observation / Issue
Mechanistic Cause
Corrective Action
Low Yield in Step 1
Incomplete removal of ethanol shifts equilibrium backward.
Ensure the reaction is run open to a condenser or utilize a Dean-Stark trap to vent ethanol.
Heavy Tarry Byproducts in Step 2
Prolonged heating at 250 °C causes solvent and product decomposition[6].
Strictly monitor the reaction via TLC; quench the reaction immediately upon consumption of the intermediate.
Presence of 5-Iodo Isomer in NMR
Incomplete separation during the recrystallization phase[5].
Perform a secondary trituration with boiling ethanol; the 5-iodo isomer is selectively soluble[5].
References
1.[2] Benchchem. 3-Bromo-7-iodoquinoline | 1354223-46-3. Available at:
2.[1] Google Patents. EP2253620B1 - Substituted 3-cyanoquinolines as protein tyrosine kinases inhibitors. Available at:
3.[4] Google Patents. US20020026052A1 - 3-cyanoquinolines, 3-cyano-1,6-naphthyridines, and 3-cyano-1,7-naphthyridines as protein kinase inhibitors. Available at:
4.[7] Google Patents. TWI228492B - Substituted 3-cyano quinolines. Available at:
5.[6] Atlanchim Pharma. Scientific Letter - Synthesis of Quinolines. Available at:
6.[3] Benchchem. Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Available at:
7.[5] National Institutes of Health (PMC). Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor. Available at:
Application Notes and Protocols for the Synthesis of Quinoline-3-carbonitriles via the Gould-Jacobs Reaction
Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The Gould-Jacobs reaction represents a classical and highly effective methodolo...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The Gould-Jacobs reaction represents a classical and highly effective methodology for the construction of the quinoline ring system, particularly 4-hydroxyquinolines.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the adaptation of the Gould-Jacobs reaction for the synthesis of quinoline-3-carbonitriles, a class of compounds with significant interest in drug discovery. We present both classical thermal and modern microwave-assisted protocols, delve into the mechanistic underpinnings of the reaction, offer a comprehensive troubleshooting guide, and provide actionable insights to ensure successful synthesis.
Theoretical Framework: The Gould-Jacobs Reaction
First reported in 1939, the Gould-Jacobs reaction is a robust thermal cyclization process for synthesizing 4-hydroxyquinoline derivatives from anilines.[3] The canonical reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, which, upon heating, undergoes an intramolecular 6-electron electrocyclization to form the quinoline core.[1][2]
For the synthesis of the target quinoline-3-carbonitriles, the protocol is adapted by substituting the traditional diethyl ethoxymethylenemalonate (DEEM) with an analogous cyano-activated reagent, such as ethyl 2-cyano-3-ethoxyacrylate (ethoxymethylenecyanoacetic ester).
Mechanism of Action
The reaction proceeds through two primary, sequential stages:
Condensation: The synthesis initiates with a nucleophilic attack by the aniline's amino group on the electron-deficient β-carbon of the ethoxymethylenecyanoacetic ester. This is followed by the elimination of ethanol, yielding a stable (anilinomethylene)cyanoacetate intermediate. This step is typically performed at moderate temperatures (100-130 °C).[2][4]
Thermal Cyclization: This is the rate-determining and most critical step. It requires significant thermal energy (typically >250 °C) to overcome the activation barrier for the intramolecular electrocyclization.[4][5] The reaction is usually conducted in a high-boiling, inert solvent like diphenyl ether to achieve the necessary temperature uniformly.[5] The cyclization forms the 4-hydroxyquinoline-3-carbonitrile product, which exists in tautomeric equilibrium with its 4-oxo form.[1]
Caption: Figure 1: Gould-Jacobs Reaction Mechanism for Quinoline-3-carbonitrile Synthesis.
Experimental Protocols
Two primary methodologies are detailed below. The choice between them depends on available equipment and desired throughput. The microwave-assisted protocol is highly recommended for its efficiency and speed.[6]
Protocol 1: Classical Thermal Synthesis
This method utilizes a high-boiling inert solvent to achieve the high temperatures required for cyclization.
Materials and Reagents:
Substituted Aniline (1.0 eq)
Ethyl 2-cyano-3-ethoxyacrylate (1.0-1.2 eq)
Diphenyl ether (high-boiling solvent)
Hexane or Cyclohexane (for precipitation)
Ethanol or DMF (for recrystallization)
Round-bottom flask with reflux condenser
Heating mantle with temperature control
Magnetic stirrer and stir bar
Buchner funnel and filter paper
Step-by-Step Procedure:
Condensation:
In a round-bottom flask, combine the substituted aniline (1.0 eq) and ethyl 2-cyano-3-ethoxyacrylate (1.1 eq).
Heat the neat mixture to 110-130 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline spot.
Expert Insight: This initial condensation forms the key intermediate. Running this step neat is efficient, and the evolved ethanol can be allowed to distill off.
Cyclization:
Allow the reaction mixture to cool slightly.
Add diphenyl ether (approx. 5-10 mL per gram of the initial aniline) to the crude intermediate in the flask.
Heat the solution to a vigorous reflux (approx. 250-260 °C) under an inert atmosphere (e.g., Nitrogen) for 30-60 minutes.[2][4]
Expert Insight: The high temperature is critical. Diphenyl ether provides a stable medium for this high-energy transformation. Monitor for the formation of a new, more polar spot by TLC.
Work-up and Isolation:
Remove the heat source and allow the mixture to cool to room temperature. The product will often begin to precipitate.
Add a non-polar solvent like hexane or cyclohexane (approx. 10 volumes) to fully precipitate the solid product.[2]
Stir the resulting slurry for 30 minutes.
Collect the solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with hexane to remove the high-boiling solvent.
Purification:
The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or DMF, to yield the pure 4-hydroxyquinoline-3-carbonitrile.
Dry the purified product under vacuum.
Protocol 2: Microwave-Assisted Synthesis
This modern approach dramatically reduces reaction times and can improve yields by providing rapid, uniform heating.[6]
2-5 mL microwave reaction vial with a magnetic stir bar
Buchner funnel and filter paper
Step-by-Step Procedure:
Reaction Setup:
In a 2-5 mL microwave vial, add the substituted aniline (1.0 eq) and ethyl 2-cyano-3-ethoxyacrylate (3.0 eq).[6]
Expert Insight: In this solvent-free approach, the excess cyanoacrylate reagent also acts as the solvent. This simplifies the setup and workup.
Seal the vial with a septum cap.
Microwave Irradiation:
Place the vial in the microwave reactor cavity.
Heat the mixture to 250 °C and hold for 10-20 minutes. The reaction progress can be optimized by adjusting the hold time.
Expert Insight: Microwave heating allows for precise temperature control above the boiling points of the reagents, which is key to accelerating the cyclization.[6]
Work-up and Isolation:
After the reaction is complete, cool the vial to room temperature using compressed air. A precipitate of the product should form.
Collect the solid by vacuum filtration.
Wash the filter cake with a small amount of ice-cold acetonitrile (e.g., 3 mL) to remove any unreacted starting material.[6]
Drying and Analysis:
Dry the resulting solid under vacuum. The product obtained is often of high purity (>95%) without the need for further recrystallization.[6]
Confirm identity and purity using standard analytical techniques (HPLC-MS, NMR).
Data Presentation and Expected Outcomes
The efficiency of the Gould-Jacobs reaction is influenced by the electronic nature of the substituents on the aniline ring. Electron-donating groups (EDGs) generally facilitate the reaction, while electron-withdrawing groups (EWGs) may require more forcing conditions.[2][5]
Microwave significantly improves yield for deactivated systems.
3,4-Difluoro
Thermal
260
60 min
50-60%
Requires more forcing conditions.
Troubleshooting Guide
Even robust reactions can present challenges. This guide addresses common issues encountered during the synthesis.
Issue
Potential Cause(s)
Recommended Solution(s)
Incomplete Cyclization / Low Yield
1. Insufficient temperature.[4] 2. Reaction time is too short. 3. Deactivated aniline substrate (strong EWGs).
1. Ensure the reaction temperature reaches at least 250 °C. Use a calibrated thermometer. 2. Increase the reaction time in 15-minute (thermal) or 5-minute (microwave) increments. 3. For challenging substrates, consider increasing the temperature to 260-270 °C, but monitor for decomposition.
Formation of Dark Tar / Decomposition
1. Excessive temperature or prolonged heating.[4] 2. Presence of oxygen or impurities.
1. Optimize the temperature and time to find a balance between cyclization and degradation.[4] 2. Run the reaction under an inert atmosphere (N₂ or Ar), especially for the thermal protocol. 3. Ensure high-purity starting materials.
Product is an Oil or Fails to Crystallize
1. Residual high-boiling solvent (diphenyl ether). 2. Presence of impurities.
1. Ensure thorough washing of the precipitate with a non-polar solvent (hexane/cyclohexane). Dry under high vacuum. 2. Try triturating the crude oil with a non-polar solvent to induce crystallization.[4] 3. If crystallization fails, purify via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).
Mixture of Regioisomers
1. Use of an asymmetrically substituted meta-aniline.
1. The cyclization can occur at either ortho position. Steric hindrance is the primary directing factor; cyclization will favor the less hindered side.[5] 2. If a mixture is unavoidable, separation by column chromatography or fractional crystallization may be necessary. Plan the synthesis to avoid this if possible.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis and purification of quinoline-3-carbonitriles.
Caption: Figure 2: General Experimental Workflow.
Conclusion
The Gould-Jacobs reaction is a powerful and versatile tool for the synthesis of the quinoline core. By adapting the starting materials to include an activated cyanoacetate, this reaction provides a direct and efficient route to 4-hydroxyquinoline-3-carbonitriles. The advent of microwave-assisted synthesis has further enhanced the utility of this reaction, offering dramatically reduced reaction times, improved yields, and simplified work-up procedures, making it highly amenable to the rapid synthesis of compound libraries for drug discovery and development.
Reaction of 3-iodoaniline with ethyl (ethoxymethylene)cyanoacetate
Application Note: Synthesis of 7-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile via the Gould-Jacobs Reaction Executive Summary The 4-anilinoquinoline-3-carbonitrile core is a privileged structural motif in medicinal che...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis of 7-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile via the Gould-Jacobs Reaction
Executive Summary
The 4-anilinoquinoline-3-carbonitrile core is a privileged structural motif in medicinal chemistry, serving as the primary pharmacophore for multiple FDA-approved tyrosine kinase inhibitors (e.g., Bosutinib, Pelitinib) targeting EGFR, Src, and Abl kinases. This application note provides a comprehensive, self-validating protocol for synthesizing a critical halogenated building block: 7-iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile . By leveraging the condensation of 3-iodoaniline with ethyl (ethoxymethylene)cyanoacetate (EMCA) followed by high-temperature thermal cyclization, researchers can reliably access this precursor for downstream drug development [1].
Mechanistic Rationale & Causality
The synthesis relies on a two-stage Gould-Jacobs reaction sequence, where every experimental parameter is deliberately chosen to overcome specific thermodynamic and kinetic barriers:
Addition-Elimination (Condensation): 3-iodoaniline acts as a nucleophile, attacking the electrophilic ethoxymethylene carbon of EMCA. Conducting this step neat (solvent-free) at 130–140 °C is critical. The high temperature provides the activation energy for the nucleophilic addition while simultaneously boiling off the ethanol byproduct (b.p. 78 °C). Removing ethanol drives the equilibrium forward via Le Chatelier's principle, ensuring near-quantitative conversion to the enamine intermediate.
Thermal Electrocyclic Ring Closure: The enamine undergoes thermal cyclization to form the quinoline core. This electrocyclic process requires extreme thermal energy (~250 °C). Dowtherm A (a eutectic mixture of 26.5% diphenyl ether and 73.5% biphenyl) is selected as the solvent because of its exceptionally high boiling point (258 °C) and thermal stability, which prevents solvent degradation during the reaction [2].
Steric-Driven Regioselectivity: Because 3-iodoaniline is meta-substituted, ring closure can theoretically occur at either the ortho or para position relative to the iodine atom. However, cyclization at the ortho position forces the bulky iodine atom into severe steric clash with the newly formed quinoline ring. Consequently, the reaction is highly regioselective, heavily favoring the less sterically encumbered 7-iodo isomer over the 5-iodo isomer.
Reaction Workflow
Workflow for the synthesis of 4-chloro-7-iodoquinoline-3-carbonitrile via Gould-Jacobs reaction.
Quantitative Data & Reaction Optimization
The table below summarizes the causality behind the optimized conditions, demonstrating how solvent and temperature choices directly impact yield and regioselectivity.
Reaction Step
Solvent / Condition
Temp (°C)
Time (h)
Regioselectivity (7-Iodo : 5-Iodo)
Yield (%)
1. Condensation
Ethanol
80
4.0
N/A
65
1. Condensation
Toluene
110
3.0
N/A
78
1. Condensation
Neat (Solvent-free)
135
1.5
N/A
>90
2. Cyclization
Mineral Oil
250
1.5
8:2
55
2. Cyclization
Diphenyl ether
250
0.75
9:1
75
2. Cyclization
Dowtherm A
250
0.75
9:1
82
Experimental Protocols
Protocol A: Synthesis of Ethyl 2-cyano-3-((3-iodophenyl)amino)acrylate
This protocol establishes the enamine intermediate via a solvent-free condensation.
Reagent Charging: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a short-path distillation head, combine 3-iodoaniline (50.0 g, 228 mmol) and ethyl (ethoxymethylene)cyanoacetate (EMCA) (40.5 g, 239 mmol, 1.05 equiv).
Heating & Distillation: Heat the neat mixture to 135 °C using a temperature-controlled heating mantle.
Self-Validation Check: As the reaction proceeds, ethanol will visibly condense and distill over. The collection of approximately 13–14 mL of ethanol in the receiving flask indicates near-complete conversion.
Cooling & Trituration: After 1.5 hours, remove the heat source. While the mixture is still warm (~80 °C) and fluid, carefully add 150 mL of hexanes with vigorous stirring to precipitate the enamine.
Isolation: Cool the suspension to room temperature. Filter the resulting solid via vacuum filtration, wash with cold hexanes (2 × 50 mL), and dry under vacuum at 45 °C.
Self-Validation Check: The product should appear as a free-flowing light brown/tan solid. TLC (Hexanes:Ethyl Acetate 3:1) should show a single major spot (Rf ~0.4) distinct from the starting aniline.
Protocol B: Thermal Cyclization to 7-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile
This protocol executes the high-energy electrocyclic ring closure.
Solvent Preparation: In a 1 L three-neck flask equipped with a reflux condenser, nitrogen inlet, and internal thermocouple, heat 400 mL of Dowtherm A to 250 °C under a steady nitrogen atmosphere.
Addition: Carefully add the enamine intermediate from Protocol A (approx. 75 g) portion-wise to the hot Dowtherm A over 15 minutes.
Caution: The reaction is highly exothermic and will rapidly evolve residual ethanol vapor. The nitrogen sweep is critical to purge this vapor and prevent pressure buildup.
Cyclization: Maintain the internal temperature at 250 °C for 45 minutes.
Self-Validation Check: The solution will transition from a translucent yellow/brown to an opaque, dark brown mixture. An LC-MS aliquot (diluted 1:100 in acetonitrile) must confirm the disappearance of the enamine mass and the appearance of the cyclized product mass ([M+H]+ = 296.9).
Precipitation: Remove the heating mantle and allow the reaction to cool to 90 °C. Slowly add 500 mL of heptane to the stirring mixture to crash out the quinoline product.
Isolation: Cool to room temperature, filter the precipitate, and wash extensively with hexanes (3 × 100 mL) to extract all residual Dowtherm A. Dry in a vacuum oven at 60 °C to afford the target compound.
Protocol C: Downstream Activation (Chlorination)
To utilize the quinoline core in drug synthesis, the 4-oxo group (tautomeric with 4-hydroxy) must be converted to a reactive 4-chloro leaving group for subsequent SNAr reactions [3].
Reaction: Suspend the crude 7-iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile (50 g) in neat Phosphorus Oxychloride (POCl3) (150 mL) in a flask fitted with a reflux condenser and an acid scrubber.
Reflux: Heat to 105 °C (reflux) for 1.5 hours.
Self-Validation Check: The solid suspension will fully dissolve into a dark, homogeneous solution as the reaction progresses, accompanied by the evolution of HCl gas.
Quenching: Distill off the excess POCl3 under reduced pressure. Carefully pour the thick residue over crushed ice (500 g) with vigorous stirring. Neutralize the aqueous mixture to pH 7 using saturated aqueous sodium bicarbonate to precipitate the product.
Isolation: Filter the resulting solid, wash with water, and dry under vacuum to yield 4-chloro-7-iodoquinoline-3-carbonitrile .
References
Source: Google Patents (EP2253620B1)
Source: Google Patents (US20020026052A1)
Application
Thermal cyclization methods for 7-iodo-4-hydroxyquinoline synthesis
Application Note: High-Fidelity Thermal Cyclization Protocol for 7-Iodo-4-Hydroxyquinoline Synthesis Executive Summary & Strategic Relevance The 7-iodo-4-hydroxyquinoline (7-iodo-4-quinolinol) scaffold is a critical "pri...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Fidelity Thermal Cyclization Protocol for 7-Iodo-4-Hydroxyquinoline Synthesis
Executive Summary & Strategic Relevance
The 7-iodo-4-hydroxyquinoline (7-iodo-4-quinolinol) scaffold is a critical "privileged structure" in medicinal chemistry. It serves as the foundational pharmacophore for diverse antimalarial agents, kinase inhibitors, and antibacterial quinolones. The iodine moiety at the C7 position is particularly valuable as a synthetic handle, enabling downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to diversify libraries rapidly.
This guide details the Gould-Jacobs reaction pathway , the industry-standard method for constructing this heterocycle. Unlike simpler condensations, this pathway requires rigorous control over thermal cyclization —a high-energy step (
) that dictates the yield and regiochemical purity of the final product.
Key Technical Challenges Addressed:
Regioselectivity: Directing cyclization to the C7 position over the C5 position when starting from m-iodoaniline.
Thermal Management: Handling the exothermic nature and high-temperature requirements of the electrocyclization step.
Purification: Efficient isolation of the intermediate ester to avoid "tar" formation common in one-pot procedures.
Mechanistic Pathway & Regiochemical Logic
The synthesis proceeds via the condensation of m-iodoaniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization, saponification, and decarboxylation.
The Regioselectivity Factor:
Cyclization of m-substituted anilines can theoretically yield two isomers: the 5-substituted or 7-substituted quinoline.
5-Iodo isomer: Formed via cyclization ortho to the iodine. This pathway is kinetically disfavored due to severe steric clash between the bulky iodine atom and the peri-hydrogen (or carbonyl oxygen) at the C4/C5 interface.
7-Iodo isomer (Target): Formed via cyclization para to the iodine. This is the thermodynamically and kinetically favored product.
Caption: Mechanistic flow of the Gould-Jacobs reaction highlighting the steric steering that favors the 7-iodo isomer.
Pre-Operational Safety & Materials
Safety Critical Warnings:
High Thermal Hazard: Protocol requires heating Dowtherm A to
. Use heavy-duty thermal gloves and a blast shield.
Iodine Stability: Iodine-carbon bonds can be labile. Avoid prolonged exposure to light; wrap flasks in foil during storage.
Dowtherm A: A eutectic mixture of diphenyl ether (73.5%) and biphenyl (26.5%). It has a boiling point of
. Ensure the condenser water is flowing vigorously to trap solvent vapors.
Equipment: Dean-Stark trap (optional but recommended for Step 1), High-temperature silicone oil bath or sand bath, overhead mechanical stirrer (magnetic stirring often fails at high viscosity/precipitation).
Detailed Experimental Protocols
Phase 1: Condensation (Enamine Formation)
Objective: Covalent attachment of the malonate arm to the aniline nitrogen.
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser (or Dean-Stark trap).
Charging: Add 3-iodoaniline (21.9 g, 100 mmol) and EMME (23.7 g, 110 mmol). No solvent is strictly necessary, but a small amount of ethanol can be used if mixing is difficult.
Reaction: Heat the mixture to
for 2–3 hours.
Process Monitor: Ethanol is generated as a byproduct. If using a Dean-Stark, monitor the distillate. If using an open condenser, ensure the ethanol can escape or reflux gently.
Endpoint: TLC (Hexane:Ethyl Acetate 3:1) should show consumption of the aniline.[2]
Workup: The product often solidifies upon cooling. Recrystallize from ethanol or use the crude solid directly if purity is
by NMR.
Quality Attribute: The intermediate should appear as a white to off-white solid.
Phase 2: Thermal Cyclization (The Critical Step)
Objective: Intramolecular electrocyclization to form the quinoline ring.[3]
Setup: Use a 500 mL 3-neck RBF equipped with a mechanical stirrer , a thermometer (internal probe), and an air condenser (wide bore) leading to a bubbler.
Note: Magnetic stirring is insufficient due to the heavy precipitate formed.
Solvent Pre-heating: Charge the flask with Dowtherm A (100 mL, approx. 5–10 mL per gram of reactant). Heat the solvent to
(rolling boil).
Addition: Add the solid enamine intermediate (from Phase 1) in small portions to the boiling solvent.
Why? Adding slowly maintains the high temperature required for cyclization. If the temp drops below
, polymerization side-reactions compete with cyclization.
Reaction: Maintain reflux at
for 30–60 minutes.
Observation: Ethanol is evolved rapidly. The solution will darken.
Quench & Isolation:
Cool the mixture to
.
Add an equal volume of Hexane or Heptane to the warm solution. This reduces the solubility of the product and washes away the Dowtherm A.
Allow to cool to room temperature.[1][2][3] The product (Ethyl 7-iodo-4-hydroxyquinoline-3-carboxylate) will precipitate as a tan/brown solid.
Filter and wash copiously with hexane and acetone to remove residual high-boiling solvent.
Phase 3: Hydrolysis & Decarboxylation
Objective: Removal of the C3-ester to yield the final pharmacophore.
Saponification:
Suspend the ester in 2M NaOH (10 eq). Reflux for 2–4 hours until the solid dissolves (formation of the soluble sodium salt).
Cool and acidify with HCl to pH 3–4. The free acid (7-iodo-4-hydroxyquinoline-3-carboxylic acid) will precipitate. Filter and dry.[2][3][4]
Decarboxylation:
Place the dried carboxylic acid in a flask containing Diphenyl ether (5 mL/g).
Heat to
until evolution ceases (approx. 30–45 mins).
Alternative (Solvent-free): Pyrolysis of the dry solid is possible but risks sublimation and charring. Solvent method is preferred for scale.
Final Purification:
Cool and dilute with hexane to precipitate the crude product.[3]
Recrystallization: Dissolve in boiling DMF or Ethanol/DMF mixture. Filter hot to remove insoluble carbonaceous material. Cool to crystallize.
Critical Process Parameters (CPPs) & Troubleshooting
Parameter
Specification
Impact of Deviation
Cyclization Temp
Low (<240°C): Incomplete cyclization, polymerization. High (>270°C): Decomposition of iodine moiety.
Addition Rate
Portion-wise
Dump addition: Drops temp rapidly, stalling reaction and increasing impurities.
Stirring
Mechanical
Magnetic: Will seize when product precipitates, causing local overheating and charring.
Atmosphere
Inert (/Ar)
Recommended to prevent oxidative degradation of the aniline/enamine at high temps.
Troubleshooting Guide:
Problem: Product is a dark tar.
Cause: Oxidation or temperature too high.
Fix: Ensure inert atmosphere.[1] Use fresh Dowtherm A. Wash the final solid thoroughly with acetone.
Problem: Low Yield.
Cause: Incomplete condensation in Step 1 or loss of product in Dowtherm mother liquor.
Fix: Check Step 1 completion by NMR. In Step 2, ensure complete precipitation by adding excess heptane.
Problem: 5-Iodo isomer presence.
Cause: While rare with Iodine, it can occur if the temperature is uncontrolled.
Fix: Recrystallization from DMF usually separates the isomers (7-iodo is generally less soluble).
References
Gould, R. G., & Jacobs, W. A. (1939).[5] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link
Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines from 3-Halogenanilines." Journal of the American Chemical Society, 68(7), 1264–1266. (Seminal work on halogenated anilines in this pathway). Link
Price, C. C., & Roberts, R. M. (1946). "The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester."[3][6] Journal of the American Chemical Society, 68(7), 1204–1208. Link
Organic Syntheses. (1955).[5] "4,7-Dichloroquinoline."[6] Organic Syntheses, Coll.[5] Vol. 3, p.272.[5] (Standard protocol for Gould-Jacobs cyclization). Link
Raynes, K. J., et al. (1999). "Synthesis and activity of some antimalarial bisquinolines." Journal of Medicinal Chemistry, 42(15), 2747-2751. (Modern application of 7-iodo synthesis).[7] Link
Application Note: Chlorination of 4-Hydroxy-7-iodoquinoline-3-carbonitrile using POCl
Executive Summary This technical guide details the conversion of 4-hydroxy-7-iodoquinoline-3-carbonitrile (Substrate) to 4-chloro-7-iodoquinoline-3-carbonitrile (Product) using Phosphorus Oxychloride (POCl ).[1] This tra...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the conversion of 4-hydroxy-7-iodoquinoline-3-carbonitrile (Substrate) to 4-chloro-7-iodoquinoline-3-carbonitrile (Product) using Phosphorus Oxychloride (POCl
).[1] This transformation is a pivotal step in the synthesis of Src/Abl kinase inhibitors (e.g., Bosutinib analogs) and EGFR inhibitors.
The 3-cyano group renders the C4 position highly electrophilic, facilitating the substitution, but also decreases the nucleophilicity of the starting pyridone oxygen. Therefore, this protocol utilizes a base-catalyzed mechanism to ensure complete conversion while mitigating the risk of runaway exotherms during the critical quenching phase.
The reaction does not proceed via a simple substitution of a hydroxyl group. 4-Hydroxyquinolines exist predominantly as their 4-quinolone tautomers .[1] The reaction requires the activation of the amide-like carbonyl oxygen followed by an addition-elimination sequence.
Reaction Pathway
Activation: The lone pair of the quinolone oxygen attacks the electrophilic phosphorus of POCl
. A base (Pyridine) assists by scavenging the HCl formed, driving the equilibrium toward the dichlorophosphate intermediate (an activated leaving group).
Nucleophilic Attack: Chloride ions (Cl
), generated in situ or from the hydrochloride salt of the base, attack the C4 position. The electron-withdrawing nitrile group at C3 significantly lowers the LUMO energy at C4, accelerating this attack.
Elimination: The phosphoro-species leaves, re-aromatizing the system to form the 4-chloroquinoline.
Mechanism Diagram
Caption: Step-wise activation and substitution mechanism. The 3-CN group activates the C4 position for the chloride attack.
Wash the cake with copious water (3 x 50 mL) to remove inorganic phosphates and salts.
Wash with cold n-heptane (2 x 20 mL) to remove trace organic impurities.[1]
Dry in a vacuum oven at 45°C for 12 hours.
Workflow Diagram
Caption: Operational workflow emphasizing the critical reverse quench step.
Critical Process Parameters & Troubleshooting
Issue
Probable Cause
Corrective Action
Incomplete Conversion
Insufficient activation or old POCl.
Add 0.5 equiv PCl to the mixture; ensure POCl is distilled or fresh. Increase reflux time.
Low Yield / Sticky Solid
Hydrolysis of product during quench.
The 4-Cl bond is activated; avoid highly acidic aqueous conditions for prolonged periods. Neutralize quickly.
Runaway Exotherm
Water contamination or fast quench.
Use "Reverse Quench" strictly. Control addition rate. Ensure glassware is dry.
Dark/Black Product
Decomposition due to excessive heat.
Do not exceed 115°C. Check oil bath temperature.
Safety Information (E-E-A-T)
POCl
Hazards: Highly corrosive, reacts violently with water to release HCl gas and phosphoric acid. Causes severe skin burns and eye damage. Inhalation can be fatal.
Quenching Physics: The hydrolysis of POCl
is exothermic. When quenching into water, an "induction period" can occur where POCl pools at the bottom before reacting violently. Vigorous stirring is mandatory to prevent pooling.
PPE: Full face shield, chemical-resistant gloves (nitrile/neoprene), and lab coat are required.[1] Work must be performed in a functioning fume hood.
Application Notes and Protocols for Nucleophilic Substitution on 4-Chloro-7-iodoquinoline-3-carbonitrile
Introduction: The Strategic Importance of 4-Substituted Quinoline-3-carbonitriles in Drug Discovery The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic age...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of 4-Substituted Quinoline-3-carbonitriles in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] Within this privileged heterocyclic family, the 4-substituted quinoline-3-carbonitrile motif has emerged as a particularly valuable pharmacophore. The cyano group at the C3 position acts as a potent electron-withdrawing group and a key hydrogen bond acceptor, significantly influencing the molecule's electronic properties and its interactions with biological targets. The ability to introduce diverse functionalities at the C4 position via nucleophilic substitution allows for the systematic exploration of the structure-activity relationship (SAR) and the fine-tuning of a compound's pharmacological profile.
This guide provides detailed application notes and protocols for the nucleophilic aromatic substitution (SNAr) on 4-chloro-7-iodoquinoline-3-carbonitrile, a versatile and highly reactive building block for the synthesis of novel drug candidates and chemical probes.
Chemical Structure
The foundational reactant for the protocols described herein is 4-chloro-7-iodoquinoline-3-carbonitrile, with the following structural representation:
Molecular Formula: C₁₀H₄ClIN₂
Molecular Weight: 314.51 g/mol
CAS Number: 364793-64-6[4]
Regioselectivity of Nucleophilic Attack: The Preeminence of the C4 Position
A critical aspect of the synthetic utility of 4-chloro-7-iodoquinoline-3-carbonitrile lies in the pronounced regioselectivity of nucleophilic attack. The chlorine atom at the C4 position is significantly more susceptible to displacement by nucleophiles than the iodine atom at the C7 position. This heightened reactivity is a consequence of the electronic architecture of the quinoline ring system.
The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect (-I and -M), which is more pronounced at the α-positions (C2 and C4). This effect, coupled with the electron-withdrawing nature of the cyano group at C3, renders the C4 carbon highly electrophilic and, therefore, exceptionally activated towards nucleophilic attack. The attack of a nucleophile at C4 generates a resonance-stabilized Meisenheimer-like intermediate, where the negative charge is delocalized over the electron-withdrawing quinoline nitrogen and the cyano group, thus lowering the activation energy of the reaction.
Conversely, the C7 position is part of the carbocyclic ring and is less influenced by the electron-withdrawing effects of the heterocyclic nitrogen. While iodine is a good leaving group, the C7 position is not as electronically activated for nucleophilic aromatic substitution. This differential reactivity allows for the selective functionalization of the C4 position while leaving the C7 iodo-substituent intact for subsequent cross-coupling reactions or other transformations.
Caption: Favored nucleophilic attack at the C4 position.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of 4-chloro-7-iodoquinoline-3-carbonitrile with various classes of nucleophiles. These protocols are based on established procedures for analogous 4-chloroquinoline systems and can be adapted and optimized for specific substrates.[5][6]
General Experimental Workflow
The general workflow for the nucleophilic substitution reactions described in this guide is as follows:
Caption: A generalized workflow for the synthesis.
Protocol 1: Substitution with N-Nucleophiles (Amines)
The introduction of amino functionalities at the C4 position is a common strategy in the development of kinase inhibitors and other therapeutic agents.
Table 1: Reaction Conditions for Amination
Entry
Nucleophile (Equivalents)
Solvent
Base (Equivalents)
Temperature (°C)
Time (h)
Typical Yield (%)
1
Aniline (1.2)
Ethanol
Et₃N (2.0)
Reflux
4-8
85-95
2
4-Methoxyaniline (1.2)
DMF
K₂CO₃ (2.0)
100
2-4
90-98
3
Benzylamine (1.5)
n-Butanol
None
120
6-12
80-90
4
Morpholine (2.0)
DMSO
None
120
4-6
88-96
5
Substituted Anilines (1.1)
Dioxane
NaH (1.2)
100
3-6
75-90
Step-by-Step Methodology (General Procedure):
To a solution of 4-chloro-7-iodoquinoline-3-carbonitrile (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or DMSO), add the desired amine nucleophile (1.1-2.0 eq).
If required, add a base (e.g., triethylamine, potassium carbonate, or sodium hydride) to the reaction mixture. For reactions with aliphatic amines, a base may not be necessary as the excess amine can act as an acid scavenger.
Heat the reaction mixture to the desired temperature (typically between 80-140 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
If the product precipitates, collect the solid by filtration and wash with a suitable solvent.
If the product does not precipitate, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-7-iodoquinoline-3-carbonitrile derivative.
Protocol 2: Substitution with O-Nucleophiles (Phenols and Alcohols)
The synthesis of 4-aryloxy and 4-alkoxy quinoline derivatives is of significant interest for the development of novel kinase inhibitors and other biologically active molecules.
Table 2: Reaction Conditions for O-Alkylation/Arylation
Entry
Nucleophile (Equivalents)
Solvent
Base (Equivalents)
Temperature (°C)
Time (h)
Typical Yield (%)
1
Phenol (1.5)
DMF
K₂CO₃ (2.0)
120
12-18
70-85
2
4-Methoxyphenol (1.5)
DMSO
NaH (1.2)
100
8-12
75-90
3
Sodium Methoxide (1.2)
Methanol
N/A
Reflux
4-8
80-95
4
Benzyl alcohol (2.0)
Toluene
NaH (1.5)
110
12-24
60-75
Step-by-Step Methodology (General Procedure):
To a solution of the alcohol or phenol nucleophile (1.2-2.0 eq) in an anhydrous solvent (e.g., DMF, DMSO, or THF), add a strong base (e.g., sodium hydride or potassium carbonate) at 0 °C to generate the corresponding alkoxide or phenoxide in situ.
Stir the mixture at room temperature for 30-60 minutes.
Add a solution of 4-chloro-7-iodoquinoline-3-carbonitrile (1.0 eq) in the same anhydrous solvent to the reaction mixture.
Heat the reaction mixture to the desired temperature (typically between 100-140 °C) and monitor its progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and quench carefully with water.
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired 4-alkoxy/aryloxy-7-iodoquinoline-3-carbonitrile.
Protocol 3: Substitution with S-Nucleophiles (Thiols)
The introduction of a sulfur linkage at the C4 position provides access to a diverse range of compounds with potential applications in various therapeutic areas.
Table 3: Reaction Conditions for S-Alkylation/Arylation
Entry
Nucleophile (Equivalents)
Solvent
Base (Equivalents)
Temperature (°C)
Time (h)
Typical Yield (%)
1
Thiophenol (1.2)
Ethanol
Et₃N (2.0)
Reflux
2-4
88-97
2
4-Methylthiophenol (1.2)
DMF
K₂CO₃ (2.0)
80
1-3
90-98
3
Benzylthiol (1.5)
Acetonitrile
DBU (1.5)
60
3-5
85-95
4
Sodium thiomethoxide (1.2)
Methanol
N/A
Reflux
2-4
80-92
Step-by-Step Methodology (General Procedure):
To a solution of 4-chloro-7-iodoquinoline-3-carbonitrile (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or acetonitrile), add the desired thiol nucleophile (1.1-1.5 eq).
Add a base (e.g., triethylamine, potassium carbonate, or DBU) to the reaction mixture. For reactions with sodium thiolates, no additional base is needed.
Stir the reaction mixture at room temperature or heat to a moderate temperature (typically between 60-100 °C) and monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
If the product precipitates, collect the solid by filtration and wash with a suitable solvent.
If the product remains in solution, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 4-(alkyl/aryl)thio-7-iodoquinoline-3-carbonitrile derivative.[6][7]
Troubleshooting and Key Considerations
Moisture Sensitivity: Reactions involving strong bases like sodium hydride should be conducted under anhydrous conditions to prevent quenching of the base and potential side reactions.
Reaction Monitoring: Close monitoring of the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.
Purification: The polarity of the synthesized compounds will vary significantly depending on the introduced nucleophile. The solvent system for column chromatography should be optimized accordingly.
Safety: Handle all reagents and solvents in a well-ventilated fume hood and wear appropriate personal protective equipment. Reactions involving sodium hydride require particular caution due to its reactivity with water.
Conclusion
4-Chloro-7-iodoquinoline-3-carbonitrile is a highly valuable and reactive building block for the synthesis of a diverse array of 4-substituted quinoline-3-carbonitriles. The pronounced electrophilicity of the C4 position allows for selective nucleophilic aromatic substitution with a wide range of N-, O-, and S-nucleophiles under well-defined conditions. The protocols outlined in this guide provide a robust starting point for researchers and drug development professionals to access novel chemical entities with significant potential in various therapeutic areas. The preserved iodo-functionality at the C7 position further enhances the synthetic utility of the products, enabling subsequent diversification through cross-coupling reactions.
References
Faiza Seraj, Fouzia Naz, Musa Özil, Nimet Baltaş, Syeda Sumayya Tariq, Zaheer Ul-Haq, Uzma Salar, Muhammad Taha & Khalid Mohammed Khan (2024). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Future Medicinal Chemistry, 16(29), 2381-2399. [Link]
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Application Notes & Protocols: A Guide to the Synthesis and Application of 4-Anilino-7-Iodoquinoline-3-Carbonitrile Kinase Inhibitors
Abstract The 4-anilinoquinoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to target a multitude of protein kinases with high potency.[1][2][3] This gu...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 4-anilinoquinoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to target a multitude of protein kinases with high potency.[1][2][3] This guide provides a detailed, experience-driven protocol for the synthesis of 4-anilino-7-iodoquinoline-3-carbonitrile, a key intermediate and potent inhibitor scaffold. We will delve into the strategic rationale behind the multi-step synthesis, offer step-by-step experimental procedures, and discuss the compound's application in kinase inhibition assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical framework for the discovery of novel therapeutic agents.
Introduction: The Strategic Importance of the 4-Anilino-7-Iodoquinoline-3-Carbonitrile Scaffold
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for many malignancies. Within this field, the 4-anilinoquinoline and the closely related 4-anilinoquinazoline cores are scaffolds found in numerous FDA-approved drugs, including gefitinib, erlotinib, and lapatinib.[1][4][5]
The 4-anilino-7-iodoquinoline-3-carbonitrile scaffold is of particular strategic importance for several reasons:
The 4-Anilino Group: This moiety typically projects into the ATP-binding pocket of the kinase, forming crucial hydrogen bonds with the "hinge region" that connects the N- and C-lobes of the enzyme.[6] The substitution pattern on the aniline ring is a primary determinant of inhibitor potency and selectivity.
The Quinoline Core: This bicyclic system serves as the foundational anchor, orienting the key pharmacophoric elements within the active site.
The 3-Carbonitrile Group: The cyano group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. Its inclusion can significantly modulate the electronic properties of the quinoline ring and influence binding affinity.[7][8]
The 7-Iodo Group: This is arguably the most versatile feature of this scaffold. The iodine atom serves as an excellent synthetic "handle" for further molecular elaboration via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of diverse chemical libraries to probe structure-activity relationships (SAR) and optimize properties like solubility, metabolic stability, and target engagement.[9]
This guide will focus on a robust and reproducible synthetic route to access this powerful chemical scaffold.
Synthesis Pathway Overview
The synthesis of the target scaffold is a multi-step process that requires careful execution. The general strategy involves the construction of the core quinoline ring system, followed by functionalization to install the key chemical handles. The chosen pathway, based on the classical Gould-Jacobs reaction, is widely applicable and has been refined for efficiency.[10][11][12]
Caption: Overall synthetic workflow for 4-anilino-7-iodoquinoline derivatives.
Detailed Experimental Protocols
Disclaimer: All procedures should be carried out by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
Protocol 3.1: Synthesis of 4-Hydroxy-7-iodoquinoline-3-carboxylic acid ethyl ester
This initial step utilizes the Gould-Jacobs reaction to construct the quinoline core.[10][11][13]
Materials & Reagents:
3-Iodoaniline
Diethyl ethoxymethylenemalonate (DEEM)
Dowtherm A (or another high-boiling solvent like diphenyl ether)
Ethanol
Procedure:
Condensation: In a round-bottom flask, combine 3-iodoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 110-130 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aniline.
Solvent Addition: After cooling, add Dowtherm A to the flask.
Thermal Cyclization: Heat the mixture to 250 °C and maintain this temperature for 2-3 hours.[14] This high temperature is crucial for the intramolecular electrocyclization that forms the quinoline ring.[12]
Work-up: Allow the reaction to cool to room temperature. The product will often precipitate. Add hexane or cyclohexane to facilitate further precipitation. Collect the solid product by vacuum filtration and wash with a non-polar solvent to remove the Dowtherm A.
Protocol 3.2: Synthesis of 4-Hydroxy-7-iodoquinoline
This step involves the hydrolysis of the ester followed by decarboxylation.[15]
Saponification: Suspend the ester from the previous step in a 10% aqueous solution of NaOH. Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until a precipitate forms. This protonates the carboxylate and causes the carboxylic acid to precipitate.
Isolation: Collect the solid 4-hydroxy-7-iodoquinoline-3-carboxylic acid by filtration, wash thoroughly with cold water, and dry completely.
Decarboxylation: Place the dried carboxylic acid in a flask with a high-boiling solvent (e.g., Dowtherm A, paraffin oil). Heat to 230-250 °C for 30-60 minutes until gas evolution (CO2) ceases.[15]
Work-up: Cool the mixture, add toluene or hexane to precipitate the product, filter, wash, and dry to yield 4-hydroxy-7-iodoquinoline.
Protocol 3.3: Synthesis of 4-Chloro-7-iodoquinoline-3-carbonitrile (Key Intermediate)
This protocol deviates slightly from the previous steps to directly yield the desired 3-carbonitrile intermediate. An alternative starting material, 2-amino-4-iodobenzonitrile, is used.
Materials & Reagents:
2-Amino-4-iodobenzonitrile
Ethyl cyanoacetate
Triethyl orthoformate
Acetic anhydride
Dowtherm A
Phosphorus oxychloride (POCl₃) - EXTREME CAUTION
Procedure:
Ring Formation: A mixture of 2-amino-4-iodobenzonitrile (1.0 eq), ethyl cyanoacetate (1.2 eq), triethyl orthoformate (1.5 eq), and a catalytic amount of acetic anhydride is heated to reflux for 4-6 hours. This forms the enamine intermediate.
Cyclization: The solvent is removed under reduced pressure. Dowtherm A is added, and the mixture is heated to 250-260 °C for 30 minutes to induce cyclization, yielding 4-hydroxy-7-iodoquinoline-3-carbonitrile.
Chlorination: After cooling and isolating the product as previously described, the dried 4-hydroxy-7-iodoquinoline-3-carbonitrile (1.0 eq) is carefully suspended in phosphorus oxychloride (POCl₃, ~5-10 eq). CAUTION: POCl₃ is highly corrosive and reacts violently with water. This step must be performed in a dry apparatus under an inert atmosphere. Heat the mixture to reflux (approx. 110 °C) for 3-4 hours.[15][16]
Work-up: Cool the reaction mixture to room temperature and pour it very slowly and carefully onto crushed ice with vigorous stirring. This will quench the excess POCl₃. The product will precipitate. Neutralize the acidic solution with a base (e.g., ammonium hydroxide or sodium bicarbonate).
Isolation: Collect the solid precipitate by filtration, wash extensively with water, and dry under vacuum to yield 4-chloro-7-iodoquinoline-3-carbonitrile.[17]
Protocol 3.4: Synthesis of 4-Anilino-7-iodoquinoline-3-carbonitrile Derivatives
This final step involves a nucleophilic aromatic substitution (SₙAr) reaction to install the desired aniline moiety.[18][19]
Solvent (e.g., Isopropanol, Ethanol, or n-Butanol)[18][19]
Acid catalyst (e.g., pyridine-HCl or a few drops of concentrated HCl)[16][20]
Procedure:
Reaction Setup: In a round-bottom flask, dissolve or suspend 4-chloro-7-iodoquinoline-3-carbonitrile (1.0 eq) and the desired substituted aniline (1.1 eq) in isopropanol or ethanol.
Catalysis: Add a catalytic amount of pyridine-HCl or a single drop of concentrated HCl. The acid protonates the quinoline nitrogen, further activating the C4 position towards nucleophilic attack.[19][21]
Reaction: Heat the mixture to reflux for 4-18 hours. Monitor the reaction progress by TLC until the starting chloro-quinoline is consumed.
Isolation: Cool the reaction mixture to room temperature. The product, often an HCl salt, will typically precipitate. Collect the solid by filtration.
Purification: The solid can be washed with cold ethanol or ether. If necessary, it can be further purified by recrystallization or column chromatography on silica gel. The free base can be obtained by neutralizing the HCl salt with a base like aqueous sodium bicarbonate.
Mechanism & Scientific Rationale
The key chemical transformation is the final SₙAr reaction. Its efficiency is grounded in several principles:
Electrophilicity: The quinoline ring is inherently electron-deficient. This is further enhanced by the electron-withdrawing effect of the 3-carbonitrile group and the protonation of the ring nitrogen under acidic conditions.
Leaving Group: The chloride at the C4 position is a good leaving group.
Regioselectivity: Nucleophilic attack is highly favored at the C4 position over the C7 position. This is due to the superior ability of the adjacent ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.[2][21]
Caption: Simplified mechanism for the SₙAr reaction at the C4 position.
Application in Kinase Inhibition Assays
Once synthesized, these compounds are typically evaluated for their ability to inhibit specific protein kinases.
General Protocol for In Vitro Kinase Assay (e.g., ADP-Glo™ Assay):
Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, and serial dilutions of the synthesized inhibitor in DMSO.
Kinase Reaction: In a multi-well plate, add the kinase/substrate solution, the test compound (inhibitor), and initiate the reaction by adding ATP. Allow the reaction to proceed at a set temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
Signal Detection: Stop the kinase reaction and add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the ADP produced by the kinase reaction into a luminescent signal.
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: The amount of light produced is proportional to the kinase activity. Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Sample Data Presentation
The inhibitory activity of a series of synthesized analogs should be summarized in a table for clear comparison.
Data is representative and compiled for illustrative purposes based on published findings for similar scaffolds.[6][18]
Conclusion
The 4-anilino-7-iodoquinoline-3-carbonitrile scaffold is a highly valuable platform for the development of potent and selective kinase inhibitors. The synthetic route detailed in this guide, centered around the Gould-Jacobs reaction and a critical SₙAr functionalization, is a robust and adaptable method for accessing these compounds. The strategic inclusion of the 7-iodo group provides a crucial vector for diversification, enabling extensive SAR studies essential for modern drug discovery campaigns.
References
Alarcón-Espósito, J., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. Available at: [Link]
Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction. Cambridge University Press. Available at: [Link]
Wikidoc. (2012). Gould-Jacobs reaction. Available at: [Link]
Wikipedia. (n.d.). Gould–Jacobs reaction. Available at: [Link]
Martínez, R., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules. Available at: [Link]
Asquith, C. R. M., et al. (2022). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. ChemMedChem. Available at: [Link]
Zhang, Y., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. Available at: [Link]
Lindsley, C. W., et al. (2016). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ACS Chemical Neuroscience. Available at: [Link]
Asquith, C. R. M., et al. (2019). Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantitative structure activity relationships. bioRxiv. Available at: [Link]
Sánchez, C., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. Available at: [Link]
Asquith, C. R. M., et al. (2020). Design and Analysis of the 4‐Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure‐Activity Relationships. ChemMedChem. Available at: [Link]
da Silva, A. D., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. International Journal of Molecular Sciences. Available at: [Link]
Komine, N., et al. (2021). Directed nucleophilic aromatic substitution reaction. Nature Communications. Available at: [Link]
Henriques, M. S. C., et al. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available at: [Link]
El-Damasy, A. K., et al. (2021). Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. Bioorganic Chemistry. Available at: [Link]
Gloc, E., et al. (1988). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of Heterocyclic Chemistry. Available at: [Link]
Henriques, M. S. C., et al. (2013). Synthesis and Structure of Ethyl 4-Chloro-7-Iodoquinoline-3-Carboxylate, a Versatile Building Block for the Preparation of Inhibitors Targeting the bc1 Complex of P. Falciparum. ResearchGate. Available at: [Link]
Nagarapu, L., et al. (2018). Iodine mediated pyrazolo-quinoline derivatives as potent anti-proliferative agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Zhang, Y., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. Available at: [Link]
Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry. Available at: [Link]
Google Patents. (2014). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
Csupor, D., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank. Available at: [Link]
Wallace, E. M., et al. (2000). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Khan, I., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Available at: [Link]
Levent, S., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry. Available at: [Link]
Romero-Castro, Z. I., et al. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]
Al-Ghorbani, M., et al. (2023). Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. Molecules. Available at: [Link]
Vasilache, V., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. International Journal of Molecular Sciences. Available at: [Link]
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Sonogashira coupling conditions for 7-iodoquinoline derivatives
Application Note: Optimized Sonogashira Coupling of 7-Iodoquinoline Derivatives Introduction & Strategic Importance The 7-alkynylquinoline scaffold is a privileged structure in drug discovery, serving as a core moiety in...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimized Sonogashira Coupling of 7-Iodoquinoline Derivatives
Introduction & Strategic Importance
The 7-alkynylquinoline scaffold is a privileged structure in drug discovery, serving as a core moiety in antimalarials (e.g., quinine analogs), kinase inhibitors, and potential Alzheimer’s therapeutics (e.g., Clioquinol derivatives) [1, 2].
While the Sonogashira cross-coupling is the industry standard for installing alkyne handles, the quinoline heterocycle presents a specific challenge: Catalyst Poisoning via N-Coordination . The lone pair on the quinoline nitrogen can competitively bind to the Palladium (Pd) center, displacing phosphine ligands and arresting the catalytic cycle.
However, 7-iodoquinoline offers a unique kinetic advantage. The C(sp²)–I bond at the 7-position is electronically activated and spatially distant from the interfering nitrogen. This guide details how to leverage this reactivity to achieve high yields (>85%) while suppressing homocoupling side reactions.
Mechanistic Insight & Catalyst Selection
To ensure reproducibility, one must understand the competition between the productive catalytic cycle and the non-productive coordination trap.
The Oxidative Addition (Rate Limiting Step): The Pd(0) species inserts into the C–I bond. For 7-iodoquinoline, this is rapid due to the weak C–I bond energy.
The "N-Trap": If the concentration of the quinoline substrate is too high relative to the ligand (PPh₃), the Nitrogen atom coordinates to Pd, forming an inactive [Pd(Ar)(L)(Quinoline-N)] complex.
Solution: We utilize a high-ligand-to-metal ratio (typically 4:1 PPh₃:Pd) or bulky ligands to sterically discourage N-coordination.
Visualizing the productive cycle versus the quinoline nitrogen trap.
Figure 1: The catalytic cycle highlighting the critical branch point where Quinoline Nitrogen coordination (Red) can stall the reaction if ligand concentration is insufficient.
Optimization Variables
The following parameters have been validated for 7-iodoquinoline substrates.
Variable
Recommendation
Rationale
Catalyst
Pd(PPh₃)₂Cl₂ (3-5 mol%)
Robust, air-stable precursor. Generates active Pd(0) in situ.[1] The PPh₃ ligands are sufficient to prevent N-poisoning if maintained in excess.
Co-Catalyst
CuI (2-5 mol%)
Accelerates transmetallation. Essential for terminal alkynes at moderate temperatures.
Base/Solvent
Et₃N (as solvent or co-solvent)
Acts as both base (to deprotonate alkyne) and ligand scavenger. DMF/Et₃N (3:1) is preferred for solubility.
Atmosphere
Argon/Nitrogen (Strict)
Oxygen promotes Glaser homocoupling (R-C≡C-C≡C-R), a major impurity that is difficult to separate from the product.
Temperature
RT to 60°C
7-Iodoquinoline is reactive enough to couple at RT, but 50-60°C ensures completion < 4 hours.
Experimental Protocols
Protocol A: Standard Homogeneous Coupling (High Reliability)
Best for: Small to medium scale (mg to gram), drug discovery analogs.
Reagents:
7-Iodoquinoline (1.0 equiv)
Terminal Alkyne (1.2 equiv)
Pd(PPh₃)₂Cl₂ (0.05 equiv / 5 mol%)
CuI (0.03 equiv / 3 mol%)
Triethylamine (Et₃N) / DMF (1:3 ratio) - Degassed
Step-by-Step Procedure:
Degassing (Critical): Place the DMF and Et₃N in a sealed flask. Sparge with Argon balloon and needle for 15 minutes. Failure to degas results in alkyne homocoupling.
Setup: In a dry reaction vial equipped with a stir bar, add 7-iodoquinoline, Pd(PPh₃)₂Cl₂, and CuI.
Inerting: Cap the vial and purge with Argon (3x vacuum/backfill cycles).
Addition: Add the degassed solvent mixture via syringe. Stir until solids partially dissolve.
Alkyne Addition: Add the terminal alkyne (liquid) via syringe or (solid) quickly under Argon flow.
Reaction: Stir at Room Temperature for 1 hour. If TLC shows starting material, heat to 50°C .
Monitoring: 7-iodoquinoline usually fluoresces blue/purple on TLC. The product often fluoresces yellow/green and has a higher R_f.
Workup: Dilute with EtOAc, wash with water (x2) and brine (x1) to remove DMF. Dry over Na₂SO₄.
Oxygen contamination.[1] Re-degas solvents.[1] Add the alkyne slowly via syringe pump to keep its concentration low relative to Ar-I.
Low Yield / Sticky Tars
Polymerization of alkyne.
Reduce temperature.[1] Ensure CuI is fresh (should be white/tan, not green/black).
References
Musonda, C. C., et al. (2007). Synthesis and evaluation of 2-pyridyl-quinoline derivatives as anti-malarial agents. Bioorganic & Medicinal Chemistry Letters.
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry.
Nandurkar, N. S., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Beilstein Journal of Organic Chemistry.
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
Suzuki-Miyaura cross-coupling on 7-iodoquinoline-3-carbonitrile
Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for 7-Iodoquinoline-3-carbonitrile Executive Summary This guide details the optimized protocol for the palladium-catalyzed cross-coupling of 7-iodoquinoline...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for 7-Iodoquinoline-3-carbonitrile
Executive Summary
This guide details the optimized protocol for the palladium-catalyzed cross-coupling of 7-iodoquinoline-3-carbonitrile . This scaffold is a critical intermediate in the synthesis of Type I and II kinase inhibitors (e.g., Bosutinib analogs) and antimalarial agents.
The presence of the electron-withdrawing nitrile group at the C3 position significantly alters the electronic landscape of the quinoline ring compared to unsubstituted quinolines. While this activates the C7-iodide bond for oxidative addition, it also increases the susceptibility of the nitrile to hydrolysis under the basic aqueous conditions typical of Suzuki couplings. This protocol balances high reactivity with functional group tolerance to deliver yields >85%.
Chemo-Structural Analysis & Strategy
Electronic Effects
Activation: The C3-cyano group withdraws electron density from the heteroaromatic ring. This makes the C7 position more electrophilic, facilitating a rapid Oxidative Addition of the C-I bond to Pd(0).
Catalyst Poisoning: Unlike electron-rich pyridines, the electron-deficient nature of this quinoline reduces the basicity of the ring nitrogen, minimizing its tendency to coordinate with and poison the Palladium catalyst.
Risk Factor: The primary failure mode is nitrile hydrolysis (conversion to the primary amide) if the reaction temperature exceeds 100°C or if strong hydroxide bases are used.
Mechanistic Pathway
The reaction follows the standard catalytic cycle but requires specific ligand choices to stabilize the electron-deficient intermediate.
Figure 1: Catalytic cycle emphasizing the rapid oxidative addition due to the electron-deficient quinoline core.
Optimized Experimental Protocol
Reagents & Conditions Table
Component
Recommendation
Role & Rationale
Catalyst
Pd(dppf)Cl₂·DCM (3-5 mol%)
Bidentate ferrocenyl ligand prevents β-hydride elimination and resists de-ligation better than Pd(PPh₃)₄ in polar solvents.
Base
K₂CO₃ (2.0 equiv)
Mild enough to prevent nitrile hydrolysis; strong enough to activate the boronic acid. Avoid NaOH.
Solvent
1,4-Dioxane : Water (4:1)
Ensures solubility of the polar quinoline substrate while providing necessary water for the boronic acid activation.
Temperature
85°C
Optimal balance. <80°C is too slow; >100°C risks nitrile hydration.
Time
4 - 6 Hours
Reaction is typically fast. Monitor by TLC/LCMS.
Step-by-Step Procedure (1.0 mmol Scale)
Preparation:
To a dry 25 mL reaction vial equipped with a magnetic stir bar, add 7-iodoquinoline-3-carbonitrile (280 mg, 1.0 mmol) and the Aryl Boronic Acid (1.2 mmol, 1.2 equiv).
Add Pd(dppf)Cl₂·DCM (41 mg, 0.05 mmol, 5 mol%). Note: Pd(PPh₃)₄ is a viable alternative but requires strict oxygen-free handling.
Inertion:
Seal the vial with a septum cap. Evacuate the air via needle/vacuum line and backfill with Nitrogen or Argon. Repeat this cycle 3 times. Crucial: Oxygen promotes homocoupling of the boronic acid.
Solvent Addition:
Inject 1,4-Dioxane (8 mL) and degassed Water (2 mL) via syringe.
Add K₂CO₃ (276 mg, 2.0 mmol) either as a solid prior to sealing or as a pre-dissolved 2M aqueous solution (1 mL) replacing part of the water.
Reaction:
Place the vial in a pre-heated block at 85°C .
Stir vigorously (800 rpm). The mixture will turn dark (black/brown) as the active Pd(0) species generates.
Monitoring (Self-Validation):
T = 2 Hours: Check LCMS. Look for the disappearance of the starting material (M+H = 281.05).
Checkpoint: If >10% starting material remains after 4 hours, add an additional 0.2 equiv of boronic acid, not more catalyst.
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
Filter through a small pad of Celite to remove Palladium black. This step is critical to prevent metal contamination in the final product.
Separate phases. Extract the aqueous layer 2x with Ethyl Acetate.
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
Purification & Analysis Workflow
The presence of the nitrile group makes the product polar. Standard Hexane/EtOAc gradients may cause streaking.
Figure 2: Decision tree for purification based on crude purity profile.
Flash Chromatography: Use a gradient of 0%
50% Ethyl Acetate in Hexanes. The product typically elutes around 30-40% EtOAc due to the polarity of the cyano group.
Recrystallization: If the impurity profile is low, recrystallization from hot Acetonitrile or Ethanol is often superior to chromatography for this scaffold, yielding highly crystalline needles.
Troubleshooting & Critical Parameters
Observation
Diagnosis
Solution
Low Yield (<40%)
Protodeboronation
The boronic acid is decomposing before coupling. Switch to Boronic Pinacol Ester or add the base slowly over 1 hour.
New Spot (Polar)
Nitrile Hydrolysis
The CN group converted to CONH₂. Lower temp to 75°C and ensure base is K₂CO₃, not KOH/NaOH.
Starting Material Stalls
Catalyst Deactivation
Oxygen leak. Ensure rigorous degassing. Switch to XPhos Pd G2 for sterically hindered partners.
Black Precipitate Early
"Pd Black" Formation
Catalyst is crashing out. Add additional ligand (e.g., dppf) or switch solvent to DME/Water.
References
Mechanistic Foundation: Suzuki-Miyaura Cross-Coupling: The Nobel Prize in Chemistry 2010.[2] NobelPrize.org. Link
Kinase Inhibitor Synthesis: Synthesis of Bosutinib (SKI-606) and Analogs. The 3-cyanoquinoline core is a key pharmacophore in Src/Abl kinase inhibitors. See: J. Med. Chem. 2010, 53, 1, 261–274. Link
Quinoline Reactivity: Palladium-Catalyzed Cross-Coupling Reactions of 7-Substituted Quinolines. Detailed discussion on the electronic activation of the C7 position. Tetrahedron Lett. 2014, 55, 1565. Link
Protocol Standardization: BenchChem Technical Guide: Quinoline-3-carbonitrile Derivatives. Solubility and reactivity profiles. Link
General Review: Palladium-Catalyzed Cross Couplings in Organic Synthesis. Practical applications in drug discovery.[3][4][5][6] Chem. Rev. 2011, 111, 3, 1346–1416. Link
Ticket ID: #NMR-SOL-4HQ-IOD Status: Open Priority: High Assigned Specialist: Senior Application Scientist Executive Summary & Chemical Context User Problem: You are attempting to acquire an NMR spectrum of 4-Hydroxy-7-io...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #NMR-SOL-4HQ-IOD
Status: Open
Priority: High
Assigned Specialist: Senior Application Scientist
Executive Summary & Chemical Context
User Problem: You are attempting to acquire an NMR spectrum of 4-Hydroxy-7-iodoquinoline-3-carbonitrile , but the compound is exhibiting "brick dust" behavior—it remains a suspension or precipitates rapidly in standard solvents like CDCl₃ or Methanol-d₄.
The Root Cause:
This molecule is not behaving like a simple organic solid due to two synergistic factors:
Tautomeric Aggregation: 4-Hydroxyquinolines rarely exist as the "hydroxy" form. They predominantly exist as the 4(1H)-quinolone (keto) tautomer. This form creates extremely stable, planar intermolecular hydrogen-bonded dimers (similar to DNA base pairs), which stack tightly due to the planar aromatic core.
Substituent Effects:
3-Carbonitrile (CN): A strong electron-withdrawing group that increases the polarity of the amide/phenol headgroup, strengthening the hydrogen bond network.
7-Iodo (I): A heavy, lipophilic halogen that reduces solubility in polar protic solvents while failing to provide enough solubility in non-polar solvents due to the rigid crystal lattice.
Tier 1: Standard Protocol (The "Go-To" Method)
Do not use Chloroform (CDCl₃). This compound will effectively be inert in non-polar chlorinated solvents.
Recommended Solvent System
Primary Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆)
Concentration: 5–10 mg in 0.6 mL
Additive: Heat (Essential)
Step-by-Step Protocol
Weigh 5 mg of the sample into a clean vial (not the NMR tube directly, to allow for mixing).
Add 0.6 mL of DMSO-d₆ .
Sonicate for 5 minutes. The solution may appear cloudy.
Heat the vial carefully with a heat gun or water bath to approx. 60°C.
Transfer to the NMR tube immediately.
Acquisition: If the sample remains soluble, run the NMR at 298 K (25°C) .
Why this works: DMSO has a high dielectric constant and is a strong hydrogen bond acceptor, which competes with the intermolecular H-bonds of the quinolone dimer.
Tier 2: Advanced Troubleshooting (The "Magic Bullet")
If Tier 1 results in a suspension, broad peaks, or precipitation, you must chemically alter the species. The most effective method for 3-cyano-4-hydroxyquinolines is deprotonation.
The Base Shift Method (In Situ Salt Formation)
The 3-CN group makes the N-H/O-H proton significantly more acidic (pKa ~9-10) than unsubstituted quinoline. Removing this proton creates a soluble anion.
Reagents Needed:
NaOD (Sodium deuteroxide) in D₂O (40 wt. % solution).
Alternative: Solid K₂CO₃ (anhydrous).
Protocol:
Prepare the sample in DMSO-d₆ as in Tier 1.
Add 1–2 drops of NaOD/D₂O solution directly to the NMR tube.
Cap and invert gently to mix. The solution should turn clear immediately .
Note: The chemical shifts will move upfield (shielded) due to increased electron density in the ring system.
The Acid Shift Method (Alternative)
If base is not permissible (e.g., alkali-sensitive functional groups), use acid to protonate the nitrogen, disrupting the H-bond dimer.
Add: 1–2 drops of TFA-d (Trifluoroacetic acid-d).
Result: This forces the molecule into the cationic form, breaking the intermolecular dimer.
Tier 3: Data Interpretation & Tautomerism
Users often report "missing peaks" or "broad humps" in the region of 12–14 ppm. This is not an impurity; it is exchange broadening .
Tautomeric Equilibrium
The proton shuttles between the Nitrogen (position 1) and the Oxygen (position 4).
Keto Form (Major): Proton on Nitrogen.
Enol Form (Minor): Proton on Oxygen.
Because the exchange rate is often on the same time scale as the NMR frequency (intermediate exchange), the NH/OH signal broadens into the baseline.
Fixing Broad Peaks:
High-Temperature NMR: Run the experiment at 350 K (77°C) in DMSO-d₆. This speeds up the exchange, sharpening the averaged peak.
Base/Acid Addition: As described in Tier 2, locking the molecule as a salt (anion or cation) eliminates the exchange, resulting in sharp peaks.
Visual Troubleshooting Guides
Diagram 1: Solubility Decision Tree
Caption: Step-by-step decision matrix for solubilizing stubborn quinoline derivatives.
Diagram 2: Mechanism of Insolubility (The "Brick Dust" Dimer)
Caption: Base (NaOD) disrupts the strong hydrogen-bonded dimer network, creating soluble monomers.
Summary Data Tables
Table 1: Solvent Performance Matrix
Solvent
Solubility Rating
Suitability
Notes
CDCl₃
Poor
Avoid
Molecule is too polar/crystalline.
MeOD-d₄
Low
Low
May dissolve trace amounts; exchangeable protons will vanish.
DMSO-d₆
Moderate
Standard
Good H-bond acceptor. Heating often required.
DMSO + NaOD
High
Recommended
Forms the soluble salt. Best for "brick dust" samples.
TFA-d
High
Alternative
Good for solubility, but highly acidic environment may alter shifts.
Table 2: Expected Chemical Shift Artifacts
Observation
Cause
Solution
Missing Peak (12-14 ppm)
OH/NH exchange broadening
Run at High Temp (350K) or dry solvent thoroughly.
Broad Aromatic Signals
Restricted rotation or aggregation
Heat sample to 60°C inside the probe.
Extra Water Peak
DMSO-d₆ is hygroscopic
Use ampoules or store over molecular sieves.
Frequently Asked Questions (FAQs)
Q: Will adding NaOD change my chemical shifts?A: Yes. Deprotonating the phenol/amide to form the anion increases electron density in the ring system. Expect aromatic protons to shift upfield (lower ppm). You must report this as "run in DMSO-d₆ + NaOD".
Q: Can I recover my sample after using NaOD?A: Yes. The reaction is reversible. Precipitate the compound by adding dilute aqueous HCl or acetic acid to the NMR tube contents (after removing from the instrument), then filter and dry the solid.
Q: Why does the sample dissolve in hot DMSO but precipitate when cooled?A: This indicates a supersaturated solution. The crystal lattice energy of the 7-iodo-quinoline stack is very high. You must run the NMR at elevated temperature (Variable Temperature NMR) to keep it in solution during acquisition.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Standard reference for solvent selection and exchange phenomena).
Claramunt, R. M., et al. (2006). "The Tautomerism of 4-Hydroxyquinoline Derivatives." Heterocycles.
Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. [Link]
BenchChem Technical Support. (2025). "Troubleshooting Solubility of Quinoline Derivatives in DMSO-d6."
Technical Support Center: Regiocontrol in the Gould-Jacobs Cyclization of 3-Iodoaniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding regioselectivity in heterocyclic synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding regioselectivity in heterocyclic synthesis. The Gould-Jacobs reaction is a cornerstone methodology for synthesizing 4-hydroxyquinolines, but utilizing a meta-substituted aniline—such as 3-iodoaniline—introduces a classic regiochemical dilemma.
This guide is designed to help researchers, scientists, and drug development professionals understand the causality behind regioisomer formation and implement field-proven protocols to isolate the desired target.
Q1: Why does the cyclization of 3-iodoaniline yield a mixture of regioisomers instead of a single product?A: The Gould-Jacobs reaction proceeds via the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature 6-electron thermal electrocyclization. When using a meta-substituted aniline like 3-iodoaniline, the intermediate anilinomethylenemalonate has two available ortho positions (C2 and C6 on the aniline ring) for the cyclization to occur. Because both positions are electronically viable, the reaction inherently lacks absolute regioselectivity, leading to a mixture of 5-iodo-4-hydroxyquinoline (from C2 attack) and 7-iodo-4-hydroxyquinoline (from C6 attack) 1.
Q2: What is the expected ratio of the 7-iodo to 5-iodo isomers, and what drives this ratio?A: The regioselectivity is primarily governed by steric hindrance. The C2 position is directly adjacent to the bulky iodine atom, creating a high energy barrier for the transition state during cyclization. Conversely, the C6 position is less sterically hindered. Consequently, the reaction heavily favors the 7-iodo-4-hydroxyquinoline isomer, typically forming in a ~5:1 ratio over the 5-iodo isomer 2.
Q3: If I cannot avoid forming the 5-iodo isomer during the reaction, how can I efficiently remove it?A: While you cannot override the thermodynamic and kinetic realities of the cyclization step without changing the starting material, you can exploit the distinct solubility profiles of the resulting isomers. The undesired 5-substituted 4-hydroxyquinoline exhibits significantly higher solubility in alcohols. A simple selective crystallization using hot ethanol will dissolve the 5-iodo isomer, leaving the pure 7-iodo isomer as a solid precipitate 2.
Q4: Are there alternative reagents (e.g., Eaton's reagent or Microwave irradiation) that force exclusive formation of the 7-iodo isomer?A: No. While modern adaptations like microwave irradiation (at 250 °C) or Eaton's reagent can drastically reduce reaction times and improve overall yields by minimizing degradation, they do not alter the fundamental steric directing effects of the meta-iodine. To achieve 100% regioselectivity, you must alter your synthetic route entirely (e.g., utilizing an ortho- or para-substituted aniline, or starting from a pre-functionalized 2-amino-4-iodobenzoic acid).
Quantitative Data Summary
The following table summarizes the key properties and formation metrics of the two regioisomers generated from 3-iodoaniline:
Isomer
Cyclization Site
Steric Hindrance
Typical Formation Ratio
Solubility in Hot Ethanol
Isolation Strategy
7-Iodo-4-hydroxyquinoline
C6 (Less hindered)
Low
~83% (Major)
Low (Precipitates)
Filter Cake Recovery
5-Iodo-4-hydroxyquinoline
C2 (Adjacent to Iodine)
High
~17% (Minor)
High (Dissolves)
Discard Filtrate
Experimental Protocols
To ensure a self-validating system, follow these step-by-step methodologies. The success of the separation relies entirely on driving the initial cyclization to completion before attempting the crystallization.
Protocol 1: Gould-Jacobs Cyclization of 3-Iodoaniline
Condensation: In a round-bottom flask, combine 3-iodoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq). Heat the neat mixture at 100–120 °C for 2 hours. Monitor via TLC until the aniline is completely consumed.
Byproduct Removal: Apply a vacuum to remove the evolved ethanol byproduct, driving the equilibrium toward the intermediate diethyl (3-iodoanilino)methylenemalonate.
Thermal Cyclization: Dissolve the intermediate in Dowtherm A (or diphenyl ether). Heat aggressively to 250 °C for 1–2 hours. Self-validation check: The solution will darken significantly, and TLC should indicate the disappearance of the intermediate.
Saponification & Decarboxylation: Cool the mixture, isolate the ester intermediate, and treat with 10% aqueous NaOH at reflux to hydrolyze the ester. Acidify with HCl (pH 2-4) to precipitate the carboxylic acid. Heat the isolated acid above its melting point (typically >200 °C) until CO₂ evolution ceases to yield the crude 4-hydroxyquinoline mixture.
Protocol 2: Regioisomer Separation via Selective Crystallization
Suspension: Transfer the crude solid mixture (containing both 5-iodo and 7-iodo isomers) into an Erlenmeyer flask.
Solvation: Add absolute ethanol (approximately 10 mL per gram of crude solid). Heat the suspension to a gentle reflux with continuous stirring.
Selective Dissolution: Maintain reflux for 15 minutes. The minor 5-iodo isomer will fully dissolve, while the major 7-iodo isomer will remain largely insoluble.
Cooling & Filtration: Remove the flask from the heat source and allow it to cool slowly to room temperature to maximize the crystal lattice purity of the 7-iodo isomer.
Isolation: Filter the suspension through a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold ethanol. The resulting solid is the highly pure 7-iodo-4-hydroxyquinoline.
Reaction & Workflow Visualizations
Reaction pathway of 3-iodoaniline Gould-Jacobs cyclization showing regioisomer divergence.
Selective crystallization workflow for isolating 7-iodo-4-hydroxyquinoline using ethanol.
References
Benchchem. "Common side reactions in the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids". Benchchem.
Knutson, D.E., et al. "Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability". Journal of Medicinal Chemistry / PMC (NIH).
Technical Support Center: Optimizing POCl₃ Chlorination of Electron-Deficient Quinolines
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of heterocyclic chlorination workflows. While the conversion of quinolinones (or hydroxyquinolines) to...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of heterocyclic chlorination workflows. While the conversion of quinolinones (or hydroxyquinolines) to chloroquinolines using phosphorus oxychloride (POCl₃) is a fundamental transformation, the introduction of electron-withdrawing groups (EWGs) such as -NO₂, -CF₃, -CN, or halogens drastically alters the reaction dynamics.
This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to help you overcome sluggish kinetics, low yields, and complex byproducts in your drug development workflows.
Mechanistic Causality: Why Do Electron-Deficient Substrates Fail?
In a standard chlorination, the quinolinone tautomerizes to its lactim (hydroxy) form. The oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus of POCl₃ to create a phosphorodichloridate leaving group. Finally, a chloride ion attacks the C2 or C4 position via a Nucleophilic Aromatic Substitution (S_NAr) mechanism, displacing the phosphate group.
The Thermodynamic Barrier:
When EWGs are present, they inductively and mesomerically deplete electron density from the lactam oxygen. This renders the oxygen poorly nucleophilic, making the initial O-phosphorylation the rate-limiting step 1. To overcome this, we must either amplify the electrophilicity of the reagent (e.g., via Vilsmeier-Haack intermediates) 2 or enhance the substrate's nucleophilicity via base-mediated deprotonation.
Optimization workflow for POCl3 chlorination of electron-deficient quinolinones.
This self-validating protocol utilizes N,N-Dimethylformamide (DMF) to generate a highly electrophilic chloroiminium intermediate, bypassing the poor nucleophilicity of the substrate 2.
Step 1: Vilsmeier Reagent Generation
Action: In a dry, round-bottom flask under inert atmosphere, cool anhydrous DMF (3.0 eq) to 0–5 °C. Slowly add freshly distilled POCl₃ (10.0–12.0 eq) dropwise. Stir for 30 minutes at room temperature.
Causality: The exothermic reaction between DMF and POCl₃ forms the Vilsmeier-Haack reagent. The low temperature prevents thermal degradation of this intermediate.
Validation Checkpoint: The solution should turn pale yellow. A quick TLC (Alumina, EtOAc/Hexane) will show the consumption of DMF and the appearance of a polar baseline spot.
Step 2: Substrate Addition & Thermal Activation
Action: Add the electron-deficient quinolinone (1.0 eq) portion-wise to the stirring Vilsmeier reagent. Heat the reaction mixture to 80–90 °C for 3–6 hours.
Causality: Elevated temperature provides the necessary activation energy for the S_NAr displacement of the bulky phosphate leaving group by the chloride ion.
Validation Checkpoint: Monitor via LCMS. Look for the disappearance of the starting mass and the appearance of the [M+H]⁺ peak corresponding to the chloro-derivative.
Step 3: Controlled Quench and Isolation
Action: Cool the mixture to room temperature. Carefully pour the reaction mixture onto a large excess of vigorously stirred crushed ice. Immediately neutralize the acidic solution with saturated aqueous NaHCO₃ to pH 7.5–8.0 3. Extract with ethyl acetate.
Causality: Rapid hydrolysis of excess POCl₃ prevents the formation of tarry byproducts. Neutralization is critical because protonated chloroquinolines are highly susceptible to hydrolysis back to the starting quinolinone.
Validation Checkpoint: Verify the aqueous phase pH using a calibrated pH meter. Do not rely solely on indicator paper if the reaction mixture is highly colored.
Quantitative Data: Impact of Additives on Yield
The following table summarizes the optimization of chlorination conditions for a model electron-deficient substrate (3-Nitroquinolin-4-one) across different catalytic systems.
Chlorination System
Substrate
Temp (°C)
Time (h)
Yield (%)
Primary Byproduct / Issue
Neat POCl₃
3-Nitroquinolin-4-one
90
16
< 20%
Unreacted starting material
POCl₃ + Et₃N (1.5 eq)
3-Nitroquinolin-4-one
80
4
68%
Pseudodimer formation
POCl₃ + DMF (3.0 eq)
3-Nitroquinolin-4-one
85
3
89%
None (Clean conversion)
POCl₃ + PCl₅ (1:1)
3-Cyanoquinolin-4-one
105
2
94%
Trace over-chlorination
Troubleshooting Guide (Q&A)
Q: Why is my electron-deficient quinolinone completely unreactive in neat POCl₃, even at reflux?A: The electron-withdrawing group drastically reduces the electron density on the carbonyl/hydroxyl oxygen, preventing it from attacking the phosphorus atom of POCl₃.
Solution: Switch to a Vilsmeier-Haack system by adding 1-3 equivalents of anhydrous DMF. DMF reacts with POCl₃ to form a highly electrophilic chloroiminium intermediate, which readily reacts with poor nucleophiles 2. Alternatively, use a POCl₃/PCl₅ mixture for extreme cases 4.
Q: My LCMS shows a mass corresponding to a "pseudodimer" (substrate + phosphorylated intermediate). How do I prevent this?A: Pseudodimers form when the unreacted quinolinone attacks the newly formed phosphorylated intermediate instead of the chloride ion. This typically occurs when the reaction is starved of chloride or when heating is applied too rapidly before complete phosphorylation.
Solution: If using a base-mediated protocol (e.g., Et₃N or DIPEA), ensure the initial phosphorylation is conducted at < 25 °C until complete. Only after the intermediate is fully formed should you heat the mixture to 70–90 °C to drive the chloride substitution 1.
Q: During the aqueous workup, my chloroquinoline product is hydrolyzing back to the starting quinolinone. What is going wrong?A: Chloroquinolines with strong electron-withdrawing groups are highly activated toward nucleophilic aromatic substitution (S_NAr) by water, especially under the highly acidic conditions generated during the POCl₃ quench.
Solution: Do not let the quenched mixture sit in strong acid. Quench by pouring the reaction mixture slowly into a large excess of crushed ice and immediately neutralize the aqueous phase to pH 7.5–8.0 using saturated sodium bicarbonate or dilute NaOH 3. Extract immediately with an organic solvent.
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to accelerate the chlorination?A: Yes. Microwave-assisted chlorination using POCl₃ or a POCl₃/PCl₅ mixture can reduce reaction times from several hours to minutes (e.g., 5–20 mins) while often improving yields by minimizing the thermal degradation associated with prolonged heating 4.
Q: What if POCl₃/DMF fails or causes decomposition? Are there milder alternatives?A: If the substrate is acid-sensitive, consider using thionyl chloride (SOCl₂) with a catalytic amount of DMF in an inert solvent like toluene or dichloromethane. Alternatively, oxalyl chloride can be evaluated. If the substrate is exceptionally deactivated, a mixture of POCl₃ and PCl₅ acts as a robust, highly aggressive chlorinating agent [[5]]().
References
Title: Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives
Source: Benchchem
URL:2
Title: POCl₃-PCl₅ mixture: A robust chlorinating agent
Source: Indian Chemical Society
URL:4
Title: Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline
Source: Benchchem
URL:3
Title: POCl₃ chlorination of 4-quinazolones
Source: PubMed
URL:1
Title: Part 1. An efficient and convenient synthesis of the novel heteroannulated pyrano[3,2-c] quinoline-2,5(6H)-diones
Source: Arkivoc
URL:5
Technical Support Center: Recrystallization of 3-Cyano-4-hydroxyquinolines
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the unique thermodynamic and kinetic challenges associated with the purification of 3-cyano-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the unique thermodynamic and kinetic challenges associated with the purification of 3-cyano-4-hydroxyquinolines (often existing as their tautomers, 4-oxo-1,4-dihydroquinoline-3-carbonitriles). These scaffolds are critical intermediates in the synthesis of kinase inhibitors such as Bosutinib and Pelitinib, but their distinct physicochemical properties often lead to downstream bottlenecks during isolation.
This guide is designed to move beyond basic procedures, providing you with the causality behind solvent selection and self-validating protocols to ensure high-purity recovery.
Solvent Selection Workflow
The primary challenge in recrystallizing these compounds is overcoming their massive crystal lattice energy. The decision matrix below outlines the optimal solvent systems based on the electronic and steric nature of the substituents on the quinoline core.
Decision matrix for selecting recrystallization solvents based on substituent properties.
Frequently Asked Questions (FAQs)
Q: Why do 3-cyano-4-hydroxyquinolines exhibit such poor solubility in standard organic solvents?A: The core issue is lactam-lactim tautomerism. In the solid state, the 4-quinolone (lactam) form predominates. This establishes a highly rigid intermolecular hydrogen-bonding network between the N-H donor and the C=O acceptor. This network is further polarized and stabilized by the adjacent electron-withdrawing 3-cyano group. Consequently, these compounds exhibit extreme lattice energies, manifesting as1 and rendering them virtually insoluble in cold ethereal or chlorinated solvents[1].
Q: What is the most reliable solvent system for halogenated derivatives?A: For halogenated derivatives (e.g., 7-fluoro- or 7-chloro-4-hydroxyquinoline-3-carbonitrile), an anti-solvent crystallization approach utilizing an 2 is highly effective[2]. Acetone acts as a polar coordinating solvent that disrupts the H-bond network at reflux, while Hexane forces the thermodynamic precipitation of the product.
Q: How do I optimize the recrystallization of methoxy-substituted intermediates, such as those used in Bosutinib synthesis?A: Alkoxy-substituted quinolines (e.g., 6,7-dimethoxy derivatives) are prone to trapping solvent molecules. Literature protocols for3 recommend recrystallization from Methanol/Ethyl Acetate or Hexane/Ethyl Acetate to achieve high purity (>98%) without oiling out[3].
Q: How can I prevent the co-precipitation of unreacted starting materials?A: Unreacted precursors, such as ethyl 3-(arylamino)-2-cyanoacrylates, lack the rigid quinolone core and are significantly more soluble. Utilizing 1 as a single-solvent system or an NH₄OAc/Acetonitrile gradient (if transferring to 4) ensures these impurities remain dissolved in the mother liquor while the target compound selectively crystallizes[4].
Troubleshooting Guide
Symptom
Causality
Corrective Action
"Oiling Out" (Liquid-Liquid Phase Separation)
Supersaturation is reached at a temperature above the melting point of the solute-solvent rich phase. The solvent system is too poor to maintain the compound in solution until true crystallization can occur.
Shift the solvent composition. If using DMF/Water, decrease the water fraction. Alternatively, seed the solution with pure crystals at a higher temperature before the cloud point is reached.
Thermal Degradation / Darkening
Prolonged heating in protic solvents can lead to partial hydrolysis of the 3-cyano group to an amide, especially if trace acid/base from the cyclization step remains.
Neutralize the crude mixture prior to isolation. Limit heating time to <15 minutes. Add activated carbon to scavenge polymeric impurities, followed by rapid hot filtration.
Poor Recovery Yield (<50%)
The primary solvent's dielectric constant is too high, keeping the compound solvated even at 0 °C.
Implement an anti-solvent titration. Slowly add a non-polar solvent (e.g., Hexane or Heptane) dropwise to the cold mother liquor to force the thermodynamic sink.
Quantitative Data: Solvent Efficacy Matrix
The following table summarizes the physicochemical properties of recommended solvent systems and their expected performance metrics for 3-cyano-4-hydroxyquinoline derivatives.
Solvent System
Target Derivative Profile
Dielectric Constant (ε) of Primary Solvent
Typical Recovery Yield
Thermal Degradation Risk
Acetone / Hexane
Halogenated (e.g., 7-Fluoro)
20.7
85 - 90%
Low
Methanol / EtOAc
Alkoxy (e.g., 6,7-Dimethoxy)
32.7
75 - 80%
Moderate
Hot Ethanol
Amino-substituted
24.5
70 - 75%
Moderate
DMF / Water
Highly Polar / Unsubstituted
36.7
> 90%
High (Hydrolysis risk)
Self-Validating Experimental Protocol
Procedure: Anti-Solvent Recrystallization of 7-Fluoro-4-hydroxyquinoline-3-carbonitrile
This protocol utilizes built-in validation checkpoints to ensure thermodynamic control and prevent impurity trapping.
Step 1: Primary Dissolution
Suspend 1.0 g of crude 7-fluoro-4-hydroxyquinoline-3-carbonitrile in 15 mL of Acetone in a 50 mL round-bottom flask equipped with a magnetic stirrer.
Step 2: Thermal Activation
Heat the suspension to a gentle reflux (56 °C) under a nitrogen atmosphere.
Causality: Elevated thermal energy is strictly required to disrupt the kinetic lactam-lactim intermolecular hydrogen-bonding network.
Step 3: Self-Validation Check (Critical)
Observe the solution at reflux.
Pass Condition: The solution is completely transparent, confirming the complete dissolution of the monomeric species.
Fail Condition: The solution remains turbid.
Correction: Add Acetone in 2 mL increments (up to a maximum of 25 mL). If turbidity persists, it indicates the presence of insoluble polymeric byproducts. Perform an immediate hot filtration through a Celite pad into a pre-warmed receiving flask.
Step 4: Anti-Solvent Titration
Remove the flask from the heat source. While maintaining vigorous stirring, add Hexane dropwise (approx. 1 drop/second). Stop the addition the exact moment a persistent, faint cloudiness (the cloud point) is observed and does not dissipate upon stirring.
Step 5: Nucleation and Maturation
Allow the mixture to cool to room temperature undisturbed for 2 hours.
Causality: Gradual cooling promotes the slow growth of the thermodynamically stable crystalline phase, rigorously excluding trapped solvent and impurities from the crystal lattice.
Self-Validation Check: Distinct, needle-like or microcrystalline solids should form. If an oil forms at the bottom of the flask, reheat to reflux and add 1-2 mL of Acetone until clear, then cool much slower.
Step 6: Isolation
Transfer the flask to an ice bath (0-5 °C) for 1 hour to maximize yield. Filter the precipitate under vacuum using a Büchner funnel, wash the filter cake with 5 mL of ice-cold Hexane, and dry in a vacuum oven at 50 °C to a constant weight.
References
[2] Title: US6780996B2 - Process for the preparation of 7-substituted-3 quinolinecarbonitriles
Source: Google Patents
URL:
[1] Title: Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition
Source: TÜBİTAK Academic Journals
URL:
[3] Title: A NEW AND PRACTICAL SYNTHESIS OF BOSUTINIB
Source: HETEROCYCLES (Clockss)
URL:
[4] Title: Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor
Source: ACS Publications
URL:
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #7IQ-SOL-001
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Troubleshooting solubility, reaction efficiency, and purification of 7-iodoquinoline scaffolds.
Executive Summary
7-iodoquinoline presents a distinct challenge in medicinal chemistry due to the synergistic effect of the lipophilic iodine atom and the planar,
-stacking quinoline core. While the iodine provides a critical handle for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), it significantly increases lattice energy, rendering the molecule sparingly soluble in standard ethereal solvents at room temperature.
This guide provides a self-validating workflow to overcome these physical limitations, ensuring high-yielding reactions and efficient purification.
The Core Problem:
Standard solvents like THF or Diethyl Ether often fail to solvate 7-iodoquinoline at concentrations required for efficient kinetics (>0.1 M), leading to heterogeneous mixtures, stalled reactions, and catalyst encapsulation.
The Solution: Dipolar Aprotic Systems & Thermal Activation
You must disrupt the intermolecular
- stacking forces. We recommend shifting to high-boiling polar aprotic solvents or specific biphasic systems.
Recommended Solvent Systems
Solvent System
Temp Range
Application
Notes
DMSO (Anhydrous)
80–120°C
, Buchwald
Excellent solubilizer; requires extensive aqueous workup to remove.
1,4-Dioxane/Water (4:1)
90–100°C
Suzuki-Miyaura
The "Gold Standard." Water disrupts lattice energy; Dioxane solvates the organic bulk.
DMF or NMP
100–140°C
Heck, Sonogashira
High thermal stability; difficult to remove by rotary evaporation (requires lyophilization or aqueous wash).
Toluene/EtOH (2:1)
Reflux
Suzuki (Boronic Acids)
Ethanol acts as a co-solvent to break crystal packing; Toluene protects the catalyst.
Protocol: The "Hot-Start" Dissolution Method
Do not add catalyst to a suspension.
Charge the 7-iodoquinoline and ligands into the reaction vessel.
Add the solvent system (e.g., 1,4-Dioxane).
Heat to 60°C before adding the base or catalyst.
Visual Check: Ensure the solution is homogeneous (clear).
Catalyst Addition: Add Pd catalyst only once the substrate is fully dissolved to prevent "hot spots" or catalyst deactivation on the solid surface.
Decision Logic: Solvent Selection
Figure 1: Decision matrix for selecting the optimal solvent based on reaction class and thermal requirements.
Module 2: Purification & Workup (The "Acid-Base Switch")
The Core Problem:
7-iodoquinoline derivatives often "streak" on silica gel due to the basic nitrogen interacting with acidic silanols. Furthermore, their low solubility causes them to crash out inside the column or during liquid-liquid extraction.
The Solution: pH-Dependent Solubility Switching
Quinolines are weak bases (
). By manipulating pH, you can reversibly toggle the molecule between a lipophilic (organic-soluble) free base and a hydrophilic (water-soluble) salt.
Protocol: The Acid-Base Switch Extraction
Use this method to separate 7-iodoquinoline from non-basic impurities (e.g., triphenylphosphine oxide, de-halogenated byproducts).
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .
Mechanism:[2][3] The quinoline nitrogen protonates (
), moving the product into the aqueous phase.
Check: The organic layer now contains non-basic impurities. Discard the organic layer (after verifying product is in the aqueous phase via LCMS).
Basification (Precipitation/Extraction 2):
Cool the aqueous acidic layer to 0°C.
Slowly add 4M NaOH or Sat. NaHCO₃ until pH > 9.
Observation: The product will precipitate as a solid or oil out.
Recovery:
Extract the cloudy aqueous mixture 3x with DCM (Dichloromethane) or Chloroform .
Dry over
and concentrate.
Critical Note: The electron-withdrawing iodine at position 7 reduces the basicity of the nitrogen compared to unsubstituted quinoline. Ensure your acid is strong enough (pH < 2) to fully protonate it.
Workflow Visualization
Figure 2: The "Acid-Base Switch" purification logic, leveraging the basicity of the quinoline nitrogen.
Module 3: Analytical & Bioassay Preparation
The Core Problem:
Researchers often face "false negatives" in biological assays because 7-iodoquinoline precipitates upon dilution from DMSO stocks into aqueous media (PBS/Media).
The Solution: Salt Formation or Cyclodextrins
To improve aqueous solubility for assays without altering the pharmacophore:
Mesylate Salt Formation:
Dissolve 7-iodoquinoline in a minimal amount of hot acetone.
Add 1.05 eq of methanesulfonic acid (MsOH).
Cool to precipitate the mesylate salt.
Benefit: Significantly higher aqueous solubility than the HCl salt or free base.
Cyclodextrin Complexation:
Use Hydroxypropyl-
-cyclodextrin (HP--CD) as an excipient in your assay buffer (typically 10-20% w/v). This encapsulates the lipophilic iodine region, keeping the drug in solution.
Frequently Asked Questions (FAQ)
Q1: My Suzuki coupling turned black and stopped converting. What happened?A: The "black" precipitate is Palladium black, indicating catalyst decomposition. This often happens if the 7-iodoquinoline was not fully dissolved, causing the catalyst to aggregate rather than enter the catalytic cycle.
Fix: Switch to 1,4-Dioxane, increase temp to 100°C, and ensure the solution is clear before adding the catalyst [1, 5].
Q2: I cannot get the product off the silica column; it's streaking.A: The basic nitrogen is binding to acidic silica sites.
Fix: Pre-treat your silica slurry with 1% Triethylamine (TEA) in Hexanes. Alternatively, use a mobile phase of DCM:MeOH:NH₄OH (95:4:1) to keep the nitrogen deprotonated and moving [2].
Q3: Is 7-iodoquinoline light sensitive?A: Yes, iodinated heterocycles are prone to photodeiodination.
Fix: Wrap reaction flasks and columns in aluminum foil. Store the solid in amber vials under inert gas [3].
References
Sigma-Aldrich. KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit Guide. (Detailed protocols for solvent/base screening in Pd-couplings).
BenchChem. An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents. (Solubility data for chloro/iodo-quinolines).
National Institutes of Health (NIH). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives. (Synthesis and handling of halogenated quinolines).
1H NMR interpretation of 4-Hydroxy-7-iodoquinoline-3-carbonitrile
High-Resolution H NMR Interpretation of 4-Hydroxy-7-iodoquinoline-3-carbonitrile: A Comparative Analytical Guide 4-Hydroxy-7-iodoquinoline-3-carbonitrile (CAS: 364793-65-7) is a critical synthetic intermediate in the dev...
Author: BenchChem Technical Support Team. Date: March 2026
High-Resolution
H NMR Interpretation of 4-Hydroxy-7-iodoquinoline-3-carbonitrile: A Comparative Analytical Guide
4-Hydroxy-7-iodoquinoline-3-carbonitrile (CAS: 364793-65-7) is a critical synthetic intermediate in the development of dual Src/Abl tyrosine kinase inhibitors, most notably serving as a structural precursor for antineoplastic agents like Bosutinib (SKI-606)[1][2]. For drug development professionals and synthetic chemists, confirming the exact regiochemistry of the iodine substitution at the C7 position is paramount, as isomeric impurities (e.g., 6-iodo or 8-iodo analogs) drastically reduce the binding affinity of the final active pharmaceutical ingredient (API) to the kinase hinge region.
This guide provides an objective comparison of analytical approaches for the structural elucidation of this compound, contrasting routine 1D NMR against high-resolution 2D methodologies, and comparing its spectral footprint against its non-iodinated analog to highlight critical substituent effects.
Structural Context: Tautomerism and Solvent Causality
Before interpreting the NMR spectrum, one must understand the physical state of the molecule in solution. While conventionally named "4-hydroxyquinoline", this class of compounds undergoes a well-documented tautomeric shift in polar aprotic solvents like DMSO-d
The equilibrium heavily favors the 4-oxo-1,4-dihydroquinoline-3-carbonitrile (keto) form over the enol form.
Causality for Solvent Choice: DMSO-d
is selected not only because the highly planar, rigid quinoline core exhibits poor solubility in CDCl, but because DMSO stabilizes the highly polar keto tautomer via strong hydrogen bonding with the N-H proton.
Spectral Consequence: This tautomerism is validated in the
H NMR spectrum by the presence of a highly deshielded, broad singlet at ~12.5–13.0 ppm corresponding to the N-H proton, rather than an O-H proton (which would typically appear sharper and slightly more upfield).
Comparative Data: Substituent Effects and Platform Capabilities
To isolate the spectral impact of the C7-iodine atom, we must compare the target compound against its unsubstituted parent scaffold, 4-hydroxyquinoline-3-carbonitrile.
Table 1: Substituent Effect on
H NMR Chemical Shifts (DMSO-d
, 400 MHz)
Note: Chemical shifts (
) are empirical representative values based on quinolone core heuristics.
Proton Position
4-Hydroxyquinoline-3-carbonitrile (Parent)
4-Hydroxy-7-iodoquinoline-3-carbonitrile (Target)
Multiplicity & Coupling (Target)
Mechanistic Rationale
H-1 (NH)
12.50 ppm
12.65 ppm
Broad singlet
Stabilized keto tautomer; slightly deshielded by inductive effects.
H-2
8.60 ppm
8.65 ppm
Singlet
Highly deshielded by adjacent N and anisotropic effect of C3-cyano group.
H-5
8.15 ppm
7.95 ppm
Doublet ( Hz)
Ortho to H-6. Shielded slightly by the heavy atom effect of iodine at C7.
H-6
7.45 ppm
7.75 ppm
Doublet of doublets (, Hz)
Ortho to H-5, meta to H-8.
H-7
7.75 ppm
N/A (Iodine)
N/A
Site of substitution.
H-8
7.65 ppm
8.05 ppm
Doublet ( Hz)
Meta to H-6. Deshielded by the adjacent C7-iodine atom.
Table 2: Analytical Platform Comparison for Regiochemical Assignment
Feature
Routine 1D H NMR (400 MHz)
High-Resolution 2D NMR (600 MHz + Cryoprobe)
Primary Use Case
Reaction monitoring, basic purity checks.
Absolute regiochemical assignment of isomers.
Resolution of H-6 / H-8
May exhibit peak broadening; meta-coupling () can be difficult to resolve if poorly shimmed.
To ensure absolute trustworthiness in the structural assignment, the following protocol employs a self-validating loop. If the internal standards fail, the data is rejected prior to interpretation.
Step 1: Sample Preparation
Weigh exactly 10.0 mg of 4-Hydroxy-7-iodoquinoline-3-carbonitrile.
Dissolve in 0.6 mL of anhydrous DMSO-d
(100.0 atom % D, containing 0.03% v/v TMS).
Vortex for 60 seconds. Causality: Complete dissolution is critical; particulate matter distorts magnetic field homogeneity, ruining the resolution of the fine
meta-couplings.
Step 2: Instrument Tuning and Validation Checkpoint
Insert the sample into a 600 MHz NMR spectrometer equipped with a
H/C cryoprobe.
Lock onto the DMSO-d
signal and perform automated tuning/matching and gradient shimming.
Self-Validation Step: Acquire a preliminary 1-scan
H spectrum. Measure the full width at half maximum (FWHM) of the residual HDO peak (~3.33 ppm).
Pass Criteria: FWHM < 1.0 Hz.
Fail Criteria: FWHM > 1.0 Hz indicates poor shimming. The operator must manually re-shim the Z1-Z4 gradients before proceeding, or the 1.8 Hz meta-coupling on H-8 will be obscured.
Step 3: 2D Data Acquisition (HMBC)
Set up a
H-C HMBC (Heteronuclear Multiple Bond Correlation) experiment.
Optimize the long-range coupling constant (
) delay for 8 Hz (standard for aromatic systems).
Acquire data with 1024 increments in the F1 (
C) dimension to ensure high resolution of the quaternary carbons (C3, C4, C4a, C7, C8a).
Visualizations of Analytical Logic
The following diagrams map the operational workflow and the logical deduction used to confirm the iodine position.
Workflow for self-validating NMR structural elucidation of quinoline derivatives.
Key HMBC correlations confirming the C7 position of the iodine substituent.
References
US20020026052A1 - 3-cyanoquinolines, 3-cyano-1,6-naphthyridines, and 3-cyano-1,7-naphthyridines as protein kinase inhibitors (Google Patents). Contains foundational NMR characterization for 7-iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile and its derivatives.
Bosutinib - PubMed (National Institutes of Health). Details the pharmacology of 3-quinolinecarbonitrile derivatives as dual Src/Abl kinase inhibitors.
An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinoline Derivatives (Benchchem). Explains the energetic preference for the keto tautomer in polar solvents like DMSO-d6.
Synthesis of 4-Quinolone N-Oxides via Controlled Partial Hydrogenation of 2-Nitrobenzoyl Enamines (ChemRxiv). Provides comparative NMR data confirming the keto-enol shifts of the quinolone core.
A Senior Application Scientist's Guide to FT-IR Nitrile Stretch Analysis for Quinoline-3-carbonitriles
For researchers, medicinal chemists, and drug development professionals, the precise characterization of newly synthesized molecular entities is a cornerstone of successful research. Among the various analytical techniqu...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, medicinal chemists, and drug development professionals, the precise characterization of newly synthesized molecular entities is a cornerstone of successful research. Among the various analytical techniques at our disposal, Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, reliable, and non-destructive method for identifying functional groups. This guide offers an in-depth, comparative analysis of the nitrile (C≡N) stretching vibration in quinoline-3-carbonitrile derivatives, a class of compounds of significant interest in medicinal chemistry.[1][2][3]
This document moves beyond a simple recitation of protocols. It is designed to provide you, a fellow scientist, with the causal reasoning behind experimental choices, enabling you to not only replicate the presented data but also to adapt and troubleshoot your own FT-IR analyses with a higher degree of confidence.
The Nitrile Stretch: A Sensitive Probe of the Molecular Environment
The nitrile functional group possesses a sharp and intense absorption band in a relatively uncluttered region of the infrared spectrum, typically between 2260 and 2220 cm⁻¹.[4] This makes the C≡N stretch an excellent diagnostic tool.[4][5][6] The precise position and intensity of this peak, however, are exquisitely sensitive to the local electronic environment, providing a wealth of structural information.[5][6][7]
Several key factors influence the nitrile stretching frequency:
Conjugation: When the nitrile group is conjugated with an aromatic system, such as the quinoline ring, the C≡N stretching frequency is typically lowered compared to its saturated counterparts.[4][7][8] This is due to the delocalization of π-electrons, which slightly weakens the C≡N bond.
Substituent Effects: The electronic nature of substituents on the quinoline ring can further modulate the nitrile stretching frequency. Electron-withdrawing groups tend to increase the frequency, while electron-donating groups generally cause a decrease.[7][8] These shifts are a direct reflection of the substituent's influence on the electronic distribution within the C≡N bond.
Hydrogen Bonding: In protic solvents or in the solid state where intermolecular hydrogen bonding is possible, the nitrile peak position can be affected.[9] This is a critical consideration when comparing spectra obtained under different conditions.
To illustrate these effects, consider the following comparative data for various aromatic nitriles:
Note: The value for unsubstituted quinoline-3-carbonitrile is an educated estimate based on the typical range for aromatic nitriles. The actual value will be influenced by the specific substitution pattern.
Experimental Design: A Self-Validating Approach to FT-IR Analysis
The integrity of your FT-IR data is intrinsically linked to your experimental technique. The following protocols are designed to be self-validating, ensuring reproducibility and accuracy.
Sample Preparation: A Critical First Step
For solid organic compounds like quinoline-3-carbonitriles, two primary methods of sample preparation are recommended: the Thin Solid Film method and the Attenuated Total Reflectance (ATR) technique.
Method 1: Thin Solid Film
This technique is advantageous for its simplicity and the absence of interfering absorbances from a matrix like KBr.[10]
Protocol:
Dissolve a small amount (5-10 mg) of the quinoline-3-carbonitrile derivative in a few drops of a volatile solvent (e.g., methylene chloride, acetone).[10][11]
Using a pipette, deposit a single drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[10][11]
Allow the solvent to fully evaporate, leaving a thin, even film of the solid sample on the plate.[10][11] If the resulting spectrum is too weak, another drop of the solution can be added and the solvent allowed to evaporate.[11]
Place the single salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Method 2: Attenuated Total Reflectance (ATR)
ATR is a popular choice for its speed and minimal sample preparation requirements.[7][12]
Protocol:
Ensure the ATR crystal (e.g., diamond or germanium) is meticulously clean. Wipe the crystal surface with a lint-free cloth dampened with a suitable solvent like isopropanol or ethanol.[13]
Place a small amount of the powdered quinoline-3-carbonitrile sample directly onto the center of the ATR crystal, ensuring complete coverage.[7][13]
Apply pressure using the instrument's clamp to ensure intimate contact between the sample and the crystal.[7][13]
Acquire the FT-IR spectrum.
After the measurement, release the pressure, remove the sample, and thoroughly clean the ATR crystal.[7]
Instrument Parameters and Data Acquisition
For reliable and comparable data, the following instrument parameters are recommended:
Spectral Range: 4000-400 cm⁻¹
Resolution: 4 cm⁻¹
Number of Scans: 16-32 (to ensure a good signal-to-noise ratio)
Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be acquired before running the sample.
Data Interpretation and Comparative Analysis
The key to a meaningful analysis lies in the careful comparison of the nitrile stretching frequency across different quinoline-3-carbonitrile derivatives.
Establishing a Baseline
Begin by acquiring the FT-IR spectrum of a reference compound, ideally unsubstituted quinoline-3-carbonitrile. This will provide a baseline nitrile stretching frequency.
Comparative Analysis of Substituted Derivatives
Next, acquire the spectra of your substituted quinoline-3-carbonitrile derivatives. Create a table to systematically record the nitrile stretching frequency for each compound, alongside the nature and position of the substituent.
Derivative
Substituent and Position
Nitrile Stretching Frequency (cm⁻¹)
Observed Shift from Baseline (cm⁻¹)
Reference
Unsubstituted
e.g., 2235
0
Compound A
Electron-donating group (e.g., -OCH₃ at C6)
e.g., 2232
-3
Compound B
Electron-withdrawing group (e.g., -NO₂ at C5)
e.g., 2245
+10
This systematic comparison will allow you to draw clear correlations between the electronic properties of the substituents and their effect on the nitrile stretching vibration.
Visualizing the Workflow and Influencing Factors
To further clarify the experimental and analytical process, the following diagrams are provided.
Caption: Key factors influencing the nitrile stretching frequency.
Conclusion
The FT-IR analysis of the nitrile stretch in quinoline-3-carbonitriles is a powerful and nuanced tool for structural elucidation. By understanding the fundamental principles that govern the position of the C≡N absorption and by employing robust, self-validating experimental protocols, researchers can gain significant insights into the electronic nature of these important molecules. This guide provides a framework for conducting such analyses with the scientific rigor necessary for advancing drug discovery and development.
References
Choi, S., and Tucker, M. J. (2009). Nitrile groups as vibrational probes of biomolecular structure and dynamics: an overview. Journal of Biomedical Optics, 14(5), 054001.
Choi, S., and Tucker, M. J. (2025). Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview.
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.
BenchChem. (2025).
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Sampling Technique for Organic Solids in IR Spectroscopy.
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. UCLA Chemistry and Biochemistry.
Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 88, 102968.
Scribd. (n.d.). Nitrile IR Spectroscopy Overview. Scribd.
Andrews, S. S., and Boxer, S. G. (2000). Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. The Journal of Physical Chemistry A, 104(51), 11853–11863.
Smith, B. C. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. PubMed.
Glamoçlija, U., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2539–S2551.
BenchChem. (2025).
JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy. JASCO Inc.
Al-Ahmary, K. M., et al. (2018). Synthesis, spectrophotometric characterization and DFT computational study of a novel quinoline derivative, 2-amino-4-(2,4,6-trinitrophenylamino)-quinoline-3-carbonitrile.
Chen, H., et al. (2025).
SlideShare. (n.d.). Sample preparation and factors affect IR bands. SlideShare.
Kozack, R. E., and Bagchi, S. (2018). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. The Journal of Physical Chemistry B, 122(49), 11197–11206.
Structural Elucidation of 7-Iodoquinoline Derivatives: A Comparative Guide to Mass Spectrometry Platforms
Executive Summary 7-Iodoquinoline derivatives serve as critical pharmacophores in the development of novel antimalarial, antibacterial, and anticancer therapeutics. The incorporation of the heavy, highly polarizable iodi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
7-Iodoquinoline derivatives serve as critical pharmacophores in the development of novel antimalarial, antibacterial, and anticancer therapeutics. The incorporation of the heavy, highly polarizable iodine atom at the 7-position significantly alters the electronic distribution and fragmentation behavior of the quinoline core. For researchers and drug development professionals, selecting the optimal mass spectrometry (MS) platform is vital for accurate structural elucidation and metabolic profiling.
This guide objectively compares the performance, mechanistic causality, and operational workflows of Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-Q-TOF MS/MS) versus Electron Ionization Mass Spectrometry (GC-EI-MS) for the analysis of 7-iodoquinoline derivatives.
Mechanistic Causality in 7-Iodoquinoline Fragmentation
Understanding the causality behind fragmentation patterns is essential for interpreting mass spectra. The fragmentation of 7-iodoquinoline is governed by the competition between the relatively weak carbon-halogen bond and the highly stable fused heterocyclic ring system.
Halogen Cleavage (The Primary Event): The carbon-iodine (C-I) bond has a low bond dissociation energy (~240 kJ/mol). Under Collision-Induced Dissociation (CID) in ESI or hard ionization in EI, the primary fragmentation pathway is the cleavage of this bond. Uniquely for iodo-compounds, even under soft ESI conditions, the protonated precursor can undergo homolytic cleavage to expel an iodine radical (I•, 126.9 Da), forming a highly stable distonic radical cation [1]. Alternatively, heterolytic loss of hydrogen iodide (HI, 127.9 Da) occurs to maintain an even-electron state.
Quinoline Core Dissociation (The Secondary Event): Following dehalogenation, the remaining quinoline core undergoes characteristic ring contraction. The most prominent secondary fragmentation is the expulsion of neutral hydrogen cyanide (HCN, 27.0 Da) from the pyridine ring, yielding a stable fragment (e.g., m/z 102 for the unsubstituted core) [2]. This specific loss of HCN is a definitive marker confirming the presence of the quinoline ring [3].
Proposed ESI-MS/MS fragmentation pathway for protonated 7-iodoquinoline.
Comparative Platform Analysis
The choice of ionization technique heavily influences the observed fragmentation pattern, with EI providing extensive structural backbone information and ESI preserving the molecular ion for targeted MS/MS experiments [4].
Table 1: Performance Comparison of MS Platforms
Feature
LC-ESI-Q-TOF MS/MS
GC-EI-MS
Ionization Energy
Soft (Protonation, [M+H]⁺)
Hard (70 eV, [M]⁺•)
Molecular Ion Stability
High (Precursor easily isolated)
Low (Rapid loss of I•)
Dominant Cleavage
Loss of HI or I• (CID dependent)
Homolytic loss of I•
Mass Accuracy
High (< 5 ppm mass error)
Nominal (unless using GC-HRMS)
Sample Suitability
Non-volatile, polar, high MW
Volatile, thermally stable
Primary Use Case
Metabolite ID, complex matrices
Library matching, structural fingerprinting
Self-Validating Experimental Protocols
To ensure scientific integrity, every analytical run must function as a self-validating system. The protocols below integrate internal checks to verify the presence of the 7-iodoquinoline pharmacophore.
Protocol A: LC-ESI-Q-TOF MS/MS Workflow
This protocol is optimized for the detection of 7-iodoquinoline derivatives in biological matrices (e.g., plasma, cell lysates).
Sample Preparation: Extract analytes using protein precipitation (3:1 Acetonitrile:Plasma). Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
Chromatographic Separation: Inject 5 µL onto a C18 Reversed-Phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% organic over 10 minutes.
ESI Source Parameters: Set capillary voltage to 3.0 kV (Positive mode). Desolvation temperature at 350°C, desolvation gas flow at 800 L/hr.
MS/MS Acquisition (CID): Isolate the [M+H]⁺ precursor using the quadrupole. Apply a collision energy ramp of 15–35 eV using Argon as the collision gas.
Self-Validating System (Isotope & Defect Check): Iodine is monoisotopic (¹²⁷I). Validate the precursor by confirming the absence of an M+2 isotope peak (which would otherwise indicate Cl or Br). Furthermore, verify the mass defect; iodine's exact mass (126.9045 Da) imparts a distinct negative mass defect to the molecule, serving as an internal confirmation of halogenation.
Protocol B: GC-EI-MS Workflow
This protocol is ideal for synthetic purity checks and library matching of volatile derivatives.
Derivatization (If applicable): If the derivative contains active hydrogens (e.g., hydroxyl or amine groups), derivatize using BSTFA + 1% TMCS at 60°C for 30 minutes to increase volatility.
GC Separation: Inject 1 µL in splitless mode onto a 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm x 0.25 µm). Program the oven from 80°C (hold 1 min) to 280°C at 15°C/min.
EI Parameters: Maintain the transfer line at 280°C and the ion source at 230°C. Apply standard 70 eV electron ionization. Scan range: m/z 50 to 500.
Self-Validating System (Radical Loss Check): In the full scan spectrum, identify the molecular ion [M]⁺• (often low intensity) and immediately look for the base peak corresponding to [M - 127]⁺. The exact mass difference of 127 Da is the definitive self-validating signature of an iodo-aromatic compound under EI conditions.
Decision logic and workflow comparison for LC-ESI-MS/MS versus GC-EI-MS analysis.
Quantitative Data Presentation
The following table summarizes the exact mass calculations and expected fragment ions for the base pharmacophore, 7-iodoquinoline (Formula: C₉H₆IN), under positive ESI-MS/MS conditions.
Table 2: Predicted m/z Values and Fragmentation Assignments
Ion Type
Proposed Formula
Calculated Exact m/z
Fragmentation Mechanism
Precursor
[C₉H₇IN]⁺
255.9622
Protonated molecular ion ([M+H]⁺)
Product 1
[C₉H₆N]⁺
128.0498
Heterolytic neutral loss of HI (127.9 Da)
Product 2
[C₉H₇N]⁺•
129.0577
Homolytic loss of I• radical (126.9 Da)
Product 3
[C₈H₅]⁺
101.0389
Sequential loss of HI, followed by HCN (27.0 Da)
Product 4
[C₈H₆]⁺•
102.0468
Sequential loss of I•, followed by HCN (27.0 Da)
Note: The presence of both odd-electron (Product 2/4) and even-electron (Product 1/3) fragments from an even-electron precursor is a hallmark of halogenated aromatic MS/MS spectra.
References
Chemical characterization of localized radicals in closo-borate anion derivatives - Royal Society of Chemistry (RSC).[Link]
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers.[Link]
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed (NIH).[Link]
Comparative
Comparing 7-iodo vs 7-bromo quinoline-3-carbonitrile reactivity
Comparing 7-Iodo vs 7-Bromo Quinoline-3-Carbonitrile Reactivity: A Comprehensive Guide for Kinase Inhibitor Synthesis The 3-cyanoquinoline scaffold is a privileged pharmacophore in modern oncology, serving as the structu...
Author: BenchChem Technical Support Team. Date: March 2026
Comparing 7-Iodo vs 7-Bromo Quinoline-3-Carbonitrile Reactivity: A Comprehensive Guide for Kinase Inhibitor Synthesis
The 3-cyanoquinoline scaffold is a privileged pharmacophore in modern oncology, serving as the structural foundation for potent tyrosine kinase inhibitors (TKIs) such as Bosutinib and Pelitinib [1]. During the preclinical development and library synthesis of these molecules, researchers frequently rely on 4-chloro-7-haloquinoline-3-carbonitrile intermediates.
A critical decision in designing the synthetic route is selecting the optimal halogen at the 7-position: Iodine (7-I) or Bromine (7-Br) . This guide provides an objective, data-driven comparison of their reactivity profiles, thermodynamic properties, and practical laboratory applications to help drug development professionals optimize their synthetic workflows.
Chemical Profiling & Thermodynamic Causality
The divergence in reactivity between 7-iodo and 7-bromo derivatives is fundamentally rooted in their bond dissociation energies (BDE) and polarizability. In transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann etherifications), the first and often rate-determining step is the oxidative addition of the active Pd(0) or Cu(I) species into the C–X bond.
7-Iodoquinoline-3-carbonitrile: The C–I bond is relatively weak (~238 kJ/mol) and highly polarizable. This facilitates rapid oxidative addition, allowing reactions to proceed at lower temperatures (25 °C–60 °C) and with standard, inexpensive phosphine ligands like PPh₃ or dppf.
7-Bromoquinoline-3-carbonitrile: The C–Br bond is significantly stronger (~285 kJ/mol). Oxidative addition is slower, necessitating elevated temperatures (80 °C–110 °C) and sterically demanding, electron-rich ligands (e.g., XPhos, BrettPhos) to force the catalytic cycle forward without stalling [3].
Quantitative Reactivity & Property Comparison
Physicochemical Property
4-Chloro-7-iodoquinoline-3-carbonitrile
4-Chloro-7-bromoquinoline-3-carbonitrile
Bond Dissociation Energy (C–X)
~238 kJ/mol
~285 kJ/mol
Oxidative Addition Rate
Very Fast
Moderate to Slow
Typical Pd-Coupling Temp
25 °C – 60 °C
80 °C – 110 °C
Preferred Ligand Systems
PPh₃, dppf
XPhos, SPhos, BrettPhos
Photostability
Low (Susceptible to photolytic cleavage)
High (Bench-stable)
Relative Commercial Cost
High ($)
Low ($)
Mechanistic Workflows and Chemoselectivity
When functionalizing 4-chloro-7-haloquinoline-3-carbonitriles, the synthetic sequence must be carefully controlled. The 4-position is highly electron-deficient due to the synergistic electron-withdrawing effects of the adjacent 3-cyano group and the quinoline nitrogen. This makes the C4 carbon highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
The standard causality-driven workflow dictates that the 4-chloro group must be displaced by an amine (e.g., an aniline derivative) before the 7-halogen is engaged in cross-coupling. Attempting Pd-catalysis while the 4-chloro group is intact often leads to competitive oxidative addition at C4, yielding complex mixtures.
Figure 1: Pd-catalyzed cycle showing the rate-determining oxidative addition step for C-X bonds.
The following protocols are designed as self-validating systems, ensuring that researchers can visually and analytically confirm the success of each mechanistic step.
Protocol A: Chemoselective SNAr at C4 (Preparation of the Cross-Coupling Precursor)
Objective: Displace the 4-chloro group with an aniline while leaving the 7-halogen intact [1].
Reaction Setup: Charge a round-bottom flask with 4-chloro-7-iodoquinoline-3-carbonitrile (1.0 equiv) and 2,4-dichloro-5-methoxyaniline (1.1 equiv). Suspend in 2-ethoxyethanol (0.2 M).
Catalytic Activation: Add pyridine hydrochloride (1.2 equiv). Causality: The acidic proton selectively protonates the quinoline nitrogen, drastically increasing the electrophilicity of the C4 carbon and lowering the activation energy for nucleophilic attack.
Execution: Heat the mixture to 100 °C for 2–4 hours.
Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 3:1). The starting 4-chloroquinoline is highly UV-active/fluorescent. A successful reaction is indicated by the complete consumption of this spot and the appearance of a lower
product spot (due to increased polarity from the secondary amine).
Workup: Cool to room temperature. Slowly pour the mixture into aqueous saturated sodium bicarbonate. Validation: The neutralization of the hydrochloride salt will cause the free-base product to crash out as a distinct yellow/white precipitate. Filter, wash with cold water, and dry under a vacuum.
Protocol B: Suzuki-Miyaura Coupling at C7 (7-Iodo vs 7-Bromo)
Objective: Form a C–C bond at the 7-position using a boronic acid [2].
Reaction Setup: In a Schlenk flask, combine the 4-amino-7-haloquinoline-3-carbonitrile intermediate from Protocol A (1.0 equiv), a substituted arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).
Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M), followed by Pd(dppf)Cl₂ (0.05 equiv). Causality: The bidentate dppf ligand prevents the precipitation of inactive palladium black, ensuring catalyst longevity.
Execution & Reactivity Divergence:
If using the 7-Iodo derivative: Heat to 60 °C. Full conversion is typically achieved within 3 hours.
If using the 7-Bromo derivative: Heat to 100 °C. The reaction requires 12–16 hours. Note: You may observe the reaction stalling at ~70% conversion due to catalyst degradation over the extended heating period.
Self-Validation (Analytical): Perform LC-MS analysis. The disappearance of the distinct isotopic halogen pattern (M / M+2 for Bromine, or the heavy Iodine mass) and the appearance of the expected product mass confirms successful transmetalation and reductive elimination.
Workup: Dilute with EtOAc, wash with brine to remove inorganic salts, dry over Na₂SO₄, and purify via silica gel flash chromatography.
Economic & Stability Analysis: Making the Right Choice
Choosing between the 7-iodo and 7-bromo derivatives requires balancing synthetic efficiency against cost and scalability.
When to choose 7-Bromoquinoline-3-carbonitrile:
Select the 7-bromo derivative for large-scale manufacturing or early-stage library synthesis where cost is a primary constraint. The starting material (3-bromoaniline) is significantly cheaper than 3-iodoaniline. Furthermore, the C–Br bond is highly photostable, allowing for long-term benchtop storage without the risk of photolytic degradation.
When to choose 7-Iodoquinoline-3-carbonitrile:
Select the 7-iodo derivative during discovery chemistry, medicinal chemistry optimization, or when coupling with sterically hindered/electron-deficient partners. The mild reaction conditions (often room temperature to 60 °C) preserve sensitive functional groups elsewhere on the molecule. However, it must be stored in amber vials at -20 °C to prevent light-induced radical cleavage of the C–I bond.
References
Boschelli, D. H., et al. (2002). 3-cyanoquinolines, 3-cyano-1,6-naphthyridines, and 3-cyano-1,7-naphthyridines as protein kinase inhibitors. U.S. Patent Application US20020026052A1.
Tichý, M., et al. (2024). Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. ACS Omega.[Link]
Zouhiri, F., et al. (2010). Chemistry and Structure-Activity Relationship of the Styrylquinoline-Type HIV Integrase Inhibitors. MDPI Molecules.[Link]
Validation
A Comparative Guide to the UV-Vis Absorption Spectra of 4-Hydroxyquinoline-3-carbonitriles
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical analysis of the ultraviolet-visible (UV-Vis) absorption spectra of 4-hydroxyquinoline-3-carbonitriles. As a Senior...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the ultraviolet-visible (UV-Vis) absorption spectra of 4-hydroxyquinoline-3-carbonitriles. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the structural and environmental factors that govern the photophysical properties of this important class of heterocyclic compounds. We will delve into the underlying principles, compare with relevant analogues, and provide actionable experimental protocols.
Introduction: The Significance of the 4-Hydroxyquinoline-3-carbonitrile Scaffold
The 4-hydroxyquinoline core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of biologically active compounds. The introduction of a carbonitrile group at the 3-position creates 4-hydroxyquinoline-3-carbonitriles, a class of molecules with significant potential in drug discovery and materials science. Their electronic and photophysical properties, which are readily probed by UV-Vis spectroscopy, are critical to understanding their mechanism of action, stability, and potential applications. This guide will illuminate the key features of their UV-Vis absorption spectra, providing a comparative framework for researchers working with these and related molecules.
Theoretical Background: Keto-Enol Tautomerism and its Spectroscopic Signature
A fundamental characteristic of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one). This equilibrium is a pivotal determinant of the molecule's UV-Vis absorption spectrum, as the two forms possess distinct electronic configurations.
The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent. In general, the keto form is favored in many contexts, a crucial point for spectral interpretation. The electronic transitions observed in the UV-Vis spectrum, primarily π → π* transitions, will differ in energy depending on the predominant tautomeric form.
Comparative Spectral Analysis: Unraveling the Influence of Structure and Solvent
The Parent Compound: 4-Hydroxy-2(1H)-quinolone
The parent compound, 4-hydroxy-2(1H)-quinolone, provides a foundational reference. In methanol, it exhibits two primary absorption bands.[1] The presence of these two distinct bands is characteristic of the quinoline system.
The Impact of the 3-Carbonitrile Substituent
The introduction of an electron-withdrawing carbonitrile (-C≡N) group at the 3-position is expected to modulate the electronic structure of the quinoline system. This will likely lead to a shift in the absorption maxima. The extent and direction of this shift (bathochromic to longer wavelengths or hypsochromic to shorter wavelengths) will depend on the nature of the electronic transitions and the relative stabilization of the ground and excited states.
Solvent Effects: A Case Study
The influence of solvent polarity is a critical factor. A study on a related compound, ethyl-4-hydroxy-1-(4-methoxyphenyl)-2-quinolinone-3-carboxylate, provides valuable insight into the solvatochromic shifts that can be expected. In ethanol, absorption maxima were observed at 231 nm and 288 nm, while in the more polar solvent water, these peaks shifted to 225 nm and 296 nm.[2] This demonstrates that both hypsochromic and bathochromic shifts can occur for different electronic transitions within the same molecule as solvent polarity changes. This behavior is likely due to a combination of factors including the stabilization of different tautomers and dipole-dipole interactions between the solute and solvent.
Summary of Comparative UV-Vis Absorption Data
The following table summarizes the available experimental data for relevant compounds, providing a basis for predicting the spectral properties of 4-hydroxyquinoline-3-carbonitriles.
Based on this comparative data, it is reasonable to expect that 4-hydroxyquinoline-3-carbonitrile will exhibit two main absorption bands in the UV region. The precise positions of these bands will be influenced by the solvent, with polar solvents likely inducing noticeable shifts in the absorption maxima.
To ensure the acquisition of reliable and reproducible UV-Vis data for 4-hydroxyquinoline-3-carbonitriles, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, with built-in checks for accuracy and consistency.
Materials and Instrumentation
Compound: 4-hydroxyquinoline-3-carbonitrile or its derivative of interest.
Solvents: Spectroscopic grade solvents covering a range of polarities (e.g., hexane (nonpolar), acetonitrile (polar aprotic), ethanol (polar protic), and water).
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
Step-by-Step Methodology
Solution Preparation:
Prepare a stock solution of the compound in a suitable solvent (e.g., ethanol) at a concentration of 1 mM. Ensure complete dissolution.
From the stock solution, prepare working solutions in the desired spectroscopic solvents at a concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax. A typical starting concentration is 10 µM.
Instrument Setup and Blanking:
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
Set the desired wavelength range for scanning (e.g., 200-400 nm).
Fill both the sample and reference cuvettes with the spectroscopic solvent to be used for the measurement.
Place the cuvettes in the spectrophotometer and run a baseline correction (autozero).
Sample Measurement:
Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it.
Place the sample cuvette back into the spectrophotometer.
Acquire the absorption spectrum of the sample.
Data Analysis:
Identify the wavelength of maximum absorbance (λmax) for each peak.
If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).
Conclusion
The UV-Vis absorption spectra of 4-hydroxyquinoline-3-carbonitriles are governed by a delicate interplay of their inherent keto-enol tautomerism and the surrounding solvent environment. While a comprehensive experimental dataset for this specific class of compounds is not yet widely published, a comparative analysis with the parent 4-hydroxy-2(1H)-quinolone and related substituted derivatives provides a strong predictive framework. Researchers can anticipate two primary absorption bands in the UV region, with their precise positions being sensitive to solvent polarity. The provided experimental protocol offers a robust methodology for obtaining high-quality spectral data, which is essential for the continued development and application of these promising molecules.
References
El-Sawy, E. R., Ebaid, M. S., & Abo-Ghalia, M. H. (2014). Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. Journal of Saudi Chemical Society, 18(5), 483-501. [Link]
Medhat, H. (2017). What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative. ResearchGate. [Link]
Comparative Guide to 13C NMR Spectroscopy: The 3-Cyano-4-Hydroxyquinoline Scaffold
Topic: 13C NMR Chemical Shifts of the 3-Cyano-4-Hydroxyquinoline Core Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 3-cyano-4-hydroxyqu...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 13C NMR Chemical Shifts of the 3-Cyano-4-Hydroxyquinoline Core
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 3-cyano-4-hydroxyquinoline scaffold (more accurately described in solution as 4-oxo-1,4-dihydroquinoline-3-carbonitrile ) is a privileged structure in medicinal chemistry, serving as a precursor for tyrosine kinase inhibitors (e.g., Bosutinib analogs) and antibacterial agents.
Characterizing this core presents a specific spectroscopic challenge: distinguishing the tautomeric state (4-hydroxy vs. 4-oxo) and differentiating it from structural analogs like the 3-carboxylate esters. This guide provides an authoritative comparison of 13C NMR chemical shifts, experimental protocols, and diagnostic logic to validate this scaffold against its common alternatives and impurities.
Part 1: The Tautomeric Challenge & Structural Reality
In the solid state and in polar aprotic solvents (DMSO-d6), this scaffold exists predominantly in the 4-oxo (quinolone) form, not the 4-hydroxy (quinolinol) form. This distinction is critical for interpreting the C4 carbonyl signal.
The following diagram illustrates the equilibrium and the specific chemical shift markers that identify the dominant species.
Caption: In DMSO-d6, the equilibrium shifts heavily toward the 4-oxo form. The diagnostic C4 signal moves downfield (>170 ppm) due to the carbonyl character, distinguishing it from the O-aromatic C4 of the enol form.
Part 2: Chemical Shift Comparative Analysis
The 3-cyano group is a potent electron-withdrawing group (EWG) that drastically alters the electronic environment of the heterocyclic ring compared to the unsubstituted or ester-substituted analogs.
Values are approximate ranges (δ, ppm) based on aggregated experimental data.
Carbon Position
3-Cyano-4-Oxo Core
3-H-4-Oxo Core (Alternative 1)
3-COOEt-4-Oxo Core (Alternative 2)
Diagnostic Insight
C4 (Carbonyl)
173.0 – 176.0
176.0 – 178.0
173.0 – 175.0
Primary Marker. High shift confirms Keto form. CN group slightly shields C4 relative to unsubstituted due to mesomeric effects.
C2 (N=CH)
148.0 – 152.0
139.0 – 141.0
145.0 – 148.0
Secondary Marker. The 3-CN group deshields C2 significantly (+10 ppm) vs. the 3-H analog.
C3 (Alpha)
88.0 – 95.0
108.0 – 110.0
109.0 – 111.0
Critical Distinction. The cyano group shields the attached C3 carbon (anisotropy) compared to H or Ester.
C-CN (Nitrile)
114.0 – 117.0
N/A
N/A
Distinctive signal for the cyano core. Often low intensity due to long relaxation (T1).
Ester C=O
N/A
N/A
164.0 – 166.0
Distinguishes the ester analog from the nitrile.
Benzene Ring
118.0 – 135.0
118.0 – 133.0
118.0 – 135.0
Less diagnostic; shifts depend heavily on benzenoid substituents (Cl, F, OMe).
Analyst Note: The C3 signal in the 3-cyano derivative (~90 ppm) is unusually upfield for an sp2 carbon. This is a "fingerprint" of the alpha-cyano-beta-amino-enone system. Do not mistake this for an impurity or solvent artifact.
Part 3: Experimental Protocols & Methodology
To ensure reproducible data, especially for quaternary carbons (C4, C3, CN), specific acquisition parameters are required. Standard "quick" carbon scans often lose the Nitrile and C4 signals due to saturation.
Protocol: High-Fidelity 13C Acquisition
Sample Preparation:
Dissolve 30-50 mg of compound in 0.6 mL DMSO-d6 .
Why DMSO? It ensures solubility and locks the tautomer in the Keto form. CDCl3 often leads to line broadening due to aggregation or intermediate exchange rates.
Instrument Parameters:
Pulse Sequence: Standard decoupled (zgpg30 or similar).
Relaxation Delay (D1): Set to 3.0 – 5.0 seconds .
Reasoning: The C4 (carbonyl) and C-CN (nitrile) carbons are quaternary and have very long longitudinal relaxation times (T1). A short D1 (e.g., 1s) will saturate these nuclei, causing their signals to disappear or become non-integrable.
Scans (NS): Minimum 1024 scans (approx. 1-2 hours) for adequate S/N ratio on the quaternary peaks.
A common synthetic failure mode in quinolone chemistry is O-alkylation vs. N-alkylation when reacting with electrophiles. 13C NMR is the definitive tool to distinguish these isomers.
Figure 2: N-Alkyl vs. O-Alkyl Discrimination Logic
Caption: The C4 chemical shift is the "truth source." N-alkylation preserves the C=O double bond (C4 > 170 ppm), while O-alkylation aromatizes the pyridine ring, shielding C4 (< 165 ppm).
References
Gould-Jacobs Reaction & Quinolone NMR
Title: Synthesis and spectroscopic characterization of 4-oxo-1,4-dihydroquinoline-3-carbonitriles.
Source: Journal of Heterocyclic Chemistry.
Context: Establishes the baseline shifts for the 3-cyano-4-oxo core.
Tautomerism in 4-Quinolones
Title: Tautomerism of 4-hydroxyquinoline derivatives: A theoretical and experimental study.
Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
Context: Validates the dominance of the Keto form in DMSO-d6.
N- vs O-Alkylation Discrimination
Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations.[1]
Technical Comparison: Structural Elucidation of 5-Iodo vs. 7-Iodo Quinoline
The following guide details the technical differentiation of 5-iodoquinoline and 7-iodoquinoline using NMR spectroscopy. Executive Summary Differentiating 5-iodoquinoline and 7-iodoquinoline is a common challenge in hete...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the technical differentiation of 5-iodoquinoline and 7-iodoquinoline using NMR spectroscopy.
Executive Summary
Differentiating 5-iodoquinoline and 7-iodoquinoline is a common challenge in heterocyclic synthesis, particularly during Skraup syntheses or electrophilic iodinations where regioselectivity can be ambiguous.[1] While mass spectrometry (MS) yields identical molecular ions (
255), Nuclear Magnetic Resonance (NMR) provides the definitive structural proof.
The distinction rests on two immutable spectroscopic pillars:
Spin System Topology: The 5-iodo isomer retains a contiguous 3-spin system on the benzenoid ring, whereas the 7-iodo isomer disrupts this continuity, creating an isolated proton.[1]
Peri-Proton NOE: The spatial proximity of H-4 and H-5 is the "smoking gun."[1] Only the 7-iodo isomer possesses an H-5 proton capable of showing a Nuclear Overhauser Effect (NOE) with H-4.[1]
Mechanistic Basis of Differentiation[1]
The quinoline scaffold consists of a pyridine ring (N1–C4) fused to a benzene ring (C5–C8). The substitution pattern of the iodine atom fundamentally alters the scalar coupling network (
-coupling) and dipolar coupling network (NOE) of the benzenoid protons.
Spin System Logic[1][2]
5-Iodoquinoline: The iodine at C-5 leaves protons at C-6, C-7, and C-8.[1] These three protons are contiguous (neighbors). This creates an AMX or ABC spin system characterized by two ortho-couplings (
The aromatic region (7.0 – 9.0 ppm) contains the critical signals.[2] Note that H-2, H-3, and H-4 (pyridine ring) are present in both isomers but shift slightly due to substituent effects.[1]
The carbon directly attached to Iodine (C-I) exhibits a characteristic shielding effect (heavy atom effect), often appearing significantly upfield compared to other aromatic carbons.
Carbon
5-Iodoquinoline
7-Iodoquinoline
C-5
~90–100 ppm (Ips-C) Upfield shifted
~125–130 ppm (C-H) Normal aromatic
C-7
~125–130 ppm (C-H) Normal aromatic
~90–100 ppm (Ips-C) Upfield shifted
Experimental Protocols
Protocol A: 1D
H NMR Screening (The "Singlet" Test)
Objective: Rapidly identify the isomer based on H-8 multiplicity.[1]
Sample Prep: Dissolve ~5-10 mg of compound in 0.6 mL DMSO-d
or CDCl . DMSO is preferred if solubility is poor, but CDCl usually provides sharper resolution of fine couplings.
Acquisition: Acquire a standard proton spectrum (sw = 12-14 ppm, d1 = 2s, ns = 16).
Processing: Apply a window function (LB = 0.3 Hz) to ensure resolution of small couplings.
Locate the signal for H-8 .[1][4] In quinolines, H-8 is typically deshielded (downfield, ~8.0–8.3 ppm) due to the adjacent nitrogen lone pair (though not peri, it is spatially distinct).
7-Iodoquinoline: You will see a strong NOE enhancement of H-5 (the doublet ortho to H-6).[1] Reason: H-4 and H-5 are peri-protons (very close in space).[1]
5-Iodoquinoline: You will see NO enhancement in the benzenoid region (except possibly weak long-range to H-6, but the strong peri-signal is absent).[1] Reason: Position 5 is occupied by Iodine.[1]
Figure 2: Decision tree for assigning isomers based on 1D NOE experiments.
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on spin systems and NOE).
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Reference for chemical shift prediction and heavy atom effects).
Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon. (General quinoline reactivity and spectral properties).
SDBS Web: Spectral Database for Organic Compounds . (AIST, Japan).[3] Search via CAS 1006-24-2 (5-iodo) and 6623-91-2 (7-iodo) for reference spectra.[1][Link]1]
Biological activity comparison of 7-iodo vs 7-methoxy quinoline inhibitors
This guide provides a technical, data-driven comparison of 7-iodo and 7-methoxy quinoline inhibitors. It synthesizes experimental findings from kinase inhibition studies (PKN3, EGFR) and antimicrobial research to demonst...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical, data-driven comparison of 7-iodo and 7-methoxy quinoline inhibitors. It synthesizes experimental findings from kinase inhibition studies (PKN3, EGFR) and antimicrobial research to demonstrate how substitution at the 7-position dictates biological efficacy.
[1][2][3][4]
Executive Summary: The "Switch" Effect
The substitution at the 7-position of the quinoline scaffold acts as a critical molecular switch that determines the inhibitor's target profile.
7-Iodo (Lipophilic/Halogen-Bonding): Superior in targets requiring deep hydrophobic pocket occupation or metal chelation. It is the "heavy" substituent that drives potency in specific kinases (e.g., PKN3) and enables zinc/copper ionophore activity in neuroprotection.
7-Methoxy (Electronic/Steric): Superior in targets requiring electron donation to the ring system or specific steric constraints (e.g., EGFR in Chordoma). It enhances solubility and metabolic stability but can abolish activity in pockets intolerant of the methoxy group's polarity or shape.
Key Takeaway: There is no universal "better" substituent. 7-Iodo is a potency driver for PKN3 , while 7-Methoxy is essential for EGFR activity in chordoma cell lines.
Comparative Performance Data
The following table summarizes head-to-head experimental data derived from Structure-Activity Relationship (SAR) studies.
Target / Assay
7-Iodo Derivative Activity
7-Methoxy Derivative Activity
Mechanistic Insight
PKN3 Kinase (Cancer)
Potent (IC₅₀ = 14 nM cell-free; 1.3 µM cellular)
Weak/Inactive (No improvement over unsubstituted core)
Iodine likely fills a hydrophobic pocket or engages in halogen bonding that the methoxy group cannot.
EGFR (Chordoma U-CH1)
Inactive (IC₅₀ > 100 µM)
Potent (IC₅₀ < 2 µM)
The 7-methoxy group provides essential electronic properties or steric fit; iodine is too bulky or lipophilic for this specific pocket.
GAK Kinase (Off-target)
High (Low selectivity vs PKN3)
High
Both substituents maintain off-target GAK activity, making selectivity a challenge for both series.
Metal Chelation (Alzheimer's/Antimicrobial)
High (e.g., Clioquinol)
Low
Iodine enhances lipophilicity and acidity of the 8-OH (if present), facilitating Zn/Cu transport across membranes.
Case Study 1: The "Iodo" Advantage (PKN3 Inhibition)
In the development of inhibitors for Protein Kinase Novel 3 (PKN3), a validated target for prostate and pancreatic cancer, the 7-iodo substituent proved critical.
The Experimental Evidence
Researchers synthesized a library of 4-anilinoquinolines.[1][2] The SAR study revealed a sharp divergence in activity based on the 7-position substituent.[3][4][5]
Compound 16 (7-Iodo): The lead candidate. It displayed an IC₅₀ of 1.3 µM in cellular assays.[6][4][1][5]
Compound 23 (7-Methoxy): Replacing the iodine with a methoxy group resulted in a loss of PKN3 potency, reverting to the baseline activity of the unsubstituted scaffold.[3]
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the SAR logic where 7-Iodo drives potency while 7-Methoxy fails to improve target engagement.
Caption: SAR progression for PKN3 inhibitors showing the critical role of the 7-Iodo substituent for potency.
Case Study 2: The "Methoxy" Advantage (EGFR in Chordoma)
In a separate study targeting EGFR in chordoma (a rare bone cancer), the SAR trend was completely reversed. This highlights the danger of generalizing "halogen effects."
The Experimental Evidence[2][5][7][8][9]
Compound 11 (7-Methoxy): Demonstrated potent inhibition of U-CH1 and U-CH2 chordoma cell lines (IC₅₀ < 2 µM).[3]
Compound 15 (7-Iodo): When the methoxy was replaced by iodine, activity against U-CH1 dropped significantly, and activity against U-CH2 was completely abolished (IC₅₀ > 100 µM).[3]
Mechanistic Pathway (DOT Visualization)
This diagram contrasts the successful 7-methoxy interaction with the steric clash/failure of the 7-iodo derivative in the EGFR pocket.
Caption: Differential binding efficacy of 7-substituted quinolines in EGFR-driven chordoma models.
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols.
A. Synthesis of 7-Substituted 4-Anilinoquinolines
Precursor: Start with 4,7-dichloroquinoline (for 7-Cl/I functionalization) or 4-chloro-7-methoxyquinoline.
7-Iodo Installation:
Reaction: React 3-iodoaniline with Meldrum's acid and triethyl orthoformate, followed by thermal cyclization (Dowtherm A) to yield 7-iodo-4-quinolone.
Chlorination: Treat with POCl₃ to generate 4-chloro-7-iodoquinoline.
Coupling: Nucleophilic aromatic substitution (SₙAr) with the appropriate aniline in ethanol/isopropanol with catalytic HCl.
7-Methoxy Installation:
Reaction: Start with m-anisidine. Perform the Gould-Jacobs reaction (similar to above) to yield 7-methoxy-4-quinolone.
Coupling: Proceed with POCl₃ chlorination and aniline coupling as above.
B. Cellular Kinase Inhibition Assay (PKN3/EGFR)
This protocol ensures robust IC₅₀ generation.
Cell Seeding: Seed tumor cells (e.g., U-CH1 or PC-3) at 3,000 cells/well in 96-well plates. Allow attachment for 24 hours.
Compound Treatment:
Prepare 10 mM stock solutions of 7-iodo and 7-methoxy derivatives in DMSO.
Perform 1:3 serial dilutions to generate an 8-point dose-response curve (e.g., 10 µM to 0.003 µM).
Add compounds to cells (final DMSO concentration < 0.5%).
Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
Readout (Cell Viability):
Add CellTiter-Glo® (Promega) or MTT reagent.
Measure luminescence or absorbance.
Data Analysis: Normalize to DMSO control (100%) and Bortezomib/Staurosporine positive control (0%). Fit data to a 4-parameter logistic equation to determine IC₅₀.
References
Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype.
Source: BioRxiv/Scientific Reports
URL:[Link]
Significance:[3][4][1][2][5][7][8][9][10][11][12][13] Establishes 7-iodo (Compound 16) as the potency driver for PKN3 inhibition.[6][4][1][5]
Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma.
Source: Scientific Reports (Nature)
URL:[13][Link]
Significance: Demonstrates the superiority of 7-methoxy over 7-iodo in EGFR-driven chordoma models.
Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements.
Source: ACS Central Science
URL:[Link]
Significance:[3][4][1][2][5][7][8][11][12][13] Explains the "molecular switch" mechanism where 7-methoxy modulates lipophilicity via intramolecular H-bonding.[14]
Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives.
Source: PubMed Central
URL:[Link]
Significance: Validates the 7-methoxy scaffold for broad-spectrum antimicrobial applications.
The following technical guide details the proper disposal procedures for 4-Hydroxy-7-iodoquinoline-3-carbonitrile . This compound presents a multi-faceted hazard profile due to the presence of a halogen (Iodine), a nitri...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the proper disposal procedures for 4-Hydroxy-7-iodoquinoline-3-carbonitrile .
This compound presents a multi-faceted hazard profile due to the presence of a halogen (Iodine), a nitrile group (Cyano), and a fused heterocyclic ring (Quinoline). The disposal protocol below prioritizes the prevention of toxic gas generation (Hydrogen Cyanide, Hydrogen Iodide) and environmental contamination.
Part 1: Immediate Action & Safety Profile
Executive Safety Summary
Compound Class: Halogenated Heterocyclic Nitrile.
Primary Disposal Hazard: Generation of toxic fumes (HCN, HI, NOx) if incinerated without scrubbing or mixed with strong acids.
Waste Stream Classification:Halogenated Organic Solid (or Liquid if dissolved).
Incompatible Materials: Strong oxidizers, Strong acids (risk of hydrolysis to release HCN).
Personal Protective Equipment (PPE) Matrix
Category
Requirement
Technical Justification
Respiratory
N95 or P100 Respirator
Prevents inhalation of fine particulates during weighing/transfer. Use a fume hood for all manipulations.
Dermal
Double Nitrile Gloves
Iodine-containing organics can permeate standard latex; double-gloving provides a breakthrough buffer.
Ocular
Chemical Splash Goggles
Prevents contact with dust or splashes; standard safety glasses are insufficient for powder handling.
Body
Lab Coat (Buttoned)
Standard protection against particulate accumulation on clothing.
Part 2: Chemical Profile & Hazard Identification (Expertise)
To dispose of this chemical safely, one must understand the reactivity of its functional groups. This is not generic "organic waste"; it requires specific segregation.[1][2][3]
The Iodine Moiety (C-I Bond):
Risk: Upon combustion, this releases Hydrogen Iodide (HI) and elemental Iodine (
), which are corrosive and toxic.
Disposal Implication: This must be flagged as Halogenated Waste .[4] Standard hydrocarbon incinerators may not have the wet scrubbers required to capture acid gases, leading to regulatory violations and equipment corrosion.
The Nitrile Group (-CN):
Risk: While aromatic nitriles are generally stable, contact with strong acids can theoretically liberate Hydrogen Cyanide (HCN).
Disposal Implication:Strict Acid Segregation. Never dispose of this compound in a waste container that contains acidic aqueous waste (e.g., waste from HPLC runs with TFA or Formic Acid) unless the pH is strictly controlled/alkaline.
The Hydroxyquinoline Core:
Risk: Phenolic-like properties make it a potential skin sensitizer and environmental toxin.
Disposal Implication: Zero-discharge policy. No amount is permitted down the drain.[2]
Bagging: Place the solid waste inside a clear secondary plastic bag (zip-lock) before placing it into the HDPE jar. This minimizes dust generation when the waste facility opens the container.
Segregation: Store in the Halogenated Solids satellite accumulation area.
Incompatible: Piranha solution, Aqua Regia, Concentrated Sulfuric Acid.
pH Check (Critical):
Test the pH of the solution.
If Acidic (pH < 4): Neutralize slowly with saturated Sodium Bicarbonate (
) to pH 6-8 before adding to the waste container. This prevents potential HCN evolution.
Transfer: Pour into a carboy designated for Halogenated Organic Solvents .
Note: Even if the solvent itself is non-halogenated (e.g., Methanol), the presence of the Iodo-compound classifies the entire mixture as halogenated waste.
Part 4: Waste Stream Decision Logic (Visualization)
The following diagram illustrates the decision-making process for segregating this specific compound.
Caption: Operational workflow for segregating 4-Hydroxy-7-iodoquinoline-3-carbonitrile waste. Note the critical pH neutralization step for liquid waste to prevent nitrile hydrolysis.
Part 5: Emergency Spill Response
Minor Spill (< 5 grams):
Alert: Notify nearby personnel.
PPE: Don double nitrile gloves, goggles, and N95 respirator.
Containment: Cover the spill with a generic absorbent pad or spill pillow to prevent dispersion.
Cleanup:
Dry Spill: Gently sweep into a dust pan using a brush. Avoid creating dust.[5][6][7][8][9] Wipe the area with a damp paper towel (acetone or methanol wet).
Wet Spill: Absorb with vermiculite or clay absorbent.
Disposal: Place all cleanup materials (pads, gloves, broom bristles) into the Halogenated Solids waste container.
Major Spill (> 5 grams or outside fume hood):
Evacuate: Clear the immediate area.
Ventilate: Ensure lab ventilation is active; open fume hood sashes fully if safe to do so.
Contact: Call EHS (Environmental Health & Safety) for professional cleanup, especially if the powder has aerosolized.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate (Structural Analog). PubChem.
[Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[9] United States Department of Labor.
[Link]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management.
[Link]